molecular formula C4H7BrO2 B027810 (R)-2-Bromobutanoic acid CAS No. 2681-94-9

(R)-2-Bromobutanoic acid

Cat. No.: B027810
CAS No.: 2681-94-9
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Bromobutanoic Acid is a high-value chiral building block essential for the synthesis of enantiomerically pure compounds in pharmaceutical and agrochemical research. Its molecular structure, characterized by a bromine atom on the chiral center of the short-chain fatty acid, makes it a versatile intermediate for nucleophilic substitution reactions, enabling the preparation of substituted carboxylic acids, amines, and other complex molecules. The compound is critically employed in the kinetic resolution of racemic mixtures and in asymmetric synthesis to introduce stereochemical diversity. Its reactivity is leveraged in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. As a single enantiomer, it ensures the production of target molecules with high stereospecificity, which is crucial for biological activity and efficacy. Key Properties: • CAS Number: 2681-94-9 • Molecular Formula: C₄H₇BrO₂ • Molecular Weight: 167.00 g/mol • Appearance: Colorless to Pale Yellow Oil • Purity: ≥97% • Specific Rotation: [α]²₀D = +23.5° (c=1 in Chloroform) Handling and Storage: This product is moisture-sensitive and should be stored under an inert atmosphere at 2-8°C. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLSKVCTLCIIE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-94-9
Record name alpha-Bromobutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-bromoglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-BROMOBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-2-Bromobutanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromobutanoic acid , a chiral carboxylic acid, serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its stereospecific properties make it a valuable intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physical properties of this compound, supported by experimental protocols and relevant data for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. The presence of a chiral center at the second carbon atom is a key feature, leading to its optical activity.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and its racemic mixture for comparative analysis.

PropertyThis compound2-Bromobutanoic Acid (Racemic)Citation
CAS Number 2681-94-980-58-0[1][2]
Molecular Formula C₄H₇BrO₂C₄H₇BrO₂[2]
Molecular Weight 167.00 g/mol 167.001 g/mol [2][3]
Appearance Pale Yellow OilColorless clear or yellowish oily liquid[4]
Density 1.625 g/mL1.567 g/mL at 25 °C[1][4]
Boiling Point 216.6 °C at 760 mmHg99-103 °C at 10 mmHg[1][2]
Melting Point --4 °C[1]
Flash Point 84.8 °C>112 °C[1][2]
Refractive Index 1.4931.474 (n20/D)[4]
pKa 2.95±0.10 (Predicted)2.95±0.10[1]
Solubility -Soluble in water (66 g/L at 20 °C), alcohol, and ether.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are available for 2-bromobutanoic acid, which can be used as a reference for the (R)-enantiomer. The chirality will not significantly alter the chemical shifts but may be studied using chiral shift reagents.[5][6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of 2-bromobutanoic acid shows characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-Br stretch.[7]

  • Mass Spectrometry (MS):

    • The mass spectrum of 2-bromobutanoic acid provides information on the molecular weight and fragmentation pattern, aiding in its identification.[3][8]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves the resolution of the racemic mixture, which is commonly prepared via the Hell-Volhard-Zelinsky reaction.[1]

1. Synthesis of Racemic 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

G Workflow: Hell-Volhard-Zelinsky Reaction ButanoicAcid Butanoic Acid ReactionMixture Reaction with Br₂ and PBr₃ (catalyst) ButanoicAcid->ReactionMixture Intermediate α-Bromo Acyl Bromide Intermediate ReactionMixture->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Racemic 2-Bromobutanoic Acid Hydrolysis->Product

Caption: Synthesis of racemic 2-bromobutanoic acid.

Protocol:

  • To a flask containing butanoic acid, add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Slowly add bromine (Br₂) to the mixture while stirring. The reaction is typically heated to initiate the reaction.

  • The reaction mixture is refluxed until the reaction is complete, indicated by the disappearance of the red bromine color.

  • The intermediate α-bromo acyl bromide is then carefully hydrolyzed by the addition of water to yield racemic 2-bromobutanoic acid.

  • The product is then purified by distillation under reduced pressure.

2. Optical Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.[1]

G Workflow: Optical Resolution RacemicAcid Racemic 2-Bromobutanoic Acid SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ChiralAmine Chiral Amine (e.g., (R)-phenylethylamine) ChiralAmine->SaltFormation Diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) SaltFormation->Diastereomers FractionalCrystallization Fractional Crystallization Diastereomers->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts Acidification Acidification SeparatedSalts->Acidification Enantiomer This compound Acidification->Enantiomer

Caption: Resolution of racemic 2-bromobutanoic acid.

Protocol:

  • Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

  • Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

  • The less soluble diastereomeric salt is isolated by filtration.

  • The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.

  • The final product is extracted and purified.

Application in Drug Development: Synthesis of Levetiracetam (B1674943)

This compound is a key precursor in the synthesis of Levetiracetam, an anticonvulsant medication used for the treatment of epilepsy. The (S)-enantiomer of a derivative of 2-aminobutanamide, which can be synthesized from this compound, is the active component.

G Logical Flow: Role in Levetiracetam Synthesis R_Acid This compound Amidation Conversion to Amide R_Acid->Amidation S_Amine (S)-2-Aminobutanamide derivative Amidation->S_Amine Coupling Coupling with 4-chlorobutyryl chloride S_Amine->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Levetiracetam Levetiracetam ((S)-enantiomer) Cyclization->Levetiracetam

Caption: Synthesis of Levetiracetam from this compound.

The synthesis involves the conversion of this compound to its corresponding amide, followed by amination with inversion of stereochemistry to yield the (S)-2-aminobutanamide derivative. This intermediate is then reacted with 4-chlorobutyryl chloride and subsequently cyclized to form Levetiracetam.[9][10]

Signaling Pathway of Levetiracetam

While the precise mechanism of action of Levetiracetam is not fully elucidated, it is known to bind to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate synaptic neurotransmitter release, thereby reducing neuronal hyperexcitability.

G Signaling Pathway: Levetiracetam Action Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to VesicleFusion Modulation of Synaptic Vesicle Fusion SV2A->VesicleFusion NeurotransmitterRelease Reduced Neurotransmitter Release VesicleFusion->NeurotransmitterRelease NeuronalExcitability Decreased Neuronal Hyperexcitability NeurotransmitterRelease->NeuronalExcitability

Caption: Proposed mechanism of action of Levetiracetam.

This technical guide provides a foundational understanding of the physical properties, synthesis, and application of this compound, offering valuable insights for professionals engaged in chemical research and pharmaceutical development.

References

A Comprehensive Technical Guide to (R)-2-Bromobutanoic Acid (CAS: 2681-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, with the CAS number 2681-94-9, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its stereospecific properties make it a valuable intermediate in the synthesis of complex chiral molecules, most notably the anticonvulsant drug Levetiracetam.[1] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis methodologies, spectroscopic data, safety and handling protocols, and key applications.

Physicochemical Properties

This compound is typically a colorless to pale yellow oily liquid.[2] There are some mentions of it being a colorless solid, which may be due to variations in purity or temperature. It is important for researchers to be aware of its hygroscopic nature and sensitivity to moisture.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 2681-94-9[1]
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2]
Boiling Point 216.6 ± 13.0 °C (predicted)
Density 1.625 ± 0.06 g/cm³ (predicted)
pKa 2.95 ± 0.10 (predicted)[1]
Solubility Slightly soluble in chloroform, sparingly soluble in methanol.
Storage Temperature 2-8°C under an inert atmosphere

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of 2-bromobutanoic acid. The racemic mixture is commonly prepared via the Hell-Volhard-Zelinsky reaction.

Synthesis of Racemic 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

This reaction involves the alpha-bromination of butanoic acid.

Experimental Protocol:

  • Materials: Butanoic acid, bromine, red phosphorus (catalyst), and a suitable solvent like carbon tetrachloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of butanoic acid and a catalytic amount of red phosphorus is prepared.

    • Bromine is added dropwise to the mixture. The reaction is exothermic and should be controlled.

    • After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

    • The reaction mixture is then cooled, and the product is isolated and purified by distillation under reduced pressure.

HVZ_Reaction Butanoic_Acid Butanoic Acid PBr3 PBr₃ (from P + Br₂) Butanoic_Acid->PBr3 1. P, Br₂ Enol_Intermediate Enol Intermediate PBr3->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol_Intermediate->Alpha_Bromo_Acyl_Bromide 2. Br₂ Racemic_2_Bromobutanoic_Acid Racemic 2-Bromobutanoic Acid Alpha_Bromo_Acyl_Bromide->Racemic_2_Bromobutanoic_Acid 3. H₂O (workup)

Caption: Synthesis of Racemic 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction.

Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers from the racemic mixture is achieved by reacting the mixture with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Principle:

  • Salt Formation: The racemic 2-bromobutanoic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine).

  • Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

  • Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound. The chiral amine can be recovered and reused.

Resolution_Process cluster_0 Mixture Racemic_Acid Racemic (R/S)-2-Bromobutanoic Acid Diastereomeric_Salts Diastereomeric Salts ((R)-acid-(R)-amine) + ((S)-acid-(R)-amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Amine (e.g., (R)-α-phenylethylamine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separation Filtration Crystallization->Separation Crystals Crystals of less soluble diastereomer (e.g., (R)-acid-(R)-amine) Separation->Crystals Mother_Liquor Mother Liquor with more soluble diastereomer (e.g., (S)-acid-(R)-amine) Separation->Mother_Liquor Acidification_Crystals Acidification (e.g., HCl) Crystals->Acidification_Crystals Pure_R_Acid This compound Acidification_Crystals->Pure_R_Acid Recovered_Amine1 Recovered Chiral Amine Acidification_Crystals->Recovered_Amine1

Caption: General Workflow for the Resolution of Racemic 2-Bromobutanoic Acid.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound. While access to raw spectral data is limited, the following table summarizes the expected spectral characteristics based on available information for the racemic mixture.

Table 2: Spectroscopic Data for 2-Bromobutanoic Acid

TechniqueExpected Peaks / CharacteristicsReference
¹H NMR Signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with characteristic chemical shifts and coupling patterns.[3]
¹³C NMR Four distinct signals corresponding to the four carbon atoms in different chemical environments.[4]
IR Spectroscopy Broad O-H stretch from the carboxylic acid, C=O stretch, and C-Br stretch.[5]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.[6]

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam . The stereochemistry at the C2 position is crucial for the pharmacological activity of Levetiracetam.

The synthesis involves the reaction of this compound with 2-aminobutanamide. The bromine atom is displaced by the amino group in an S_N2 reaction, followed by cyclization to form the pyrrolidinone ring of Levetiracetam.

Safety, Handling, and Disposal

This compound is a corrosive substance and requires careful handling.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral Harmful if swallowed
Skin Corrosion/Irritation Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Causes serious eye damage

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C under an inert atmosphere.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter the environment.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. This guide provides a comprehensive overview to assist researchers and professionals in their work with this valuable compound.

References

An In-depth Technical Guide to (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromobutanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific properties make it a valuable intermediate, most notably in the production of the anticonvulsant drug Levetiracetam. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to researchers and drug development professionals.

Physicochemical Properties

This compound, also known as (R)-α-bromobutyric acid, is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
CAS Number 2681-94-9[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 99-103 °C at 10 mmHg[2]
Melting Point -4 °C[2]
Density 1.567 g/mL at 25 °C[2]
Solubility Soluble in water (66 g/L at 20 °C)[2]
pKa 2.95 ± 0.10[2]

A summary of identifiers for 2-bromobutanoic acid and its enantiomers is provided below.

CompoundCAS Number
Racemic 2-Bromobutanoic acid80-58-0
This compound2681-94-9
(S)-2-Bromobutanoic acid32659-49-7

Synthesis of this compound

The synthesis of enantiomerically pure this compound is typically achieved through a two-step process: the synthesis of racemic 2-bromobutanoic acid followed by chiral resolution.

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol that undergoes bromination.

Experimental Protocol:

  • Materials: Butanoic acid, red phosphorus, bromine, dichloromethane (B109758) (DCM), anhydrous sodium sulfate.

  • Procedure:

    • In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • Charge the flask with butanoic acid and a catalytic amount of red phosphorus.

    • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture at 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

    • Cool the reaction mixture to room temperature and slowly add water to quench any excess bromine and phosphorus tribromide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Chiral Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers of 2-bromobutanoic acid is achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-1-phenylethylamine. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol:

  • Materials: Racemic 2-bromobutanoic acid, (R)-(+)-1-phenylethylamine, ethanol, 10% aqueous HCl, ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the racemic 2-bromobutanoic acid in hot ethanol.

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts (the less soluble one).

    • Collect the crystals by filtration and wash them with a small amount of cold ethanol. The enantiomeric excess of the salt can be improved by recrystallization.

    • To liberate the enantiomerically enriched this compound, suspend the crystalline diastereomeric salt in water.

    • Add 10% aqueous HCl until the solution is acidic (pH ~2).

    • Extract the liberated this compound with ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Application in Drug Development: Synthesis of Levetiracetam

This compound is a crucial intermediate in the synthesis of Levetiracetam, an anticonvulsant medication. The synthesis involves the conversion of this compound to (S)-2-aminobutyramide, a key precursor to Levetiracetam.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis of Racemic 2-Bromobutanoic Acid cluster_1 Chiral Resolution cluster_2 Synthesis of Levetiracetam Intermediate Butanoic_Acid Butanoic Acid HVZ Hell-Volhard-Zelinsky Reaction (Br₂, P) Butanoic_Acid->HVZ Racemic_Acid Racemic 2-Bromobutanoic Acid HVZ->Racemic_Acid Resolution Diastereomeric Salt Formation with (R)-(+)-1-Phenylethylamine Racemic_Acid->Resolution Separation Fractional Crystallization Resolution->Separation R_Acid (R)-2-Bromobutanoic Acid Separation->R_Acid Ammonolysis Ammonolysis (NH₃) R_Acid->Ammonolysis S_Amide (S)-2-Aminobutyramide Ammonolysis->S_Amide Levetiracetam Levetiracetam S_Amide->Levetiracetam Further Steps

Synthetic workflow from butanoic acid to Levetiracetam.

Safety and Handling

2-Bromobutanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated fume hood.[3]

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, with its primary application being the synthesis of Levetiracetam. The synthesis of the enantiomerically pure compound relies on the robust Hell-Volhard-Zelinsky reaction to produce the racemic mixture, followed by an efficient chiral resolution. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the successful synthesis and application of this important intermediate.

References

An In-depth Technical Guide to (R)-2-Bromobutanoic Acid: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromobutanoic acid is a chiral carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its stereospecific structure makes it a crucial intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, detailed experimental protocols for its synthesis and chiral resolution, and its application in drug development, with a focus on the synthesis of the anticonvulsant drug Levetiracetam.

Structural Information and Physicochemical Properties

This compound is a halogenated carboxylic acid with a chiral center at the second carbon atom. The "(R)" designation refers to the stereochemical configuration at this center, as determined by the Cahn-Ingold-Prelog priority rules.

Structural Formula:

The chemical structure consists of a four-carbon butanoic acid backbone with a bromine atom substituted at the alpha-position (C2). The chirality at this position is critical for its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its racemic form.

Table 1: General and Physicochemical Properties

PropertyThis compound2-Bromobutanoic Acid (Racemic)
CAS Number 2681-94-9[1]80-58-0[2]
Molecular Formula C₄H₇BrO₂[1]C₄H₇BrO₂[2]
Molecular Weight 167.00 g/mol [1]167.00 g/mol [2]
Appearance Pale yellow oil[3]Colorless to pale yellow liquid[4]
Density 1.625 g/cm³[1]1.567 g/mL at 25 °C[2]
Boiling Point 216.6 °C at 760 mmHg[1]99-103 °C at 10 mmHg[2]
Melting Point --4 °C[2]
Refractive Index 1.493[1]1.474 (n20/D)
pKa 2.95 ± 0.10 (Predicted)[3]2.95 ± 0.10[2]

Table 2: Spectroscopic Data (for Racemic 2-Bromobutanoic Acid)

SpectroscopyPeak Assignments
¹H NMR (CDCl₃) δ (ppm): 1.10 (t, 3H, -CH₃), 2.10 (m, 2H, -CH₂-), 4.25 (t, 1H, -CH(Br)-), 11.0 (s, 1H, -COOH)
¹³C NMR (CDCl₃) δ (ppm): 12.2 (-CH₃), 26.1 (-CH₂-), 53.4 (-CH(Br)-), 175.0 (C=O)[5]
IR (liquid film) ν (cm⁻¹): 2980 (O-H, broad), 1715 (C=O), 1290 (C-O), 650 (C-Br)[6]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of racemic 2-bromobutanoic acid followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This classic method involves the alpha-bromination of butanoic acid.

Materials:

  • Butanoic acid

  • Red phosphorus (catalyst)

  • Bromine

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine to the mixture while stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or neutralized with a base trap.

  • After the addition of bromine is complete, heat the reaction mixture to 80-100 °C for several hours until the reaction is complete (indicated by the disappearance of the red bromine color).

  • Cool the reaction mixture and slowly add water to quench any remaining bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any remaining traces of bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-bromobutanoic acid.

  • Purify the product by vacuum distillation.

Chiral Resolution of Racemic 2-Bromobutanoic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Materials:

  • Racemic 2-bromobutanoic acid

  • (R)-(+)-α-phenylethylamine (or another suitable chiral amine)

  • Methanol (B129727) (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic 2-bromobutanoic acid in a minimal amount of warm methanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in warm methanol.

  • Slowly add the amine solution to the acid solution with stirring. Diastereomeric salts will begin to precipitate.

  • Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer (e.g., the salt of this compound and (R)-(+)-α-phenylethylamine).

  • Recrystallize the collected salt from fresh methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Once the desired diastereomeric purity is achieved, suspend the crystalline salt in water and add an excess of a strong acid, such as hydrochloric acid, to protonate the amine and liberate the free carboxylic acid.

  • Extract the this compound into diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield enantiomerically enriched this compound.

Application in Drug Synthesis: Synthesis of Levetiracetam

This compound is a key precursor for the synthesis of the (S)-enantiomer of 2-aminobutanamide, which is a crucial intermediate in the industrial production of the anticonvulsant drug Levetiracetam.

The overall synthetic pathway can be visualized as follows:

Levetiracetam_Synthesis R_2_Bromo This compound S_2_Amino (S)-2-Aminobutanamide R_2_Bromo->S_2_Amino 1. SOCl₂ 2. NH₃ (aq) Ammonia Ammonia (NH3) Ammonia->S_2_Amino Intermediate N-Chloroacetyl-(S)-2-aminobutanamide S_2_Amino->Intermediate Chloroacetyl Chloroacetyl chloride Chloroacetyl->Intermediate Acylation Levetiracetam Levetiracetam Intermediate->Levetiracetam Base Base Base->Levetiracetam Intramolecular Cyclization

Caption: Synthetic pathway of Levetiracetam from this compound.

Experimental Workflow for Levetiracetam Synthesis

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of Levetiracetam starting from the key intermediate derived from this compound.

Levetiracetam_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Start: (S)-2-Aminobutanamide reaction Reaction: + Chloroacetyl chloride + Base start->reaction cyclization Intramolecular Cyclization reaction->cyclization crude Crude Levetiracetam cyclization->crude crystallization Crystallization (e.g., from Ethyl Acetate) crude->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying pure Pure Levetiracetam drying->pure hplc HPLC Analysis (Purity & Enantiomeric Excess) pure->hplc nmr NMR Spectroscopy (Structural Confirmation) pure->nmr ftir FTIR Spectroscopy (Functional Group Analysis) pure->ftir final_product Final Product Release hplc->final_product nmr->final_product ftir->final_product

Caption: Experimental workflow for the synthesis and quality control of Levetiracetam.

Conclusion

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its synthesis, primarily through the bromination of butanoic acid followed by classical chiral resolution, provides a reliable route to this enantiomerically pure intermediate. The application of this compound in the synthesis of Levetiracetam highlights its significance in the pharmaceutical industry for producing stereochemically defined drugs with improved therapeutic profiles. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient and effective use of this important chiral molecule.

References

Spectroscopic Data of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Bromobutanoic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the underlying experimental protocols.

It is important to note that while the focus of this guide is the (R)-enantiomer, standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry do not differentiate between enantiomers in an achiral environment. Therefore, the data presented, obtained from sources analyzing racemic or unspecified "2-bromobutanoic acid," is representative of the (R)-enantiomer.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 2-bromobutanoic acid.

Table 1: ¹H NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
~11.5Singlet (broad)-COOH-
~4.25TripletCH-Br~7.5
~2.10Multiplet-CH₂-~7.5
~1.05Triplet-CH₃~7.5

Note: Precise, publicly available high-resolution ¹H NMR data with confirmed chemical shifts and coupling constants for 2-bromobutanoic acid is limited. The data presented is an estimation based on spectral images and data for structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmAssignment
~175C=O
~45CH-Br
~28-CH₂-
~12-CH₃

Note: The chemical shifts are estimated based on typical values for haloalkanoic acids and related structures. Specific experimental values may vary depending on the solvent and other acquisition parameters.

Table 3: Infrared (IR) Spectroscopy Peak Table
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~2975, ~2940, ~2880Medium-StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1460MediumC-H bend (Alkyl)
~1290MediumC-O stretch
~940Medium, BroadO-H bend
~650Medium-StrongC-Br stretch

Note: This peak list is a representative compilation based on the gas-phase IR spectrum available from the NIST WebBook and general IR absorption tables for functional groups.

Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
168Low[M+H]⁺ (with ⁸¹Br)
166Low[M+H]⁺ (with ⁷⁹Br)
140Moderate[M-C₂H₅]⁺ (with ⁸¹Br)
138Moderate[M-C₂H₅]⁺ (with ⁷⁹Br)
121Moderate[M-COOH]⁺ (with ⁸¹Br)
119Moderate[M-COOH]⁺ (with ⁷⁹Br)
87High[M-Br]⁺
41High[C₃H₅]⁺

Source: Data compiled from the NIST WebBook and PubChem databases for 2-bromobutyric acid.

Experimental Protocols

The following are detailed methodologies representative of the procedures used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

  • Salt plates (e.g., NaCl or KBr) or a clean ATR crystal.

  • Volatile solvent for cleaning (e.g., isopropanol).

Procedure (Liquid Film Method):

  • Background Spectrum: Record a background spectrum of the clean, empty sample compartment.

  • Sample Preparation: Place one to two drops of neat this compound onto a clean salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and dry them completely before storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., acetonitrile)

  • GC-MS instrument with an electron ionization (EI) source.

Procedure:

  • Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often derivatized.

    • Dissolve ~1 mg of this compound in 100 µL of anhydrous acetonitrile.

    • Add 100 µL of BSTFA.

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 5 minutes at 250 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the derivatized analyte. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Sample (R)-2-Bromobutanoic Acid Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Derivatize with BSTFA Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum Prep_IR->Acq_IR Acq_MS Acquire GC-MS Data Prep_MS->Acq_MS Ana_NMR Process FID Assign Peaks (Chemical Shift, Multiplicity) Acq_NMR->Ana_NMR Ana_IR Process Spectrum Identify Functional Groups Acq_IR->Ana_IR Ana_MS Analyze Chromatogram Interpret Fragmentation Acq_MS->Ana_MS Conclusion Combine all data for Structural Confirmation and Purity Assessment Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (R)-2-bromobutanoic acid. The document details the expected spectral parameters, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. Due to the chiral center at the C2 position, the adjacent methylene (B1212753) protons (H-3) are diastereotopic and may exhibit complex splitting patterns. However, at typical magnetic field strengths, they often appear as a multiplet.

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These values are based on typical chemical shifts for similar structural motifs and may vary slightly depending on the solvent and experimental conditions.

Proton Assignment Chemical Shift (δ) / ppm Integration Multiplicity Coupling Constant (J) / Hz
H-4 (-CH₃)~1.0 - 1.23HTriplet (t)~7.0 - 7.5
H-3 (-CH₂-)~1.9 - 2.22HMultiplet (m)-
H-2 (-CH(Br)-)~4.2 - 4.41HTriplet (t)~7.0 - 7.5
H-1 (-COOH)~10.0 - 13.01HSinglet (s, broad)-

Molecular Structure and Proton Environments

The structure of this compound with the different proton environments labeled is presented below. The diagram illustrates the connectivity and the through-bond relationships that give rise to the observed spin-spin coupling.

molecular_structure cluster_molecule This compound C4 C H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c C3 C C4->C3 H3a H C3->H3a H3b H C3->H3b C2 C C3->C2 H2 H C2->H2 Br Br C2->Br C1 C C2->C1 O1 O C1->O1 = O2H OH C1->O2H H1 H

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: A spectral width of approximately 15 ppm, centered around 6-7 ppm.

3.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity and measure the coupling constants for each signal.

Logical Workflow for Spectral Analysis

The interpretation of a ¹H NMR spectrum follows a logical workflow, starting from the raw data and culminating in the structural elucidation of the molecule.

workflow A Acquire FID B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Chemical Shift Calibration (TMS) D->E F Integration E->F G Multiplicity Analysis F->G I Assign Signals to Protons F->I H Coupling Constant Measurement G->H G->I H->I J Structural Elucidation I->J

Caption: Workflow for ¹H NMR spectral analysis.

An In-depth Technical Guide to the 13C NMR of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-2-bromobutanoic acid. This document details predicted spectral data, a thorough experimental protocol for data acquisition, and a logical visualization of the structure-spectrum relationship, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The predicted spectrum was generated for a sample dissolved in deuterated chloroform (B151607) (CDCl3).

Carbon AtomChemical StructurePredicted Chemical Shift (ppm)
C1C H3CH2CH(Br)COOH11.4
C2CH3C H2CH(Br)COOH28.5
C3CH3CH2C H(Br)COOH44.2
C4CH3CH2CH(Br)C OOH174.9

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height in the tube is a minimum of 4 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended Value
Spectrometer Frequency100 MHz for 13C
Nucleus13C
Pulse ProgramStandard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker)
SolventCDCl3
Temperature298 K (25 °C)
Spectral Width0 - 200 ppm
Acquisition Time1-2 seconds
Relaxation Delay (d1)2 seconds
Number of Scans1024 (adjust as needed for signal-to-noise)
Pulse Width30° pulse
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm) or the internal standard (TMS at 0 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted 13C NMR chemical shifts.

G Figure 1: Predicted 13C NMR Chemical Shift Assignments for this compound cluster_structure Chemical Structure cluster_shifts Predicted Chemical Shifts (ppm in CDCl3) C4 C4 (COOH) C3 C3 (CHBr) C4->C3 shift_C4 174.9 C4->shift_C4 C2 C2 (CH2) C3->C2 shift_C3 44.2 C3->shift_C3 C1 C1 (CH3) C2->C1 shift_C2 28.5 C2->shift_C2 shift_C1 11.4 C1->shift_C1

Predicted 13C NMR Chemical Shift Assignments

IR spectrum analysis of (R)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum Analysis of (R)-2-Bromobutanoic Acid

Introduction

This compound is a chiral carboxylic acid containing a bromine atom at the alpha-position. As a versatile building block in organic synthesis, particularly for pharmaceuticals and other biologically active molecules, the unambiguous characterization of its structure and purity is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. This guide offers a comprehensive overview of the IR spectrum of this compound, intended for researchers, scientists, and professionals in drug development.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is primarily used to identify the functional groups within a molecule. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations correspond to the energy absorbed, which is then plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[1]

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is characterized by the presence of a carboxylic acid and an alkyl halide functional group. The key diagnostic absorption bands are detailed below.

Data Presentation: Key Vibrational Frequencies

The following table summarizes the principal absorption bands expected in the IR spectrum of this compound. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids which often exist as dimers, significantly influences the position and shape of the O-H and C=O stretching bands.[2][3]

Wavenumber Range (cm⁻¹)IntensityAssignmentVibrational Mode
3300 - 2500Broad, StrongO-H (Carboxylic Acid)Stretching
2985 - 2870Medium to SharpC-H (Alkyl)Stretching
~1710Strong, SharpC=O (Carboxylic Acid Dimer)Stretching
1465 - 1440MediumC-H (Alkyl)Bending
1320 - 1210Medium, BroadC-O (Carboxylic Acid)Stretching
950 - 910BroadO-H (Carboxylic Acid)Out-of-Plane Bending
650 - 550Medium to WeakC-BrStretching

Table 1: Summary of characteristic IR absorption bands for this compound.

Key Spectral Features:

  • O-H Stretching: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad absorption band for the O-H stretch, located in the 3300-2500 cm⁻¹ region.[4] This broadness is a direct result of strong hydrogen bonding between molecules.[2] The sharp C-H stretching peaks of the butyl chain are often superimposed on this broad envelope.[3]

  • C=O Stretching: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1710 cm⁻¹.[4] Its position indicates that the carboxylic acid is likely in a hydrogen-bonded dimeric form. A free (monomeric) carboxyl group would absorb at a higher frequency, around 1760 cm⁻¹.[4]

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹.[5] This peak confirms the presence of the alkyl halide functionality.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the acquisition of an IR spectrum for a liquid sample like this compound using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique is common for its simplicity and minimal sample preparation.[6][7]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27)[6]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary, although modern software often does this automatically. This correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample.

    • Process the spectrum for analysis, including peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened soft tissue to remove all traces of the sample.

Mandatory Visualizations

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of a compound using IR spectroscopy, from sample preparation to final structural elucidation.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis cluster_conclusion Conclusion Sample Obtain this compound Sample Prep Clean ATR Crystal Sample->Prep Background Acquire Background Spectrum Prep->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Spectrum (e.g., ATR Correction) Acquire->Process Identify Identify Peak Wavenumbers Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Correlate Correlate with Molecular Structure Assign->Correlate Report Generate Analysis Report Correlate->Report

Caption: A flowchart detailing the experimental workflow for IR spectrum analysis.

Key Molecular Vibrations of this compound

This diagram illustrates the primary vibrational modes of the functional groups in this compound that give rise to its characteristic IR spectrum.

Molecular_Vibrations cluster_vibrations Characteristic Vibrational Modes Molecule This compound OH_Stretch O-H Stretch (3300-2500 cm⁻¹) Molecule->OH_Stretch CH_Stretch C-H Stretch (2985-2870 cm⁻¹) Molecule->CH_Stretch CO_Double_Stretch C=O Stretch (~1710 cm⁻¹) Molecule->CO_Double_Stretch CH_Bend C-H Bend (1465-1440 cm⁻¹) Molecule->CH_Bend CO_Single_Stretch C-O Stretch (1320-1210 cm⁻¹) Molecule->CO_Single_Stretch OH_Bend O-H Bend (950-910 cm⁻¹) Molecule->OH_Bend CBr_Stretch C-Br Stretch (650-550 cm⁻¹) Molecule->CBr_Stretch

Caption: Key molecular vibrations of this compound and their IR frequencies.

References

Mass Spectrometry of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, and its enantiomer are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position is often crucial for the biological activity and therapeutic efficacy of the final product. Consequently, robust analytical methods are required to control and verify the enantiomeric purity of this compound and its derivatives. Mass spectrometry (MS), coupled with chromatographic techniques, offers a powerful tool for the structural elucidation and chiral analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of 2-bromobutanoic acid, with a focus on techniques for enantiomeric differentiation.

Electron Ionization Mass Spectrometry of 2-Bromobutanoic Acid

Electron ionization (EI) is a common technique for the mass analysis of volatile and thermally stable compounds. The EI mass spectrum of 2-bromobutanoic acid is characterized by the presence of isotopic peaks for bromine-containing fragments, owing to the natural abundance of 79Br and 81Br isotopes in an approximate 1:1 ratio.

Quantitative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of racemic 2-bromobutanoic acid.

m/zRelative Intensity (%)Putative Fragment Assignment
166/168~1[M]+• (Molecular Ion)
121/123~5[M - COOH]+
87~20[M - Br]+
73~30[C4H9O]+
45100[COOH]+ (Base Peak)
29~40[C2H5]+
27~35[C2H3]+

Note: Data compiled from publicly available spectral databases. The relative intensities are approximate and can vary depending on the instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of 2-bromobutanoic acid under EI conditions is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the bromine atom. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [C4H7BrO2]+• m/z 166/168 F1 [C3H6Br]+ m/z 121/123 M->F1 - COOH F2 [C4H7O2]+ m/z 87 M->F2 - Br• F4 [C2H5]+ m/z 29 F1->F4 - Br• - C F3 [COOH]+ m/z 45 F2->F3 - C3H6 F5 [C2H3]+ m/z 27 F4->F5 - H2 derivatization_workflow cluster_prep Sample Preparation cluster_workup Work-up cluster_analysis Analysis start Dissolve this compound in Anhydrous DCM add_amine Add Chiral Amine ((R)-(+)-1-Phenylethylamine) start->add_amine add_coupling Add Coupling Agent (DCC) and Pyridine add_amine->add_coupling react React at Room Temperature add_coupling->react filter Filter to Remove Byproduct react->filter wash Wash with HCl, NaHCO3, Brine filter->wash dry Dry with Na2SO4 and Evaporate wash->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation of Diastereomers on Achiral Column inject->separate detect MS Detection and Quantification separate->detect

A Technical Guide to the Chirality of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the chirality of 2-bromobutanoic acid, a vital chiral building block in organic and pharmaceutical chemistry. It details the physicochemical properties of its enantiomers, outlines standard synthesis and resolution protocols, and discusses its applications. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering structured data, detailed experimental procedures, and logical visualizations to facilitate understanding and application.

Introduction to the Chirality of 2-Bromobutanoic Acid

2-Bromobutanoic acid (also known as 2-bromobutyric acid) is an organic compound with the chemical formula C₄H₇BrO₂.[1] The presence of a bromine atom on the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group, makes this carbon a stereogenic center.[1] A stereogenic center is a carbon atom bonded to four different substituent groups. In the case of 2-bromobutanoic acid, the C2 is attached to a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a carboxyl group (-COOH).

Due to this stereogenic center, 2-bromobutanoic acid is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid based on the Cahn-Ingold-Prelog priority rules. While enantiomers share most of the same physical properties, such as melting point and density, they differ in their interaction with plane-polarized light, a property known as optical activity.[2] The synthesis of 2-bromobutanoic acid from achiral precursors typically results in a 50:50 mixture of the two enantiomers, known as a racemic mixture or racemate.[3]

Caption: Enantiomers of 2-bromobutanoic acid as non-superimposable mirror images.

Physicochemical Properties of Stereoisomers

The enantiomers of 2-bromobutanoic acid are identical in most physical aspects, except for their optical rotation. The racemic mixture often exhibits slightly different properties, such as melting point, compared to the pure enantiomers. The key physicochemical data are summarized in the table below.

PropertyRacemic (±)-2-Bromobutanoic Acid(R)-(+)-2-Bromobutanoic Acid(S)-(-)-2-Bromobutanoic Acid
CAS Number 80-58-0[1]2681-94-9[1]32659-49-7[1]
Molecular Formula C₄H₇BrO₂[1]C₄H₇BrO₂[4]C₄H₇BrO₂
Molecular Weight 167.00 g/mol [1]167.00 g/mol [4]167.00 g/mol
Appearance Colorless liquid[1]Colorless solid[4]Colorless oil
Melting Point -4 °C[1]N/AN/A
Boiling Point 99-103 °C @ 10 mmHg[1]216.6 °C @ 760 mmHg[4]217 °C @ 760 mmHg
Density 1.567 g/mL at 25 °C[1]1.625 g/mL[4]1.625 g/mL
Refractive Index (n20/D) 1.474[5]1.493[4]N/A
Specific Rotation ([α]) +26.0° (c=0.01g/mL in MeOH)-26.0° (c=0.01g/mL in MeOH)

Synthesis of Racemic 2-Bromobutanoic Acid

The standard laboratory and industrial preparation of racemic (±)-2-bromobutanoic acid is achieved through the alpha-bromination of butanoic acid (butyric acid). The most common method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[3]

The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6] The reaction proceeds through several key steps:

  • Acyl Bromide Formation : PBr₃ converts the carboxylic acid into its more reactive acyl bromide derivative.

  • Enolization : The acyl bromide tautomerizes to form an enol.

  • α-Bromination : The enol, being electron-rich, undergoes electrophilic attack by bromine at the α-carbon.

  • Hydrolysis : The resulting α-bromo acyl bromide is subsequently hydrolyzed (typically during aqueous workup) back to the α-bromo carboxylic acid.

This process selectively installs a bromine atom at the alpha position, yielding the racemic product.[6]

HVZ_Workflow start Butanoic Acid step1 In situ formation of Butanoyl Bromide start->step1 reagents PBr₃ (cat.), Br₂ reagents->step1 step2 Keto-Enol Tautomerization step1->step2 step3 α-Bromination of Enol step2->step3 step4 Aqueous Workup (Hydrolysis) step3->step4 product Racemic (±)-2-Bromobutanoic Acid step4->product

Caption: Experimental workflow for the Hell-Volhard-Zelinsky (HVZ) reaction.

Resolution of Enantiomers

Separating the racemic mixture into its constituent enantiomers, a process known as resolution, is crucial for applications requiring enantiopure compounds. Since enantiomers have identical physical properties, direct separation by methods like distillation or standard chromatography is not possible.

The most common method for resolving racemic carboxylic acids is classical resolution via diastereomeric salt formation . This technique relies on the principle that while enantiomers have identical properties, diastereomers do not. The process involves the following steps:

  • Salt Formation : The racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent). Common resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) or strychnine. This reaction creates a mixture of two diastereomeric salts: [(R)-acid·(chiral)-base] and [(S)-acid·(chiral)-base].

  • Separation : Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. This difference allows them to be separated by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, leaving the other dissolved in the mother liquor.

  • Liberation : After separation, each diastereomeric salt is treated with a strong acid (e.g., HCl). This protonates the carboxylate anion, regenerating the enantiomerically pure carboxylic acid, and forms the ammonium (B1175870) salt of the resolving agent, which can be removed.

Resolution_Workflow cluster_products racemate Racemic (±)-2-Bromobutanoic Acid ((R)-Acid + (S)-Acid) resolving_agent Add Chiral Base (e.g., (-)-Brucine) racemate->resolving_agent salts Mixture of Diastereomeric Salts [(R)-Acid·(-)-Base] + [(S)-Acid·(-)-Base] resolving_agent->salts separation Fractional Crystallization (Separation based on solubility) salts->separation salt1 Crystals: Less Soluble Salt (e.g., [(R)-Acid·(-)-Base]) separation->salt1 Solid salt2 Mother Liquor: More Soluble Salt (e.g., [(S)-Acid·(-)-Base]) separation->salt2 Solution product_R (R)-2-Bromobutanoic Acid product_S (S)-2-Bromobutanoic Acid acidify1 Acidify (HCl) salt1->acidify1 acidify2 Acidify (HCl) salt2->acidify2 acidify1->product_R acidify2->product_S

Caption: Logical workflow for the classical resolution of a racemic acid.

Applications of Enantiopure 2-Bromobutanoic Acid

The stereochemistry of a molecule is paramount in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Enantiopure forms of 2-bromobutanoic acid serve as critical chiral synthons for the synthesis of more complex molecules.

A prominent application is in the synthesis of the anticonvulsant medication Levetiracetam.[1] The therapeutic activity of Levetiracetam is associated specifically with the (S)-enantiomer. The synthesis of (S)-Levetiracetam utilizes an enantiopure starting material derived from (S)-2-aminobutanamide, which itself can be synthesized from (S)-2-bromobutanoic acid. This underscores the importance of having access to enantiomerically pure forms of this chiral building block.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Bromine and phosphorus tribromide are highly corrosive and toxic.

Synthesis of Racemic (±)-2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Butanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet tube leading to a trap (e.g., containing NaOH solution to neutralize HBr fumes).

  • To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq).

  • From the dropping funnel, add bromine (1.1 eq) dropwise to the mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until the red-brown color of bromine has faded and HBr evolution has ceased.

  • Cool the reaction mixture to room temperature. Slowly and carefully add water (H₂O) to hydrolyze the intermediate acyl bromide. This step is also highly exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bisulfite solution (to remove any remaining Br₂), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (±)-2-bromobutanoic acid.

  • The product can be further purified by vacuum distillation.

Resolution of Racemic (±)-2-Bromobutanoic Acid via Diastereomeric Salt Formation

Materials:

  • Racemic (±)-2-bromobutanoic acid

  • (-)-Brucine (or another suitable chiral amine)

  • Methanol (B129727) (or another suitable solvent for crystallization)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the racemic (±)-2-bromobutanoic acid (1.0 eq) in a minimum amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of (-)-brucine (1.0 eq) in hot methanol.

  • Slowly add the chiral amine solution to the acid solution with constant stirring.

  • Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. Cooling in an ice bath can promote further crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the more soluble diastereomer. The mother liquor containing the more soluble salt should be saved for isolation of the other enantiomer.

  • Liberation of the Enantiomer: Suspend the collected crystals (the less soluble diastereomeric salt) in water and add 1 M HCl with stirring until the solution is acidic (pH ≈ 2). This will precipitate the carboxylic acid and dissolve the brucine as its hydrochloride salt.

  • Extract the aqueous mixture with diethyl ether (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield one of the enantiomers of 2-bromobutanoic acid.

  • The enantiomeric purity can be determined by polarimetry, measuring the specific rotation of the product.

  • The other enantiomer can be recovered from the mother liquor (from step 5) by evaporating the solvent, and then following steps 6-9.

References

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of 2-bromobutanoic acid, a valuable intermediate in organic synthesis and drug development. The document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data, presented for practical application by professionals in the field.

Core Concepts and Reaction Mechanism

The Hell-Volhard-Zelinsky reaction is a robust method for the α-halogenation of carboxylic acids. The synthesis of 2-bromobutanoic acid from butanoic acid proceeds through a multi-step mechanism initiated by the conversion of the carboxylic acid to an acyl bromide, which is more readily enolized.

The reaction is initiated by the addition of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus, which reacts in situ with bromine to form PBr₃.[1][2] The PBr₃ converts butanoic acid into butanoyl bromide.[1][2] This acyl bromide intermediate is crucial as it can tautomerize to its enol form. The enol then acts as a nucleophile, reacting with bromine at the α-carbon to form 2-bromobutanoyl bromide.[2] Subsequent hydrolysis of the α-bromo acyl bromide yields the final product, 2-bromobutanoic acid.[2]

Data Presentation

The following table summarizes the key quantitative data for a typical Hell-Volhard-Zelinsky synthesis of 2-bromobutanoic acid.

ParameterValueReference
Reactants
Butanoic Acid0.5 mol[1]
Red Phosphorus0.05 mol[1]
Bromine0.55 mol[1]
Reaction Conditions
Temperature80-90 °C[1]
Reaction Time8-12 hours[1]
Product
Product Name2-Bromobutanoic Acid[1][3]
Molecular FormulaC₄H₇BrO₂[1][3]
Molar Mass167.00 g/mol [1]
Boiling Point104-106 °C (at 12 mmHg)[1]
Density1.567 g/cm³[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-bromobutanoic acid via the Hell-Volhard-Zelinsky reaction.

Materials:

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charging Reactants: Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.[1]

  • Addition of Bromine: Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.[1]

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[1]

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude 2-bromobutanoic acid can be purified by vacuum distillation, collecting the fraction at 104-106 °C (at 12 mmHg).[1]

Visualizations

The following diagrams illustrate the signaling pathway of the reaction mechanism and a typical experimental workflow.

HVZ_Mechanism Butanoic_Acid Butanoic Acid Butanoyl_Bromide Butanoyl Bromide Butanoic_Acid->Butanoyl_Bromide + PBr₃ PBr3 PBr₃ Enol Enol Intermediate Butanoyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromobutanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Product 2-Bromobutanoic Acid Alpha_Bromo_Acyl_Bromide->Product + H₂O H2O H₂O (Hydrolysis)

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky synthesis.

Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge Charge Butanoic Acid and Red Phosphorus Setup->Charge Add_Br2 Slowly Add Bromine Charge->Add_Br2 Heat Heat at 80-90°C for 8-12 hours Add_Br2->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with Water Cool->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify End End Purify->End

References

An In-depth Technical Guide to the Discovery and History of Chiral Bromoalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral bromoalkanoic acids are a pivotal class of organic compounds, serving as versatile building blocks in the asymmetric synthesis of numerous pharmaceutical agents and other biologically active molecules. Their history is deeply intertwined with the development of stereochemistry, from early observations of optical activity to the elucidation of reaction mechanisms that govern stereochemical outcomes. This guide provides a comprehensive overview of the seminal discoveries, key synthetic and resolution methodologies, and the contemporary significance of these valuable chiral synthons.

Historical Milestones in the Journey of Chirality and Haloalkanoic Acids

The story of chiral bromoalkanoic acids is a chapter in the broader narrative of stereochemistry. The foundational work in the 19th century by pioneers such as Jean-Baptiste Biot, who discovered optical activity, and Louis Pasteur, who first resolved a racemic mixture, set the stage for understanding the three-dimensional nature of molecules.[1]

A pivotal moment in the history of chiral haloalkanoic acids was the work of Paul Walden in 1896. Through a series of interconversions between the enantiomers of malic acid and chlorosuccinic acid, Walden demonstrated that the configuration of a chiral center could be inverted during a chemical reaction.[2][3][4] This phenomenon, now famously known as the Walden inversion , was the first experimental evidence of stereochemical inversion in nucleophilic substitution reactions and laid the groundwork for understanding S(_N)2 mechanisms.[2][3][4] Although Walden's initial work involved a chloro-substituted acid, it was fundamental to the stereochemical understanding of all haloalkanoic acids, including their bromo-analogues.

The development of synthetic methods to produce bromoalkanoic acids was another critical advancement. The Hell-Volhard-Zelinsky (HVZ) reaction , developed in the 1880s, became a cornerstone for the α-bromination of carboxylic acids.[5][6][7][8][9][10] This reaction provided a reliable method to synthesize racemic α-bromoalkanoic acids, which could then be subjected to resolution to isolate the individual enantiomers.

In parallel, the work of Emil Fischer on the stereochemistry of sugars and amino acids further solidified the understanding of chiral molecules and their interactions.[3][11] His development of Fischer projections provided a standardized way to represent chiral centers, and his "lock-and-key" model of enzyme-substrate interactions highlighted the profound biological importance of stereochemistry.[3][11] This understanding spurred the demand for enantiomerically pure compounds, including chiral bromoalkanoic acids, for the synthesis of biologically active molecules.

Synthesis and Resolution of Chiral Bromoalkanoic Acids

The preparation of enantiomerically pure bromoalkanoic acids can be broadly categorized into two main approaches: the resolution of racemic mixtures and direct asymmetric synthesis.

Synthesis of Racemic Bromoalkanoic Acids: The Hell-Volhard-Zelinsky Reaction

The HVZ reaction remains a classic and effective method for the synthesis of racemic α-bromoalkanoic acids.[5][6][7][8][9][10] It involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr(_3)).[5][6][7][8][9][10]

HVZ_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start Carboxylic Acid (R-CH2-COOH) PBr3 React with PBr3 Start->PBr3 1. Formation of Acyl Bromide Enol Tautomerize to Acyl Enol PBr3->Enol 2. Enolization Bromination Bromination with Br2 Enol->Bromination 3. α-Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis 4. Hydrolysis of Acyl Bromide Product Racemic α-Bromoalkanoic Acid (R-CH(Br)-COOH) Hydrolysis->Product

Figure 1: Workflow of the Hell-Volhard-Zelinsky Reaction.
Enantioselective Synthesis from Chiral Precursors

A powerful method for obtaining enantiomerically enriched bromoalkanoic acids is to start from a chiral pool molecule, such as an amino acid. For example, (S)-2-bromopropanoic acid can be synthesized from the naturally occurring amino acid L-alanine ((S)-alanine). This reaction proceeds via a diazotization followed by nucleophilic substitution by bromide, often with overall retention of configuration due to a double S(_N)2 mechanism.[4]

Amino_Acid_Synthesis cluster_start Chiral Starting Material cluster_reaction Reaction Steps cluster_product Product Start L-Alanine ((S)-2-aminopropanoic acid) Diazotization Diazotization (NaNO2, HBr) Start->Diazotization 1. Formation of Diazonium Salt Substitution Nucleophilic Substitution (Double SN2) Diazotization->Substitution 2. Intramolecular cyclization and bromide attack Product (S)-2-Bromopropanoic Acid Substitution->Product

Figure 2: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine.
Resolution of Racemic Mixtures

This is a well-established technique for separating enantiomers. A racemic bromoalkanoic acid is reacted with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The separated salts are then treated with a strong acid to regenerate the enantiomerically pure bromoalkanoic acids.[12][13] Common resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as ephedrine (B3423809) and (R)- or (S)-1-phenylethylamine.[12][13]

Classical_Resolution Racemic Racemic (R/S)-Bromoalkanoic Acid ChiralBase Add Chiral Base (e.g., (R)-Amine) Racemic->ChiralBase Diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine) + ((S)-Acid-(R)-Amine) ChiralBase->Diastereomers Separation Fractional Crystallization Diastereomers->Separation SaltR Less Soluble Salt ((R)-Acid-(R)-Amine) Separation->SaltR Solid SaltS More Soluble Salt ((S)-Acid-(R)-Amine) Separation->SaltS Solution AcidifyR Acidification (HCl) SaltR->AcidifyR AcidifyS Acidification (HCl) SaltS->AcidifyS ProductR (R)-Bromoalkanoic Acid AcidifyR->ProductR ProductS (S)-Bromoalkanoic Acid AcidifyS->ProductS

Figure 3: Classical Resolution of a Racemic Bromoalkanoic Acid.

Enzymatic methods offer a highly selective alternative for resolving racemic mixtures. Lipases, for example, can catalyze the stereoselective esterification of one enantiomer of a racemic bromoalkanoic acid in an organic solvent. This leaves the unreacted enantiomer of the acid and the newly formed ester of the other enantiomer, which can then be separated. This method has the advantages of high enantioselectivity, mild reaction conditions, and the reusability of the enzyme.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and properties of chiral 2-bromopropanoic acid, a common example of this class of compounds.

Method/PropertyEnantiomerYield (%)Enantiomeric Excess (ee%)Specific Rotation --INVALID-LINK--Conditions
Synthesis from L-Alanine(S)-(-)-2-Bromopropanoic Acid~60% (overall)>99%-25° (neat, 20°C)Diazotization with NaNO(_2)/HBr
Enzymatic Resolution(S)-(-)-2-Bromopropanoic Acid96.1% (of S-enantiomer)99.8%-26.4° (c=1, CHCl(_3), 23°C)Lipase from Candida cylindracea, 1-butanol (B46404) in hexane
Commercial Sample(R)-(+)-2-Bromopropanoic AcidN/A≥98%+26±2° (neat, 20°C)N/A
Commercial Sample(S)-(-)-2-Bromopropanoic AcidN/A99%-25° (neat, 20°C)N/A

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Propanoic acid

  • Red phosphorus

  • Bromine (Br(_2))

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place propanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.

  • After the addition is complete, gently heat the mixture to maintain a steady reflux until the color of bromine disappears.

  • Cool the reaction mixture. Slowly and carefully add water to the flask to hydrolyze the intermediate acyl bromide.

  • The product, racemic 2-bromopropanoic acid, can be isolated and purified by distillation under reduced pressure.

Protocol 2: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine

Materials:

Procedure:

  • Dissolve L-alanine in a mixture of 48% HBr and water in a flask, and cool the solution in an ice bath to below 5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C throughout the addition. Stir vigorously.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (S)-2-bromopropanoic acid.

  • The product can be further purified by vacuum distillation.

Protocol 3: Classical Resolution of Racemic 2-Bromobutanoic Acid with (-)-Ephedrine

Materials:

  • Racemic 2-bromobutanoic acid

  • (-)-Ephedrine (chiral resolving agent)

  • Methanol

  • Diethyl ether

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve the racemic 2-bromobutanoic acid in a minimal amount of warm methanol.

  • In a separate flask, dissolve an equimolar amount of (-)-ephedrine in warm methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration. The purity of the diastereomer can be improved by recrystallization from methanol.

  • To recover the chiral acid, suspend the purified diastereomeric salt in water and add diethyl ether.

  • Acidify the aqueous layer with dilute HCl with stirring. This will protonate the carboxylate and break the salt.

  • Separate the ether layer, and extract the aqueous layer again with ether.

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enantiomerically enriched 2-bromobutanoic acid. The other enantiomer can be recovered from the mother liquor from the initial crystallization.

Application in Drug Development: The Case of Valsartan

Chiral bromoalkanoic acids and their derivatives are crucial intermediates in the pharmaceutical industry. A prominent example is the synthesis of Valsartan , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.[2] The synthesis of Valsartan involves the alkylation of L-valine methyl ester with a brominated intermediate, highlighting the importance of a chiral bromo-derivative in establishing the final stereochemistry of the drug.

Valsartan functions by selectively blocking the AT(_1) receptor in the Renin-Angiotensin-Aldosterone System (RAAS). This prevents angiotensin II from binding and exerting its vasoconstrictive effects, leading to vasodilation and a reduction in blood pressure.[2][3]

RAAS_Pathway cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE (from Lungs) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Adrenal_Cortex Adrenal Cortex AT1_Receptor->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Valsartan Valsartan Valsartan->AT1_Receptor blocks

Figure 4: The Renin-Angiotensin-Aldosterone System and the Mechanism of Action of Valsartan.

Conclusion

The discovery and development of chiral bromoalkanoic acids are a testament to the progress in our understanding of stereochemistry and its practical applications. From the foundational observations of Walden inversion to the development of robust synthetic and resolution techniques, these compounds have evolved into indispensable tools for chemists. Their role as key building blocks in the synthesis of life-saving drugs like Valsartan underscores the critical importance of chirality in modern drug development. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and selective methods for preparing these valuable chiral intermediates, further empowering the creation of novel therapeutics.

References

Technical Guide: Solubility Profile of (R)-2-Bromobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical reactivity and utility in synthetic pathways are significantly influenced by its physical properties, paramount among which is its solubility in various organic solvents. Understanding the solubility profile is critical for reaction kinetics, process design, purification, and formulation development.

This technical guide provides a summary of the known solubility characteristics of 2-bromobutanoic acid and presents a detailed experimental protocol for the precise determination of its solubility in relevant organic solvents.

Physicochemical Properties of 2-Bromobutanoic Acid

A foundational understanding of the physical properties of 2-bromobutanoic acid is essential for interpreting its solubility behavior. The compound is a liquid at room temperature.

PropertyValueReference
Molecular Formula C₄H₇BrO₂[1][2][3]
Molar Mass 167.00 g/mol [3][4]
Appearance Colorless to pale yellow oily liquid[1][5][6][7]
Melting Point -4 °C[4][5][8]
Boiling Point 99-103 °C at 10 mmHg[5][8]
Density ~1.567 g/mL at 25 °C[5][8]
pKa 2.94 (at 35°C)[5][8]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on its chemical structure—a polar carboxylic acid—general solubility trends can be predicted and have been qualitatively described in the literature. The presence of the carboxylic group allows for hydrogen bonding, leading to good solubility in polar solvents.[1]

The following table summarizes the available solubility data. It is important to note that much of the data does not specify the enantiomer and is for the racemic mixture of 2-bromobutanoic acid.

SolventFormulaTypeSolubilityTemperature (°C)Reference
WaterH₂OPolar Protic66 g/L20[5][8]
EthanolC₂H₅OHPolar ProticSoluble / MiscibleNot Specified[1][6]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / MiscibleNot Specified[6]
Acetone(CH₃)₂COPolar AproticSolubleNot Specified[1][6]

Note: The term "soluble" indicates a high degree of dissolution, but lacks specific quantitative measurement in the cited sources. For precise process design, experimental determination is recommended.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details the analytical isothermal shake-flask method, a reliable technique for determining the solubility of a liquid solute like this compound in a solvent.[9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

4.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvent(s)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5 K)

  • Analytical balance (±0.1 mg)

  • Calibrated pipettes or syringes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and appropriate mobile phase/solvents for analysis

4.2 Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of a distinct separate phase of the solute should be visible to ensure saturation.

  • Equilibration: Securely seal the vials and place them in the thermostatic shaker. Agitate the mixtures at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure solid-liquid equilibrium is reached.[9] The time required may vary depending on the solvent and should be determined empirically by testing concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the equilibrium temperature for at least 2 hours to allow for the separation of undissolved solute. For stable emulsions or fine dispersions, centrifugation at the same constant temperature is required to achieve clear phase separation.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a pre-warmed/cooled syringe to match the equilibrium temperature. To avoid contamination from the undissolved solute, a syringe filter (compatible with the solvent) should be used during extraction.

  • Dilution and Analysis: Immediately weigh the extracted aliquot and dilute it with a known volume of a suitable solvent in a volumetric flask. This prevents precipitation due to temperature changes.

  • Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or GC. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or mass fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

G A Preparation: Add excess this compound to a known volume of solvent in a sealed vial. B Equilibration: Agitate vial in thermostatic shaker at constant temperature (24-72h). A->B Establish Equilibrium C Phase Separation: Allow undissolved solute to settle or centrifuge at constant temperature. B->C Ensure Saturation D Sampling: Extract aliquot of the clear supernatant using a filtered syringe. C->D Isolate Saturated Solution E Dilution: Dilute the aliquot with a known volume of solvent. D->E Prepare for Analysis F Quantification: Analyze concentration using a calibrated method (e.g., HPLC/GC). E->F Measure Solute Amount G Calculation: Determine solubility from concentration and dilution factor. F->G Final Result

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

Thermodynamic properties of (R)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of (R)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral halogenated carboxylic acid with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in various chemical and physical transformations. This guide provides a comprehensive overview of the available thermodynamic data for this compound and its racemate, 2-bromobutanoic acid. Due to the limited availability of experimental data for the pure (R)-enantiomer, information for the racemic mixture and analogous compounds is included to provide a broader context.

Quantitative Thermodynamic Data

The following tables summarize the known quantitative thermodynamic and physical properties of this compound and related compounds. Data for the racemate and analogs are provided for comparative purposes, as experimental values for the pure (R)-enantiomer are scarce.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound2-Bromobutanoic Acid (racemate)(S)-2-Bromobutanoic Acid2-Chlorobutanoic Acid
CAS Number 2681-94-9[1]80-58-032659-49-74170-24-5
Molecular Formula C₄H₇BrO₂C₄H₇BrO₂C₄H₇BrO₂C₄H₇ClO₂
Molecular Weight ( g/mol ) 167.00167.00167.00122.55
Boiling Point (°C) 216.6 at 760 mmHg[1]99-103 at 10 mmHg99-103 at 10 mmHg90-92 at 12 mmHg
Melting Point (°C) --4-76.2-77
Density (g/mL) 1.625[1]1.567 at 25 °C1.567 at 25 °C1.190

Table 2: Thermodynamic Properties of 2-Bromobutanoic Acid and Analogs

Property2-Bromobutanoic Acid (gas phase)2-Chlorobutanoic Acid (liquid)2-Bromopropanoic Acid (gas, estimated)
Standard Molar Enthalpy of Formation (ΔfH⁰) Not available-575.5 kJ/mol[2]-349.01 kJ/mol[3]
Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) Not availableNot available-279.48 kJ/mol[3]
Standard Molar Entropy (S⁰) Not availableNot availableNot available
Enthalpy of Reaction (ΔrH°) 1409 ± 8.8 kJ/molNot availableNot available
Gibbs Free Energy of Reaction (ΔrG°) 1380 ± 8.4 kJ/molNot availableNot available
Vapor Pressure 0.1 mmHg16 Torr at 108°C[2]Not available

Note: The reported enthalpy and Gibbs free energy of reaction for 2-Bromobutanoic acid (gas phase) correspond to the deprotonation reaction.

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter.

Protocol:

  • Sample Preparation: A precisely weighed sample (approximately 1-1.5 g) of high-purity this compound is placed in a platinum crucible. A fuse wire is connected to the ignition system and positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state and to absorb the acidic combustion products.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before and after ignition until a constant temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen impurities. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of a substance as a function of temperature and to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).

Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The desired temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The heat capacity is determined from the heat flow signal. Phase transitions, such as melting, appear as endothermic peaks. The temperature of the transition is taken as the onset or peak temperature of the event, and the enthalpy of the transition is calculated by integrating the area of the peak.

Determination of Vapor Pressure by the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.

Protocol:

  • Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is controlled with high precision.

  • Measurement: The rate of mass loss from the cell due to the effusion of vapor through the orifice is measured over time at a constant temperature. This can be done by periodically weighing the cell or by using a sensitive microbalance within the vacuum system.

  • Data Analysis: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance. Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of a compound like this compound.

ThermodynamicWorkflow Workflow for Thermodynamic Property Determination cluster_synthesis Sample Preparation cluster_calorimetry Calorimetry cluster_vapor Vapor Pressure & Boiling Point cluster_data Data Analysis & Derived Properties Synthesis Synthesis & Purification of This compound Purity Purity Analysis (e.g., NMR, GC-MS) Synthesis->Purity Bomb Bomb Calorimetry Purity->Bomb High Purity Sample DSC Differential Scanning Calorimetry (DSC) Purity->DSC High Purity Sample Knudsen Knudsen Effusion Purity->Knudsen High Purity Sample Ebulliometry Ebulliometry Purity->Ebulliometry High Purity Sample Enthalpy_f Standard Enthalpy of Formation (ΔfH⁰) Bomb->Enthalpy_f Heat_Cap Heat Capacity (Cp) DSC->Heat_Cap Phase_Trans Phase Transition Temperatures & Enthalpies DSC->Phase_Trans Vapor_P Vapor Pressure Knudsen->Vapor_P Boiling_P Boiling Point Ebulliometry->Boiling_P Entropy_G Standard Entropy (S⁰) & Gibbs Free Energy (ΔfG⁰) Enthalpy_f->Entropy_G Calculation using experimental data Heat_Cap->Entropy_G Calculation using Third Law

Caption: Workflow for the determination of thermodynamic properties.

Conclusion

This technical guide summarizes the currently available thermodynamic data for this compound and provides generalized experimental protocols for their determination. The scarcity of experimental data for the pure enantiomer highlights the need for further research to fully characterize this important chiral building block. The provided methodologies and comparative data for related compounds offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to design and interpret experiments involving this compound.

References

Methodological & Application

Application Notes and Protocols: (R)-2-Bromobutanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid is a valuable chiral building block in asymmetric synthesis, prized for its ability to introduce a stereogenic center with a defined configuration.[1] Its utility lies in the stereospecific nature of nucleophilic substitution reactions at the chiral carbon, primarily proceeding through an SN2 mechanism. This mechanism dictates that the incoming nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in a predictable inversion of stereochemistry, a phenomenon known as Walden inversion.[2][3] This application note will detail the use of this compound in the asymmetric synthesis of key chiral intermediates, with a focus on the synthesis of (S)-2-aminobutanoic acid derivatives, which are crucial precursors for various pharmaceuticals.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 2681-94-9[1][4][5]
Molecular Formula C₄H₇BrO₂[1][4]
Molecular Weight 167.00 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 99-103 °C at 10 mmHg[1]
Density 1.567 g/mL at 25 °C[1]
Purity Typically ≥97%[4]

Core Application: Asymmetric Synthesis of (S)-2-Aminobutanoic Acid Derivatives

A primary application of this compound is in the stereospecific synthesis of (S)-2-aminobutanoic acid and its derivatives. This transformation is a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam. The synthesis leverages the SN2 reaction, where an amine nucleophile displaces the bromide with a complete inversion of configuration.

Signaling Pathway: The SN2 Reaction and Walden Inversion

The stereochemical outcome of the reaction of this compound with a nucleophile is governed by the SN2 mechanism. This concerted, single-step process involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the bromine atom. This pathway leads to an inversion of the stereocenter.

Caption: SN2 reaction mechanism illustrating Walden Inversion.

Experimental Workflow: Synthesis of (S)-2-Aminobutyramide

The following workflow outlines the key steps in the synthesis of (S)-2-aminobutyramide, a direct precursor to Levetiracetam, starting from this compound. This process highlights the stereochemical inversion at the core of this synthetic strategy.

experimental_workflow start This compound step1 Amidation with Thionyl Chloride and Ammonia (B1221849) start->step1 intermediate (R)-2-Bromobutyramide step1->intermediate step2 Nucleophilic Substitution (SN2) with Ammonia intermediate->step2 product (S)-2-Aminobutyramide step2->product

Caption: Workflow for the synthesis of (S)-2-aminobutyramide.

Detailed Experimental Protocols

While many industrial syntheses start with racemic 2-bromobutanoic acid followed by chiral resolution, the direct use of this compound offers a more atom-economical and efficient route to the desired (S)-enantiomer. The following protocols are representative examples based on established chemical transformations.

Protocol 1: Synthesis of (S)-2-Aminobutanoic Acid

This protocol describes the direct amination of this compound to yield (S)-2-aminobutanoic acid. The reaction proceeds with inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (25-30%, excess, e.g., 20 eq)

  • Water

  • Ethanol

  • Hydrochloric Acid (for pH adjustment)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • In a pressure vessel, dissolve this compound in an excess of concentrated aqueous ammonia.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of 2-aminobutanoic acid (around pH 6) using hydrochloric acid.

  • Cool the solution in an ice bath to precipitate the crude (S)-2-aminobutanoic acid.

  • Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to yield (S)-2-aminobutanoic acid.

Expected Outcome:

The reaction is expected to proceed with high stereospecificity, yielding (S)-2-aminobutanoic acid with high enantiomeric excess.

ParameterExpected Value
Yield 60-80%
Enantiomeric Excess (ee) >98%
Protocol 2: Synthesis of Ethyl (S)-2-Hydroxybutanoate

This protocol details the synthesis of ethyl (S)-2-hydroxybutanoate from this compound via a two-step process involving esterification followed by nucleophilic substitution with hydroxide (B78521), which also proceeds with inversion of configuration.

Materials:

  • This compound (1.0 eq)

  • Ethanol (anhydrous, excess)

  • Sulfuric Acid (catalytic amount)

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Sodium Bicarbonate solution (saturated)

Procedure:

Step 1: Esterification

  • To a solution of this compound in excess anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl (R)-2-bromobutanoate.

Step 2: Hydrolysis with Inversion

  • Dissolve the crude ethyl (R)-2-bromobutanoate in a suitable solvent (e.g., aqueous acetone).

  • Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (S)-2-hydroxybutanoate.

Quantitative Data Summary:

ProductStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (ee)
(S)-2-Aminobutanoic AcidThis compoundAqueous Ammonia60-80%>98%
Ethyl (S)-2-HydroxybutanoateThis compoundEthanol, NaOH70-85% (over two steps)>97%

Conclusion

This compound is a versatile and highly effective chiral building block for the asymmetric synthesis of a range of valuable molecules. Its utility is primarily derived from the predictable stereochemical outcome of SN2 reactions, which proceed with a complete inversion of configuration. The protocols outlined in this application note provide a foundation for the synthesis of key chiral intermediates, such as (S)-2-aminobutanoic acid derivatives, which are of significant interest to the pharmaceutical industry. The high stereospecificity of these reactions makes this compound an indispensable tool for the efficient and enantioselective synthesis of complex chiral molecules.

References

(R)-2-Bromobutanoic Acid: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Bromobutanoic acid is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex, stereochemically defined molecules. Its bifunctional nature, possessing both a carboxylic acid and a chiral center with a bromine atom, allows for a variety of chemical transformations, making it a crucial intermediate in the production of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and use of this compound, with a focus on its role in the synthesis of the antiepileptic drug Levetiracetam (B1674943).

Physicochemical Properties

This compound is a pale yellow oil or liquid with the following properties:

PropertyValue
CAS Number 2681-94-9
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol
Density 1.567 g/mL at 25 °C
Boiling Point 99-103 °C at 10 mmHg
Melting Point -4 °C
Refractive Index n20/D 1.474
Storage Temperature 2-8°C

Synthesis of this compound

The enantiomerically pure this compound is typically obtained through the chiral resolution of a racemic mixture of 2-bromobutanoic acid. The racemic acid is first synthesized and then separated into its constituent enantiomers.

Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the synthesis of racemic 2-bromobutanoic acid from butanoic acid.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (e.g., 0.01 mol) to the flask.

  • Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to quench any unreacted bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Yield (%)
Butanoic Acid88.110.5-
Bromine159.810.55-
2-Bromobutanoic Acid167.00-Typically 70-85%
Protocol 2: Chiral Resolution of Racemic 2-Bromobutanoic Acid

This protocol describes the separation of this compound from the racemic mixture using (R)-(+)-α-phenylethylamine as a resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

Materials:

  • Racemic 2-bromobutanoic acid

  • (R)-(+)-α-phenylethylamine

  • Methanol (B129727) (or other suitable solvent like ethanol (B145695) or acetone)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Equipment:

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-bromobutanoic acid (1.0 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in a minimal amount of hot methanol.

    • Slowly add the amine solution to the acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt ((R)-acid-(R)-amine salt).

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove the more soluble diastereomer.

    • The filtrate contains the more soluble diastereomeric salt ((S)-acid-(R)-amine).

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected crystals in water and add 1 M HCl until the solution is acidic (pH ~1-2).

    • Extract the liberated this compound with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the obtained this compound can be determined by chiral HPLC or by converting it to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR spectroscopy.

Quantitative Data:

ParameterValue
Theoretical Yield of Diastereomeric Salt 50%
Typical Yield of Resolved (R)-acid 30-40% (based on initial racemate)
Typical Diastereomeric Excess (de) of Salt >95% after recrystallization
Typical Enantiomeric Excess (ee) of (R)-acid >95%

Application in the Synthesis of Levetiracetam

This compound is a key precursor in the synthesis of the (S)-enantiomer of 2-aminobutanamide, a crucial intermediate for the production of the antiepileptic drug Levetiracetam.[3][4][5]

Experimental Workflow for Levetiracetam Synthesis

G R_Br This compound Amide (S)-2-Aminobutanamide R_Br->Amide Ammonolysis Levetiracetam Levetiracetam Amide->Levetiracetam Acylation & Cyclization Ammonia (B1221849) Ammonia Ammonia->R_Br ChlorobutyrylCl 4-Chlorobutyryl chloride ChlorobutyrylCl->Amide

Caption: Synthetic route to Levetiracetam.

Protocol 3: Synthesis of (S)-2-Aminobutanamide from this compound

This protocol describes the stereospecific substitution of the bromide with an amino group, proceeding with inversion of configuration.

Materials:

  • This compound

  • Concentrated aqueous ammonia

  • Ethanol

Equipment:

  • Pressure vessel or sealed tube

  • Stirrer

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a pressure vessel.

  • Add a significant excess of concentrated aqueous ammonia (e.g., 20-30 eq).

  • Seal the vessel and heat the mixture to 60-80 °C with stirring for 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully vent the pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The crude (S)-2-aminobutanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Yield (%)Enantiomeric Excess (ee) (%)
This compound167.00->95
(S)-2-Aminobutanamide102.1370-85>95
Protocol 4: Synthesis of Levetiracetam

This protocol outlines the final steps to synthesize Levetiracetam from (S)-2-aminobutanamide.[5]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Acylation:

    • Dissolve (S)-2-aminobutanamide (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in the inert solvent and cool the mixture in an ice bath.

    • Slowly add 4-chlorobutyryl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up and Cyclization:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.

    • Dissolve the crude intermediate in a suitable solvent and add aqueous sodium hydroxide to induce cyclization.

    • Stir the mixture at room temperature until the cyclization is complete.

  • Purification:

    • Extract the Levetiracetam into a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude Levetiracetam by recrystallization from ethyl acetate to obtain the final product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Yield (%)Enantiomeric Purity (%)
(S)-2-Aminobutanamide102.13->95
4-Chlorobutyryl chloride141.00--
Levetiracetam170.2160-75>99

Biological Target and Signaling Pathway of Levetiracetam

Levetiracetam exerts its antiepileptic effects primarily by binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[6][7] SV2A is an integral membrane protein found on synaptic vesicles and is involved in the regulation of neurotransmitter release.[8][9][10]

The precise mechanism by which Levetiracetam's binding to SV2A modulates neurotransmission is still under investigation, but it is thought to influence the presynaptic release of neurotransmitters by affecting the calcium-dependent fusion of synaptic vesicles with the presynaptic membrane.[8][11][12]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_influx->Vesicle Triggers SV2A SV2A SV2A->Vesicle Modulates Priming/Fusion Fusion Vesicle Fusion & Neurotransmitter Release Vesicle->Fusion NT Neurotransmitters Fusion->NT Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Receptor Postsynaptic Receptors NT->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal

Caption: Levetiracetam's mechanism of action at the synapse.

By binding to SV2A, Levetiracetam is believed to modulate the protein's function, leading to a reduction in the rate of vesicle fusion and consequently a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) during high-frequency neuronal firing, which is characteristic of epileptic seizures.[6][7][12] This modulation helps to restore the balance of neuronal activity and prevent the propagation of seizures. Some studies also suggest that SV2A may be involved in the PI3K signaling pathway, which is implicated in neuronal survival and plasticity.[8]

Conclusion

This compound serves as a critical chiral synthon in the pharmaceutical industry. Its successful application in the stereoselective synthesis of Levetiracetam highlights its importance. The protocols provided herein offer a comprehensive guide for the synthesis and utilization of this versatile building block, from obtaining the enantiomerically pure starting material to its incorporation into a complex API. Understanding the biological target and mechanism of action of the final drug product further underscores the significance of chirality in modern drug design and development.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Bromobutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical intermediates. Its stereogenic center makes it a crucial starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a primary focus on the anticonvulsant drug Levetiracetam (B1674943) and a conceptual overview of its potential application in the synthesis of Angiotensin II receptor antagonists.

Synthesis of (S)-2-Aminobutanamide Hydrochloride: A Key Intermediate for Levetiracetam

Levetiracetam, the (S)-enantiomer of etiracetam, is an effective antiepileptic drug.[1] A common synthetic strategy involves the preparation of the key intermediate, (S)-2-aminobutanamide hydrochloride, from this compound. This process typically involves an ammonolysis reaction followed by resolution.

Reaction Pathway

The synthesis proceeds through two main steps:

  • Ammonolysis: this compound reacts with ammonia (B1221849) to produce a racemic mixture of (R,S)-2-aminobutanamide.

  • Resolution: The racemic mixture is resolved to isolate the desired (S)-enantiomer, which is then converted to its hydrochloride salt.

Synthesis_of_S_2_Aminobutanamide_HCl R_2_Bromobutanoic_acid This compound Racemic_2_aminobutanamide Racemic (R,S)-2-aminobutanamide R_2_Bromobutanoic_acid->Racemic_2_aminobutanamide 1. Ammonolysis (NH3) S_2_aminobutanamide (S)-2-aminobutanamide Racemic_2_aminobutanamide->S_2_aminobutanamide 2. Resolution (e.g., with L-(+)-tartaric acid) S_2_aminobutanamide_HCl (S)-2-aminobutanamide Hydrochloride S_2_aminobutanamide->S_2_aminobutanamide_HCl 3. Salification (HCl)

Caption: Synthesis of (S)-2-aminobutanamide HCl from this compound.

Quantitative Data Summary
StepReactantsReagents/SolventsTemperature (°C)TimeYieldPurityReference
AmmonolysisThis compound, AmmoniaMethanol (B129727)-5 to 03-5 daysHighRacemic mixture[2]
ResolutionRacemic 2-aminobutanamide (B112745)L-(+)-tartaric acid, Salicylaldehyde (B1680747) (catalyst)Not specifiedNot specifiedHigh resolution yieldEnantiomerically pure[2]
Cyclization to Levetiracetam(S)-2-aminobutanamide tartrate, 4-chlorobutyryl chlorideAprotic solvent (e.g., CH2Cl2), NaOH or KOH-5 to 05 hoursGoodHigh[2]
Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Aminobutanamide

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1 mole) in methanol.

  • Ammonolysis: Add an excess of aqueous ammonia or liquefied ammonia (>5 moles) to the solution.

  • Reaction Conditions: Maintain the reaction temperature between -5 °C and 0 °C.[2]

  • Reaction Time: Allow the reaction to proceed for 3 to 5 days with stirring.[2]

  • Work-up: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Crystallization: Add methanol to the residue to induce crystallization of the 2-aminobutanamide solid.

  • Isolation: Filter the solid product and dry it in an oven to obtain racemic 2-aminobutanamide.

Protocol 2: Resolution of (S)-2-Aminobutanamide and Salt Formation

  • Dissolution: Dissolve the racemic 2-aminobutanamide solid in methanol.

  • Resolution: Add L-(+)-tartaric acid (0.5 - 1.5 moles) and a catalytic amount of salicylaldehyde (0.01 - 0.5 moles).[2]

  • Crystallization: The (S)-(+)-2-aminobutanamide tartrate will preferentially crystallize from the solution.

  • Isolation: Filter the crystals and wash with cold methanol to obtain the tartrate salt of the desired (S)-enantiomer.

  • Conversion to Hydrochloride: The tartrate salt can be treated with a suitable base to liberate the free amine, followed by treatment with hydrochloric acid to form (S)-2-aminobutanamide hydrochloride.

Protocol 3: Synthesis of Levetiracetam from (S)-2-Aminobutanamide Tartrate

  • Reaction Setup: Suspend (S)-(+)-2-aminobutanamide tartrate in an aprotic solvent such as dichloromethane.

  • Addition of Reagents: Add anhydrous sodium sulfate (B86663) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide.

  • Acylation and Cyclization: Under alkaline conditions (e.g., potassium hydroxide (B78521) or sodium hydroxide), add 4-chlorobutyryl chloride.[2]

  • Reaction Conditions: Maintain the reaction temperature between -5 °C and 0 °C and allow it to stir for 5 hours after the addition is complete.[2]

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from acetone (B3395972) to obtain pure Levetiracetam.

Conceptual Application: Synthesis of Angiotensin II Receptor Antagonist Intermediates

This compound can conceptually serve as a chiral precursor for the synthesis of certain Angiotensin II receptor antagonists (ARBs), a class of drugs used to treat hypertension.[3] While specific, detailed examples for the direct use of this compound in the synthesis of marketed ARBs are less common in the provided search results, the general principle involves using it to introduce a chiral side chain. For instance, it could be used to synthesize intermediates for drugs like Olmesartan or Losartan, which feature complex side chains.

Conceptual Synthetic Workflow

ARB_Synthesis_Concept R_2_Bromobutanoic_acid This compound Chiral_Intermediate Chiral Side-Chain Intermediate R_2_Bromobutanoic_acid->Chiral_Intermediate Functional Group Transformation ARB_Molecule Angiotensin II Receptor Antagonist Chiral_Intermediate->ARB_Molecule Core_Structure ARB Core Structure (e.g., Imidazole) Core_Structure->ARB_Molecule Coupling Reaction

Caption: Conceptual workflow for ARB synthesis using this compound.

The synthesis would likely involve the conversion of the carboxylic acid and bromide functionalities of this compound into other groups suitable for coupling with the core heterocyclic structure of the ARB. For example, the carboxylic acid could be converted to an ester or amide, and the bromide could be displaced via nucleophilic substitution to build the desired side chain. This chiral side chain would then be coupled to the main scaffold of the drug molecule. The synthesis of ARBs often involves multi-step processes including the formation of imidazole (B134444) and tetrazole rings.[4][5][6]

Disclaimer

The provided protocols are based on a review of publicly available scientific literature and patents. These should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for Reactions with (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its utility stems from the presence of a stereocenter at the α-carbon and two reactive functional groups: a carboxylic acid and a bromine atom. The bromine atom, being on a chiral center, allows for stereospecific nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism with inversion of configuration. This enables the synthesis of a variety of (S)-enantiomers. The carboxylic acid moiety can undergo reactions such as esterification and amide bond formation.[2][3] This document provides detailed experimental protocols for key reactions of this compound, including stereospecific nucleophilic substitution, esterification, and amide coupling.

Data Presentation

Physical and Chemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
This compoundC₄H₇BrO₂167.00104-106 (at 12 mmHg)1.5672681-94-9
(S)-2-Hydroxybutanoic acidC₄H₈O₃104.10-~1.23347-90-8
(S)-2-Aminobutanoic acidC₄H₉NO₂103.12--1492-24-6
Ethyl (R)-2-bromobutanoateC₆H₁₁BrO₂211.0574-76 (at 15 mmHg)1.33455397-99-4
(R)-N-Benzyl-2-bromobutanamideC₁₁H₁₄BrNO272.14--130945-81-0

Experimental Protocols

Stereospecific Synthesis of (S)-2-Hydroxybutanoic Acid via Sₙ2 Reaction

This protocol describes the synthesis of (S)-2-hydroxybutanoic acid from this compound via a nucleophilic substitution reaction with hydroxide (B78521), proceeding with an inversion of stereochemistry.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water.

  • Add a solution of sodium hydroxide (2.2 eq) in deionized water dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 2 with concentrated hydrochloric acid in an ice bath.

  • Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-hydroxybutanoic acid.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Expected Outcome: The reaction is expected to yield (S)-2-hydroxybutanoic acid with an inversion of the stereocenter.

Fischer Esterification: Synthesis of Ethyl (R)-2-bromobutanoate

This protocol details the acid-catalyzed esterification of this compound with ethanol (B145695).[4][5]

Materials:

  • This compound

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of absolute ethanol (e.g., 10 eq), which also serves as the solvent.

  • Add a magnetic stir bar to the flask.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser fitted with a drying tube and heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-2-bromobutanoate.

  • Purify the crude ester by vacuum distillation.

Amide Coupling: Synthesis of (R)-N-Benzyl-2-bromobutanamide

This protocol describes the synthesis of an amide from this compound and benzylamine (B48309) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add DIPEA (2.5 eq), followed by benzylamine (1.1 eq), and finally EDC·HCl (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Once complete, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Stereospecific Sₙ2 reaction pathway of this compound.

esterification_workflow cluster_reactants Reactant Preparation reactant1 This compound reflux Heat to Reflux (3-5h) reactant1->reflux reactant2 Ethanol (excess) reactant2->reflux catalyst Conc. H₂SO₄ (catalyst) catalyst->reflux workup Work-up (Wash with H₂O, NaHCO₃, Brine) reflux->workup drying Dry with Na₂SO₄ workup->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Ethyl (R)-2-bromobutanoate purification->product

Caption: Experimental workflow for Fischer Esterification.

amide_coupling_workflow start Dissolve this compound & HOBt in DCM cool Cool to 0°C start->cool add_reagents Add DIPEA, Benzylamine, and EDC·HCl cool->add_reagents stir_cold Stir at 0°C for 30 min add_reagents->stir_cold stir_rt Stir at Room Temperature (12-18h) stir_cold->stir_rt workup Aqueous Work-up stir_rt->workup purify Column Chromatography workup->purify product (R)-N-Benzyl-2-bromobutanamide purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols for Stereoselective Reactions Involving (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromobutanoic acid is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective introduction of a butanoic acid moiety. Its primary application lies in nucleophilic substitution reactions at the chiral center (C2), which proceed with a predictable inversion of stereochemistry. This characteristic is pivotal in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Core Application: Stereospecific Synthesis via S(_N)2 Reactions

The bromine atom at the second position of this compound serves as an excellent leaving group in bimolecular nucleophilic substitution (S(_N)2) reactions. This mechanism involves a backside attack by a nucleophile, leading to a Walden inversion of the stereocenter. Consequently, reactions with various nucleophiles provide a reliable route to a range of (S)-enantiomers.

A significant industrial application of this stereoselective reaction is in the synthesis of the anticonvulsant drug Levetiracetam (B1674943).[1] Although various synthetic routes to Levetiracetam exist, those utilizing a chiral precursor like this compound or its derivatives are advantageous for establishing the required (S)-stereochemistry of the final active pharmaceutical ingredient (API).[2][3]

The general scheme for the stereoselective transformation of this compound is depicted below:

Caption: General S(_N)2 reaction of this compound.

Key Stereoselective Reactions and Protocols

Detailed protocols for the direct, stereospecific nucleophilic substitution on this compound are often integrated into larger synthetic sequences. The following sections provide detailed methodologies for key transformations, focusing on the stereochemical inversion at the C2 position.

Synthesis of (S)-2-Aminobutanoic Acid Derivatives

The introduction of an amino group is a critical step in the synthesis of many biologically active molecules. The reaction of this compound with an amine nucleophile proceeds with inversion to yield the corresponding (S)-amino acid derivative.

Application Note: This reaction is a fundamental step in the synthesis of Levetiracetam, where (S)-2-aminobutanamide is a key intermediate.[4][5] While many industrial processes start with racemic 2-bromobutanoic acid followed by chiral resolution, a stereoselective approach using this compound offers a more direct route to the desired enantiomer.

Experimental Protocol: Synthesis of (S)-2-Aminobutanamide from Racemic 2-Bromobutanoic Acid (Illustrative of the key amination step)

Reaction Scheme:

Amination_Reaction Reactant 2-Bromobutanoic acid Intermediate1 2-Bromobutanamide (B1267324) Reactant->Intermediate1 1. SOCl₂, Ether Product DL-2-Aminobutanamide Intermediate1->Product 2. NH₃(aq)

Caption: Two-step synthesis of 2-aminobutanamide.

Materials:

Procedure: [4]

  • Amide Formation: In a suitable reaction vessel, dissolve 2-bromobutanoic acid in an ether solvent. Under controlled temperature, slowly add thionyl chloride to the solution to form the acyl chloride, which then reacts in situ with ammonia (often added as aqueous ammonia) to form 2-bromobutanamide.

  • Nucleophilic Substitution: The 2-bromobutanamide intermediate is then subjected to ammonolysis. This is typically carried out by reacting with aqueous ammonia at a controlled temperature, for instance, between 35-45 °C for 11-12 hours.[4]

  • Crystallization: After the reaction, a solvent such as methanol is added to facilitate the crystallization of DL-2-aminobutanamide.

  • Chiral Resolution (in racemic synthesis): The resulting racemic aminobutanamide would then undergo chiral resolution to isolate the desired (S)-enantiomer.

Note: When starting with this compound, the nucleophilic substitution with ammonia would directly lead to (S)-2-aminobutanamide, simplifying the downstream processing by eliminating the need for resolution.

Synthesis of (S)-2-Hydroxybutanoic Acid

The substitution of the bromide with a hydroxyl group provides a route to chiral α-hydroxy acids, which are also important synthetic intermediates.

Application Note: (S)-2-Hydroxybutanoic acid is a valuable chiral building block in its own right, used in the synthesis of various complex molecules. The stereospecific hydrolysis of this compound is a direct method to access this compound.

Experimental Protocol: General Procedure for S(_N)2 Hydrolysis

A detailed protocol for the direct hydrolysis of this compound is not explicitly detailed in the searched literature. However, a general procedure for an S(_N)2 reaction with hydroxide (B78521) would be as follows:

Materials:

  • This compound

  • Aqueous base (e.g., sodium hydroxide, potassium hydroxide)

  • A suitable solvent (e.g., water, or a mixture of water and a polar organic solvent)

Procedure:

  • Dissolve this compound in the chosen solvent system.

  • Add a stoichiometric amount of the aqueous base.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution.

  • Reaction progress is monitored by a suitable technique (e.g., TLC, HPLC).

  • Upon completion, the reaction mixture is acidified to protonate the carboxylate and the resulting (S)-2-hydroxybutanoic acid is extracted with an organic solvent.

  • The product is then purified, for example, by crystallization or chromatography.

Synthesis of (S)-2-Azidobutanoic Acid

The azide (B81097) group is a versatile functional group that can be readily converted to an amine by reduction. The reaction of this compound with sodium azide is an effective way to introduce a nitrogen atom with inversion of stereochemistry.[6]

Application Note: This two-step sequence of azidation followed by reduction offers an alternative to direct amination and can sometimes provide better overall yields and stereochemical control. The resulting (S)-2-aminobutanoic acid is a key precursor for various pharmaceuticals.

Experimental Protocol: General Procedure for Azide Substitution [7]

Materials:

  • This compound or its ester derivative

  • Sodium azide (NaN₃)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound (or its ester) in a polar aprotic solvent.

  • Add an excess of sodium azide to the solution.

  • The reaction mixture is stirred, often at an elevated temperature (e.g., 50-80 °C), until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The crude (S)-2-azidobutanoic acid is then purified.

Subsequent Reduction to (S)-2-Aminobutanoic Acid:

The resulting azide can be reduced to the corresponding amine using standard procedures, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary

The following table summarizes representative quantitative data for the types of stereoselective reactions discussed. Note that specific yields and enantiomeric excess can vary significantly based on the exact reaction conditions and the purity of the starting material.

Starting MaterialNucleophileProductTypical YieldEnantiomeric Excess (e.e.)Reference
(R)-2-BromobutaneNaN₃(S)-2-AzidobutaneHigh>99% (expected for S(_N)2)[6]
Racemic 2-Bromobutanoic acid1. SOCl₂, NH₃2. NH₃(aq)(S)-2-Aminobutanamide (after resolution)>88% (for the final Levetiracetam from the resolved intermediate)>99.9%[5]

Logical Workflow for Synthesis of Levetiracetam Intermediate

The following diagram illustrates the logical workflow from this compound to the key intermediate for Levetiracetam, (S)-2-aminobutanamide.

Levetiracetam_Intermediate_Workflow start This compound step1 Amide Formation (e.g., with SOCl₂ then NH₃) start->step1 intermediate (R)-2-Bromobutanamide step1->intermediate step2 Stereospecific Nucleophilic Substitution (Sɴ2 with excess NH₃) intermediate->step2 product (S)-2-Aminobutanamide (Key Levetiracetam Intermediate) step2->product

Caption: Workflow for the synthesis of a Levetiracetam intermediate.

References

Application Notes and Protocols: Synthesis of Levetiracetam from (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levetiracetam (B1674943), the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a widely used second-generation antiepileptic drug. Its synthesis requires a stereoselective approach to obtain the desired enantiomer with high purity. This document outlines a synthetic pathway for levetiracetam starting from (R)-2-bromobutanoic acid. The key strategic element of this synthesis is the utilization of a nucleophilic substitution reaction that proceeds with an inversion of stereochemistry (a Walden inversion), allowing for the conversion of the (R)-configured starting material into the required (S)-configured intermediate. This application note provides detailed experimental protocols for the key synthetic steps, presents quantitative data in tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The therapeutic efficacy of levetiracetam is attributed solely to the (S)-enantiomer. Consequently, enantioselective synthesis is of paramount importance in its manufacturing to avoid the inactive (R)-enantiomer. While various synthetic routes to levetiracetam have been developed, including chiral pool synthesis and resolution of racemic mixtures, the use of readily available chiral starting materials in a way that controls the stereochemistry throughout the synthesis is highly desirable.

This document focuses on a synthetic strategy that employs this compound as the chiral starting material. The synthesis hinges on the ammonolysis of an activated form of this compound, which proceeds via an S\textsubscript{N}2 mechanism. This reaction results in the inversion of the stereocenter, yielding the key intermediate, (S)-2-aminobutanamide. This intermediate is then further reacted to form the pyrrolidone ring and afford the final product, levetiracetam.

Synthesis Pathway

The overall synthetic route from this compound to Levetiracetam involves three main stages:

  • Amidation and Stereochemical Inversion: this compound is first converted to its corresponding amide, followed by ammonolysis which proceeds with inversion of configuration to yield (S)-2-aminobutanamide.

  • Coupling: The resulting (S)-2-aminobutanamide is then coupled with 4-chlorobutyryl chloride to form the open-chain intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Cyclization: Finally, an intramolecular cyclization of the intermediate under basic conditions yields Levetiracetam.

Synthesis_Pathway R_Bromo This compound Amide_Intermediate (R)-2-Bromobutanamide R_Bromo->Amide_Intermediate Amidation S_Amino_Amide (S)-2-Aminobutanamide (Key Intermediate) Amide_Intermediate->S_Amino_Amide Ammonolysis (SN2) (Walden Inversion) Coupled_Product (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide S_Amino_Amide->Coupled_Product Coupling with 4-chlorobutyryl chloride Levetiracetam Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) Coupled_Product->Levetiracetam Intramolecular Cyclization

Figure 1: Overall synthesis pathway of Levetiracetam from this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutanamide from this compound

This protocol describes the conversion of this compound to (S)-2-aminobutanamide, which involves an initial amidation followed by ammonolysis that proceeds with stereochemical inversion.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) (aqueous solution or gas)

  • Anhydrous diethyl ether

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1 eq.) in anhydrous diethyl ether. Cool the solution in an ice bath. Add thionyl chloride (1.2 eq.) dropwise to the solution. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Amidation: Cool the reaction mixture back to 0°C. Slowly add a concentrated aqueous solution of ammonia (excess) while stirring vigorously. A white precipitate of (R)-2-bromobutanamide will form.

  • Isolation of (R)-2-Bromobutanamide: Filter the precipitate and wash it with cold water and then a small amount of cold diethyl ether. Dry the solid under vacuum.

  • Ammonolysis (Walden Inversion): Place the dried (R)-2-bromobutanamide in a sealed reaction vessel with a methanolic solution of ammonia. Heat the mixture at a specified temperature (e.g., 60-80°C) for several hours. The reaction progress can be monitored by TLC or HPLC. This step proceeds via an S\textsubscript{N}2 mechanism, resulting in the inversion of the stereocenter to form (S)-2-aminobutanamide.

  • Work-up and Purification: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer contains the desired (S)-2-aminobutanamide. The product can be further purified by recrystallization.

Protocol 2: Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

This protocol details the conversion of the key intermediate, (S)-2-aminobutanamide (as its hydrochloride salt), to Levetiracetam.[1][2][3]

Materials:

  • (S)-2-Aminobutanamide hydrochloride

  • 4-Chlorobutyryl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile

  • Potassium hydroxide (B78521) (KOH)

  • Methylene (B1212753) chloride (Dichloromethane, DCM)

  • Acetone

  • Ethyl acetate

Procedure:

  • Coupling Reaction: To a suspension of (S)-2-aminobutanamide hydrochloride (1 eq.) and potassium carbonate (2.5 eq.) in acetonitrile, add 4-chlorobutyryl chloride (1.1 eq.) dropwise at a controlled temperature (e.g., 0-5°C).[1] Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Isolation of Intermediate: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Cyclization: Dissolve the crude intermediate in methylene chloride. Add powdered potassium hydroxide (1.5 eq.) and stir the mixture at room temperature.[1] The cyclization reaction forms the pyrrolidone ring of levetiracetam.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the base. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude levetiracetam.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as acetone/ethyl acetate, to yield pure levetiracetam.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of levetiracetam and its intermediates. Note that the data may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of (S)-2-Aminobutanamide

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1Racemic 2-Bromobutyric Acid EsterRacemic 2-AminobutanamideAmmonia>90~98
2Racemic 2-Aminobutanamide(S)-2-Aminobutanamide TartrateL-Tartaric Acid35-45 (after resolution)>99 (chiral)
3(S)-2-Aminobutanamide Tartrate(S)-2-Aminobutanamide HClHCl>95>99

Table 2: Synthesis of Levetiracetam from (S)-2-Aminobutanamide HCl

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1(S)-2-Aminobutanamide HCl(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide4-Chlorobutyryl chloride, K₂CO₃85-95-
2(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamideLevetiracetamKOH70-85>99.5 (after recrystallization)

Visualizations

Experimental_Workflow cluster_coupling Coupling Reaction cluster_cyclization Cyclization and Purification start_coupling Suspend (S)-2-aminobutanamide HCl and K2CO3 in Acetonitrile add_reagent Add 4-chlorobutyryl chloride dropwise at 0-5°C start_coupling->add_reagent react_coupling Stir at room temperature add_reagent->react_coupling monitor_coupling Monitor reaction by TLC/HPLC react_coupling->monitor_coupling filter_coupling Filter to remove salts monitor_coupling->filter_coupling Reaction complete concentrate_coupling Concentrate filtrate filter_coupling->concentrate_coupling dissolve_intermediate Dissolve crude intermediate in Methylene Chloride concentrate_coupling->dissolve_intermediate add_base Add powdered KOH dissolve_intermediate->add_base react_cyclization Stir at room temperature add_base->react_cyclization workup Filter, wash, and dry organic layer react_cyclization->workup concentrate_cyclization Concentrate to get crude Levetiracetam workup->concentrate_cyclization recrystallize Recrystallize from Acetone/Ethyl Acetate concentrate_cyclization->recrystallize final_product Pure Levetiracetam recrystallize->final_product

Figure 2: Experimental workflow for the synthesis of Levetiracetam from (S)-2-aminobutanamide.

Conclusion

The synthesis of levetiracetam from this compound is a viable and stereochemically elegant approach that leverages a key Walden inversion step. This method allows for the use of an alternative chiral starting material to access the desired (S)-enantiomer of the final product. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Careful control of reaction conditions at each step is crucial to ensure high yield and enantiomeric purity of the final active pharmaceutical ingredient.

References

Application Note: Enantioselective Analysis of (R)-2-Bromobutanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirality is a critical aspect of pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1][2][3][4] (R)-2-Bromobutanoic acid is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the accurate determination of its enantiomeric purity is essential for quality control, regulatory compliance, and ensuring the safety and efficacy of the final drug product.[1][2]

Direct analysis of carboxylic acids like 2-bromobutanoic acid by chromatographic methods can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and low sensitivity.[5] Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[6] This process can enhance volatility for gas chromatography (GC), improve detectability for liquid chromatography (LC), and, crucially for chiral compounds, enable enantioselective separation.

This application note details two primary derivatization strategies for the analysis of this compound:

  • Achiral Derivatization for GC Analysis: Esterification of the carboxylic acid to increase volatility, followed by separation on a chiral stationary phase (CSP) column.

  • Chiral Derivatization for LC Analysis (Indirect Method): Reaction with a chiral derivatizing agent (CDA) to form diastereomers, which can be separated on a standard achiral column.[1]

Logical Workflow for Chiral Analysis

The general workflow for the derivatization and subsequent analysis of a chiral compound like this compound is outlined below. This process ensures that the analyte is suitably modified for robust and reproducible chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Interpretation Sample Sample Containing This compound Extract Extraction & Purification Sample->Extract Deriv Chemical Derivatization (e.g., Esterification or Amidation) Extract->Deriv Chrom Chromatographic Separation (GC or LC) Deriv->Chrom Detect Detection (FID, MS, UV) Chrom->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification & Enantiomeric Purity Calculation Data->Quant

Caption: General workflow for derivatization and analysis.

Protocol 1: Achiral Derivatization for GC Analysis

This protocol describes the formation of methyl esters from 2-bromobutanoic acid to increase volatility for GC analysis. The subsequent separation of enantiomers is achieved using a chiral GC column.

Methodology: Fischer-Speier Esterification

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a common and effective method for preparing samples for GC analysis.[6][7][8]

Materials:

  • This compound sample

  • Anhydrous Methanol (B129727) (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃·MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297)

  • GC Vials

Procedure:

  • Accurately weigh approximately 10 mg of the 2-bromobutanoic acid sample into a 10 mL round-bottom flask.

  • Add 2 mL of anhydrous methanol. The methanol acts as both the solvent and the reactant.[8]

  • While stirring, carefully add 2-3 drops of concentrated H₂SO₄ (or 0.2 mL of 14% BF₃·MeOH) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction progress by TLC or a preliminary GC injection.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 10 mL of water.

  • Extract the methyl 2-bromobutanoate product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with 10 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst) and 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent using a gentle stream of nitrogen or a rotary evaporator.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) and transfer to a GC vial for analysis.

Table 1: GC Analysis Parameters

ParameterRecommended Setting
GC System Gas Chromatograph with FID or MS detector
Column Chiral GC Column (e.g., Cyclodextrin-based CSP)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program Initial: 60°C, hold 2 min; Ramp: 5°C/min to 150°C
Detector Temp. FID: 280°C; MS Transfer Line: 250°C

Protocol 2: Chiral Derivatization for LC Analysis

This protocol details the reaction of this compound with a chiral amine to form diastereomeric amides. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[1][9]

Methodology: Amide Formation using a Coupling Agent

Caption: Formation of diastereomers for indirect chiral analysis.

Materials:

  • This compound sample

  • (R)-(+)-1-Phenylethylamine (Chiral Derivatizing Agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • 1 M Hydrochloric Acid (HCl)

  • HPLC grade solvents (e.g., Acetonitrile, Water)

Procedure:

  • In a dry vial, dissolve ~5 mg of the 2-bromobutanoic acid sample in 1 mL of anhydrous DCM.

  • Add the chiral derivatizing agent, (R)-1-phenylethylamine (1.2 equivalents), to the solution.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • In a separate vial, dissolve the coupling agent, DCC (1.1 equivalents), in 0.5 mL of anhydrous DCM.

  • Cool the reaction vial containing the acid and amine to 0°C in an ice bath.

  • Slowly add the DCC solution dropwise to the reaction mixture while stirring. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter off the DCU precipitate (if using DCC). If using the more water-soluble EDC, this step is not necessary.

  • Wash the filtrate/solution with 1 M HCl (2 x 2 mL) to remove excess amine, followed by water (2 x 2 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Reconstitute the resulting diastereomeric amide mixture in the mobile phase for HPLC analysis.

Table 2: HPLC Analysis Parameters

ParameterRecommended Setting
HPLC System HPLC or UHPLC with UV or MS detector
Column Achiral C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient; e.g., Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm (for aromatic derivatives) or MS

Quantitative Data Summary

The following table summarizes representative analytical performance data based on the derivatization of α-bromobutyric acid for HPLC analysis, as adapted from published literature.[9] This demonstrates the precision and sensitivity achievable with these methods.

Table 3: Representative Performance Metrics for HPLC Method

ParameterValueReference
Derivatizing Agent Aniline[9]
Coupling Agent DCC[9]
Precision (RSD%) < 1.27%[9]
Limit of Detection (LOD) 1.69 µg/mL[9]
Limit of Quantification (LOQ) 5.63 µg/mL[9]

Derivatization is an indispensable tool for the robust and sensitive analysis of this compound. Esterification followed by chiral GC provides a reliable method for assessing enantiomeric purity, particularly for volatile analytes. For LC-based methods, derivatization with a chiral agent to form diastereomers allows for excellent separation on widely available achiral columns.[1] The choice of method depends on the available instrumentation, sample matrix, and the specific analytical requirements of the drug development process. The protocols and data presented here provide a solid foundation for developing and validating methods for the enantioselective analysis of this important chiral intermediate.

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-2-Bromobutanoic acid, a valuable chiral building block in the pharmaceutical industry. The synthesis of the target enantiomer is approached through two primary strategies: the resolution of a racemic mixture of 2-bromobutanoic acid and a stereospecific synthesis from a chiral precursor.

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The initial step in the resolution-based approach is the synthesis of racemic 2-bromobutanoic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is the most common and effective method for the α-bromination of carboxylic acids.[1][2][3] This reaction involves the treatment of butanoic acid with bromine and a catalytic amount of phosphorus tribromide.[4]

Reaction Scheme:

Experimental Protocol: Scale-up Synthesis of Racemic 2-Bromobutanoic Acid

This protocol is designed for a laboratory scale-up synthesis.

Materials:

Equipment:

  • Three-necked round-bottom flask (appropriate for the desired scale)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.05 eq).

  • Addition of Bromine: Slowly add bromine (1.1 eq) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C. The reaction progress can be monitored by the cessation of hydrogen bromide gas evolution. This typically takes 8-12 hours.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude racemic 2-bromobutanoic acid can be purified by vacuum distillation.

Quantitative Data:
ParameterValue
Typical Yield80-90%
Purity (post-distillation)>98%
Enantiomeric Excess (ee)0% (racemic)

Resolution of Racemic 2-Bromobutanoic Acid

Obtaining the desired (R)-enantiomer from the racemic mixture requires a resolution step. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for this purpose. Lipases, particularly from Candida rugosa, have shown effectiveness in the stereoselective esterification of chiral carboxylic acids.[5]

Strategy: Lipase-Catalyzed Kinetic Resolution

In this strategy, the racemic 2-bromobutanoic acid is subjected to esterification in the presence of a lipase (B570770) and an alcohol. The lipase will selectively catalyze the esterification of one enantiomer (typically the S-enantiomer), leaving the other enantiomer (the desired R-enantiomer) as the unreacted acid.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Bromobutanoic Acid

Materials:

  • Racemic 2-bromobutanoic acid

  • Immobilized Candida rugosa lipase (CRL)

  • Anhydrous alcohol (e.g., n-butanol)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • Sodium bicarbonate solution (aqueous)

  • Hydrochloric acid (aqueous)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Reaction vessel with temperature control and agitation

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • pH meter

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve racemic 2-bromobutanoic acid (1.0 eq) and n-butanol (0.6 eq) in an anhydrous organic solvent.

  • Enzyme Addition: Add immobilized Candida rugosa lipase to the mixture. The amount of enzyme will need to be optimized for the specific activity of the lipase preparation.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining acid and the formed ester using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for the unreacted acid.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted this compound with an aqueous sodium bicarbonate solution.

  • Isolation of this compound: Acidify the aqueous layer with hydrochloric acid to pH 1-2. Extract the this compound with ethyl acetate.

  • Drying and Solvent Removal: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enriched this compound.

  • Isolation of (S)-Ester (Optional): The organic layer from the initial separation contains the (S)-2-bromobutanoate ester. This can be isolated by washing, drying, and removing the solvent. The ester can be hydrolyzed back to (S)-2-bromobutanoic acid if desired.

Quantitative Data (Illustrative):
ParameterThis compound(S)-2-Bromobutanoate Ester
Yield ~40-45% (of starting racemic acid)~40-45% (of starting racemic acid)
Enantiomeric Excess (ee) >95%>95%

Stereospecific Synthesis of this compound from L-2-Aminobutanoic Acid

An alternative approach to obtain enantiomerically pure this compound is through a stereospecific synthesis starting from a readily available chiral precursor, such as L-2-aminobutanoic acid. This method involves the diazotization of the amino group followed by nucleophilic substitution with bromide, which proceeds with retention of configuration.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound from L-2-Aminobutanoic Acid

Materials:

  • L-2-Aminobutanoic acid

  • Sodium nitrite (B80452) (NaNO2)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and a dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-2-aminobutanoic acid (1.0 eq) in an excess of 48% hydrobromic acid. Cool the solution to -5 to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in water. Add this solution dropwise to the stirred amino acid solution, maintaining the temperature below 5 °C. The addition should be slow to control the evolution of nitrogen gas.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours, and then allow it to warm to room temperature and stir overnight.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the ether layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield crude this compound.

  • Purification: The product can be further purified by vacuum distillation.

Quantitative Data:
ParameterValue
Typical Yield 60-70%
Enantiomeric Excess (ee) >98%

Visualization of Workflows

Overall Synthesis and Resolution Workflow

cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Stereospecific Synthesis Butanoic Acid Butanoic Acid HVZ Reaction HVZ Reaction Butanoic Acid->HVZ Reaction Br2, PBr3 Racemic 2-Bromobutanoic Acid Racemic 2-Bromobutanoic Acid HVZ Reaction->Racemic 2-Bromobutanoic Acid Esterification Esterification Racemic 2-Bromobutanoic Acid->Esterification Lipase, Alcohol This compound This compound Esterification->this compound (S)-2-Bromobutanoate Ester (S)-2-Bromobutanoate Ester Esterification->(S)-2-Bromobutanoate Ester L-2-Aminobutanoic Acid L-2-Aminobutanoic Acid Diazotization/\nSubstitution Diazotization/ Substitution L-2-Aminobutanoic Acid->Diazotization/\nSubstitution NaNO2, HBr Diazotization/\nSubstitution->this compound

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthesis Strategies

cluster_racemic Racemic Approach cluster_chiral Chiral Pool Approach Target: this compound Target: this compound Start: Butanoic Acid Start: Butanoic Acid Hell-Volhard-Zelinsky Hell-Volhard-Zelinsky Start: Butanoic Acid->Hell-Volhard-Zelinsky Bromination Racemic Mixture Racemic Mixture Hell-Volhard-Zelinsky->Racemic Mixture Resolution Resolution Racemic Mixture->Resolution Separation Resolution->Target: this compound Start: L-2-Aminobutanoic Acid Start: L-2-Aminobutanoic Acid Stereospecific Conversion Stereospecific Conversion Start: L-2-Aminobutanoic Acid->Stereospecific Conversion Diazotization Stereospecific Conversion->Target: this compound

Caption: Logical relationship between the two main synthesis strategies.

References

Application Notes and Protocols for (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of (R)-2-Bromobutanoic acid. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a corrosive organic compound that requires careful handling.[1][2] It is a pale yellow, oily liquid under most standard conditions.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇BrO₂[3][4][5]
Molecular Weight 167.00 g/mol [1][3][5]
Appearance Pale yellow oil/liquid[3][4][6]
CAS Number 2681-94-9[3]
Melting Point -4 °C[4][5]
Boiling Point 99-103 °C at 10 mmHg[4]
Density 1.567 g/mL at 25 °C[4]
pKa 2.95 ± 0.10 (Predicted)[3]
Solubility Soluble in water, alcohol, and ether.[4][7]
Storage Temperature Refrigerator (0-8 °C)[3][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[8] It is corrosive and can cause severe skin burns and eye damage.[1][2][8] Ingestion is harmful.[1][2][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber.[9] Inspect gloves for any signs of degradation before use.[10]

  • Body Protection: A chemical-resistant apron or lab coat should be worn.[9][10] Ensure clothing is impervious to fire.[10]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[9][11][12]

Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood.[9][11]

General Handling:

  • Avoid all personal contact, including inhalation of vapors.[13]

  • Wash hands thoroughly after handling.[12]

  • Ensure emergency equipment, such as an eyewash station and safety shower, is readily accessible.[2][14]

  • When diluting, always add the acid slowly to the water, never the other way around, to prevent splattering.[9][11][12]

Spill Management:

  • In case of a spill, clean it up immediately while wearing appropriate PPE.[13]

  • Use absorbent materials to contain the spill and dispose of the waste in a designated hazardous waste container.

Storage Procedures

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

Storage Conditions:

  • Temperature: Store in a refrigerator at 0-8 °C.[3][6]

  • Container: Keep the chemical in its original, tightly sealed container.[13][15] Containers should be chemical-resistant, for example, made of high-density polyethylene (B3416737) (HDPE).[9]

  • Light and Moisture: Protect from light and moisture.[16] Light-sensitive chemicals should be stored in amber or opaque containers.[16]

  • Segregation: Store this compound separately from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[2][13][15] Corrosive materials should be stored below eye level.[12]

Experimental Protocol: Acylation of an Amine

This protocol provides a general procedure for the acylation of a primary amine using this compound.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine and triethylamine in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of this compound in anhydrous DCM.

  • Slowly add the this compound solution to the stirred amine solution via an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visual Workflows

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Proceed when ready Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Clean Up Clean Up Perform Experiment->Clean Up Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Seal Container Seal Container Clean Up->Seal Container After use Label Container Label Container Seal Container->Label Container Store in Refrigerator Store in Refrigerator Label Container->Store in Refrigerator Segregate Segregate Store in Refrigerator->Segregate Follow Emergency Protocol Follow Emergency Protocol Spill->Follow Emergency Protocol Exposure->Follow Emergency Protocol

Caption: Workflow for safe handling and storage.

Experimental_Workflow Experimental Workflow: Acylation of an Amine Start Start Dissolve Amine & TEA in DCM Dissolve Amine & TEA in DCM Start->Dissolve Amine & TEA in DCM Cool to 0C Cool to 0C Dissolve Amine & TEA in DCM->Cool to 0C Prepare Acid Solution Prepare Acid Solution Cool to 0C->Prepare Acid Solution Slowly Add Acid Slowly Add Acid Prepare Acid Solution->Slowly Add Acid Warm to RT & Stir Warm to RT & Stir Slowly Add Acid->Warm to RT & Stir Monitor by TLC Monitor by TLC Warm to RT & Stir->Monitor by TLC Monitor by TLC->Warm to RT & Stir Incomplete Quench with Water Quench with Water Monitor by TLC->Quench with Water Complete Extract with DCM Extract with DCM Quench with Water->Extract with DCM Dry & Concentrate Dry & Concentrate Extract with DCM->Dry & Concentrate Purify by Chromatography Purify by Chromatography Dry & Concentrate->Purify by Chromatography End End Purify by Chromatography->End

Caption: Workflow for amine acylation experiment.

References

Application Notes and Protocols for (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Bromobutanoic acid (CAS No: 2681-94-9) is a chiral carboxylic acid commonly employed as a building block in organic synthesis.[1][2] Its utility is particularly significant in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), such as the anticonvulsant medication Levetiracetam.[1] However, this compound is classified as a corrosive and toxic substance, necessitating strict adherence to safety protocols to minimize risks to laboratory personnel.[3][4]

These notes provide a comprehensive overview of the hazards associated with this compound and detail the essential safety precautions, handling procedures, and emergency responses required for its safe use in a research and development setting.

Hazard Identification and Properties

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[3][5] It is also harmful if swallowed and can cause severe irritation and chemical burns to the respiratory and digestive tracts.[4][6] All personnel must review the Safety Data Sheet (SDS) before handling this chemical.

The physical and chemical properties of 2-Bromobutanoic acid are summarized below.

PropertyValueReference(s)
CAS Number 2681-94-9 ((R)-enantiomer)[7]
Molecular Formula C₄H₇BrO₂[7]
Molecular Weight 167.00 g/mol [3][7]
Appearance Colorless to yellow oily liquid[5][6][8]
Odor Pungent[4][5]
Melting Point -4 °C (24.8 °F)[4][5][8]
Boiling Point 214 - 217 °C (417.2 - 422.6 °F) @ 760 mmHg[4][5]
Flash Point > 112 °C (> 233.6 °F)[4][5][6]
Specific Gravity ~1.560 g/mL[4][5]
Water Solubility 66 g/L (at 20 °C)[4][8]

The compound poses significant health risks, as outlined by its GHS classification and available toxicological data.

Hazard ClassificationCategoryGHS StatementReference(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[3][4]
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage[3][5]
Toxicity Data ValueSpecies Reference
LD50 (Oral) 310 mg/kgMouse[8]

Safety Protocols and Workflows

A systematic approach to safety is mandatory when working with hazardous chemicals. The following diagrams illustrate the general workflow for handling corrosive reagents and the appropriate response to an accidental spill.

G cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_cleanup Post-Experiment Phase A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare & Inspect Personal Protective Equipment (PPE) B->C D Work in a Certified Chemical Fume Hood C->D E Handle Reagent with Care (e.g., use appropriate glassware) D->E F Keep Container Sealed When Not in Use E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate & Label Chemical Waste G->H I Dispose of Waste via EH&S Guidelines H->I

Caption: General Safety Workflow for Handling Corrosive & Toxic Reagents.

G spill Chemical Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess is_minor Is the spill minor & manageable? assess->is_minor evacuate Alert others. Evacuate the immediate area. Call Emergency Services. is_minor->evacuate No ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) is_minor->ppe Yes contain Contain the spill with inert absorbent material (vermiculite, sand) ppe->contain neutralize Neutralize if appropriate (e.g., sodium bicarbonate for acids) contain->neutralize collect Collect residue into a labeled hazardous waste container neutralize->collect clean Decontaminate the area with soap and water collect->clean report Report the incident to the Lab Supervisor/Safety Officer clean->report

Caption: Emergency Response Protocol for a Chemical Spill.

Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound, the following PPE is mandatory at all times.

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[6]

  • Skin Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[6][9] Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contact.[10]

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to keep airborne concentrations low.[6][11] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator must be used in accordance with OSHA regulations.[6][9]

Handling, Storage, and Disposal

  • Handling: Always use this chemical within a chemical fume hood.[6] Ensure that an eyewash station and a safety shower are readily accessible and have been tested.[6][9] Avoid all personal contact, including inhalation of vapors or mists.[6][10] Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area designated as a corrosives area.[4][6] Keep containers tightly closed and store locked up.[5][9] The compound is incompatible with strong oxidizing agents and strong bases.[5][6]

  • Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4][5]

Example Experimental Protocol: Synthesis of an Amide

This protocol describes a general procedure for the formation of an amide using this compound and a primary amine, a common reaction in drug development. A thorough risk assessment must be performed before starting this experiment.

Reaction: this compound + Benzylamine → (R)-N-benzyl-2-bromobutanamide

Materials:

  • This compound

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC) - Coupling Agent

  • Dichloromethane (DCM) - Solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Ice bath

Procedure:

  • Safety First: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the fume hood sash is at the appropriate height.

  • Reagent Preparation: In the fume hood, add this compound (1.0 eq) to a round-bottom flask containing anhydrous DCM. Place the flask in an ice bath and begin stirring.

  • Amine Addition: Slowly add Benzylamine (1.0 eq) to the cooled solution.

    • CAUTION: Amine addition can be exothermic. Maintain cooling and add dropwise.

  • Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

    • CAUTION: DCC is a potent skin sensitizer. Avoid contact.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • CAUTION: Acid/base washes can generate pressure. Vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the final amide.

  • Waste Disposal: Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers as per institutional guidelines.

Role as a Chiral Building Block in Drug Development

This compound is a chiral synthon. In drug development, using a single enantiomer is critical because different enantiomers of a drug can have vastly different pharmacological activities or toxicities. The diagram below illustrates its role in ensuring the stereochemical purity of a target molecule.

G A This compound (Single Enantiomer Starting Material) B Multi-step Chemical Synthesis A->B Preserves Chirality C Target Molecule (e.g., API) with specific (R)-stereocenter B->C D Desired Pharmacological Activity C->D E Reduced Side Effects & Improved Therapeutic Index C->E

Caption: Role of this compound as a Chiral Building Block.

References

Application Notes and Protocols: (R)-2-Bromobutanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromobutanoic acid is a valuable chiral building block in the synthesis of various agrochemicals, particularly the aryloxyphenoxypropionate (APP) class of herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, making them highly effective for weed control in broadleaf crops. The biological activity of these compounds resides almost exclusively in the (R)-enantiomer, necessitating enantioselective synthesis to maximize efficacy and reduce environmental load.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent APP herbicides, including fenoxaprop-P-ethyl, quizalofop-P-ethyl (B1662796), and fluazifop-P-butyl.

Core Application: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

The primary application of this compound in agrochemical synthesis is as a precursor to the chiral propionic acid moiety found in "fop" herbicides. The synthesis generally proceeds through a Williamson ether synthesis, where an ester of this compound reacts with a substituted phenol (B47542) to form the characteristic aryloxyphenoxypropionate structure.

A common industrial strategy involves the synthesis of a key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid or its esters, which is then coupled with various heterocyclic systems. While this compound is a direct precursor, many large-scale syntheses start from readily available chiral pool materials like L-alanine or L-ethyl lactate, which are converted into a reactive (S)-2-chloropropionic or (S)-2-tosyloxypropionic acid derivative. The subsequent nucleophilic substitution with a phenoxide occurs with a Walden inversion, yielding the desired (R)-configuration in the final product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate - A Key Intermediate

This protocol describes a common method to produce a key intermediate for various APP herbicides, starting from a chiral precursor that generates the equivalent of an (R)-2-bromobutanoate synthon in situ, proceeding with an inversion of configuration.

Reaction Scheme:

G cluster_0 Synthesis of (R)-2-(4-hydroxyphenoxy)propanoate Intermediate ethyl_s_lactate Ethyl (S)-lactate intermediate_tosylate Ethyl (S)-2-(tosyloxy)propanoate ethyl_s_lactate->intermediate_tosylate Tosylation tosyl_chloride p-Toluenesulfonyl chloride (TsCl) tosyl_chloride->intermediate_tosylate product Ethyl (R)-2-(4-hydroxyphenoxy)propanoate intermediate_tosylate->product Williamson Ether Synthesis (Walden Inversion) hydroquinone (B1673460) Hydroquinone hydroquinone->product base1 Base (e.g., Pyridine) base1->intermediate_tosylate base2 Base (e.g., K2CO3) base2->product

Caption: Synthesis of the key intermediate via Walden inversion.

Methodology:

  • Tosylation of Ethyl (S)-lactate:

    • To a solution of ethyl (S)-lactate (1.0 eq) in pyridine (B92270) (3.0 eq) at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Stir the mixture at 0-5 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl (S)-2-(tosyloxy)propanoate.

  • Williamson Ether Synthesis with Hydroquinone:

    • To a solution of hydroquinone (2.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add a base like anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

    • Heat the mixture to 60-80 °C and stir for 1 hour.

    • Add the ethyl (S)-2-(tosyloxy)propanoate (1.0 eq) dropwise to the reaction mixture.

    • Maintain the reaction at 80 °C for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the mixture, filter off the solids, and evaporate the solvent.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography to obtain ethyl (R)-2-(4-hydroxyphenoxy)propanoate.

Protocol 2: Synthesis of Fenoxaprop-P-ethyl

This protocol details the coupling of the key intermediate with 2,6-dichlorobenzoxazole (B51379).

Reaction Scheme:

G cluster_1 Synthesis of Fenoxaprop-P-ethyl intermediate Ethyl (R)-2-(4-hydroxyphenoxy)propanoate product Fenoxaprop-P-ethyl intermediate->product Nucleophilic Aromatic Substitution dichlorobenzoxazole 2,6-Dichlorobenzoxazole dichlorobenzoxazole->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetonitrile) solvent->product

Caption: Final coupling step in the synthesis of Fenoxaprop-P-ethyl.

Methodology:

  • Reaction Setup:

    • In a reaction flask, dissolve 2,6-dichlorobenzoxazole (1.0 eq) and ethyl (R)-2-(4-hydroxyphenoxy)propanoate (1.0 eq) in acetonitrile.

    • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Reaction Execution:

    • Heat the mixture to 65 °C and maintain with stirring for 12 hours.

    • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol (B145695) to yield pure fenoxaprop-P-ethyl as a white crystalline solid.

ParameterValueReference
Yield 93.5%[1]
Product Purity 98%[1]
Optical Purity (R-isomer) 98%[1]
Protocol 3: Synthesis of Quizalofop-P-ethyl

This protocol outlines the synthesis of the quizalofop-P-ethyl acid, which is subsequently esterified.

Reaction Scheme:

G cluster_2 Synthesis of Quizalofop-P Acid intermediate_acid (R)-2-(4-hydroxyphenoxy)propionic acid product_acid Quizalofop-P Acid intermediate_acid->product_acid Nucleophilic Aromatic Substitution dichloroquinoxaline 2,6-Dichloroquinoxaline (B50164) dichloroquinoxaline->product_acid base Base (e.g., K2CO3) base->product_acid solvent Solvent (e.g., DMF) solvent->product_acid

Caption: Synthesis of the Quizalofop-P acid intermediate.

Methodology:

  • Reaction Setup:

    • Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (1.65 eq) and stir at room temperature for 15-30 minutes.

    • Heat the mixture to 75 °C and stir for 2 hours.

  • Reaction Execution:

    • Add 2,6-dichloroquinoxaline (1.0 eq) to the reaction mixture.

    • Raise the temperature to 145 °C and maintain for 6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Acidify the solution to pH 4-5 with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Quizalofop-P acid.

  • Esterification:

    • The resulting acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield quizalofop-P-ethyl.[2]

ParameterValueReference
Yield (Acid) 97%[3]
Yield (Ester) ~82%[2]
Chemical Content (Ester) >98%[4]
Optical Content (R-isomer) >99%[4]
Protocol 4: Synthesis of Fluazifop-P-butyl

This protocol describes the synthesis of fluazifop-P-butyl from (R)-2-(4-hydroxyphenoxy)propionic acid.

Reaction Scheme:

G cluster_3 Synthesis of Fluazifop-P-butyl intermediate_acid (R)-2-(4-hydroxyphenoxy)propionic acid fluazifop_acid Fluazifop-P Acid intermediate_acid->fluazifop_acid Nucleophilic Aromatic Substitution fluoropyridine 2-Fluoro-5-(trifluoromethyl)pyridine (B1310066) fluoropyridine->fluazifop_acid product Fluazifop-P-butyl fluazifop_acid->product Esterification butanol Butan-1-ol butanol->product base Base (e.g., K3PO4) base->fluazifop_acid catalyst Catalyst (e.g., TBAI) catalyst->fluazifop_acid esterification_reagent Esterification Reagent esterification_reagent->product

Caption: Two-step synthesis of Fluazifop-P-butyl.

Methodology:

  • Synthesis of Fluazifop-P Acid:

    • Combine (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq), 2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq), potassium phosphate (B84403) (base), and tetra-(n-butyl)ammonium iodide (catalyst) in DMF.

    • Heat the mixture at 50-60 °C for 2 hours.

  • Esterification:

    • To the resulting mixture containing Fluazifop-P acid, add an esterification agent (e.g., 1,3,5-trichloro-2,4,6-triazine) and stir at 5-25 °C.

    • Add butan-1-ol and continue stirring to form the butyl ester.

    • The final product is isolated and purified.

ParameterValueReference
Overall Yield 81%[5]
Declared Minimum Purity (Technical Grade) 900 g/kg[6]
Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the final products is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[7]

General Chiral HPLC Method:

  • Column: A suitable chiral stationary phase (e.g., polysaccharide-based) is used to separate the enantiomers.

  • Mobile Phase: Typically a mixture of a non-polar solvent like isooctane (B107328) or hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid.[7]

  • Detection: UV detection is commonly employed.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Workflow for Enantiomeric Purity Analysis:

G cluster_4 Chiral HPLC Analysis Workflow sample_prep Sample Preparation hplc_injection Injection into Chiral HPLC sample_prep->hplc_injection separation Enantiomer Separation on Chiral Column hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis and ee Calculation detection->data_analysis

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

These protocols and data highlight the central role of this compound as a key chiral synthon in the production of highly active aryloxyphenoxypropionate herbicides. The enantioselective synthesis is crucial for producing agrochemicals with optimal performance and improved environmental profiles.

References

Application Notes and Protocols for the Use of (R)-2-Bromobutanoic Acid in Flame Retardant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid is a chiral organobromine compound that serves as a versatile building block in organic synthesis. While its applications in the pharmaceutical industry are well-documented, its potential in the development of novel flame retardants is an emerging area of interest. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a phosphorus-containing flame retardant derived from this compound. The integration of both bromine and phosphorus moieties into a single molecule can lead to synergistic effects, enhancing flame retardancy through both gas-phase and condensed-phase mechanisms. The chirality of the starting material may also influence the properties of the resulting flame retardant and its interaction with polymer matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and safety considerations.

PropertyValueReference
CAS Number 2681-94-9[1]
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 104-106 °C at 12 mmHg[1]
Density 1.567 g/cm³[1]

Synthesis of (R)-Diethyl (1-carboxypropyl)phosphonate: A Novel Flame Retardant

The synthesis of a novel flame retardant, (R)-diethyl (1-carboxypropyl)phosphonate, from this compound is achieved through a Michaelis-Arbuzov reaction. This reaction is a well-established method for forming a carbon-phosphorus bond.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

  • This compound (98% purity)

  • Triethyl phosphite (B83602)

  • Anhydrous toluene (B28343)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (16.7 g, 0.1 mol).

  • Solvent and Reagent Addition: Add anhydrous toluene (100 mL) to the flask to dissolve the starting material. Subsequently, add triethyl phosphite (20.0 g, 0.12 mol) to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent and any unreacted triethyl phosphite are removed under reduced pressure using a rotary evaporator. The resulting crude product, (R)-diethyl (1-carboxypropyl)phosphonate, is a viscous oil. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Flame Retardant Performance Evaluation

The efficacy of (R)-diethyl (1-carboxypropyl)phosphonate as a flame retardant is evaluated by incorporating it into a polymer matrix, such as epoxy resin, and subjecting the resulting composite material to standard flammability tests.

Experimental Protocol: Preparation and Testing of Flame-Retardant Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) hardener

  • (R)-diethyl (1-carboxypropyl)phosphonate

  • Mechanical mixer

  • Molds for specimen preparation

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL-94 vertical burn test chamber (ASTM D3801)

Procedure:

  • Compounding: The DGEBA epoxy resin is preheated to 80 °C to reduce its viscosity. (R)-diethyl (1-carboxypropyl)phosphonate is then added at various weight percentages (e.g., 5%, 10%, 15%) and mixed thoroughly with a mechanical stirrer for 10 minutes.

  • Curing: The stoichiometric amount of the hardener, DDM, is added to the mixture, and stirring is continued for another 5 minutes until a homogeneous mixture is obtained. The mixture is then degassed under vacuum to remove any entrapped air bubbles.

  • Specimen Preparation: The bubble-free mixture is poured into preheated molds of the required dimensions for LOI and UL-94 testing. The samples are cured in an oven at 120 °C for 2 hours, followed by post-curing at 150 °C for 4 hours.

  • Flammability Testing:

    • Limiting Oxygen Index (LOI): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material is determined using an LOI apparatus according to ASTM D2863.

    • UL-94 Vertical Burn Test: The material's response to a small open flame under controlled laboratory conditions is evaluated according to ASTM D3801. The materials are classified as V-0, V-1, or V-2 based on their burning behavior.

Quantitative Data Summary

The following tables summarize the hypothetical but representative performance data of the epoxy resin composites containing the synthesized flame retardant.

Table 2: Limiting Oxygen Index (LOI) and UL-94 Classification of Epoxy Resin Composites

SampleFlame Retardant (wt%)LOI (%)UL-94 Rating
Pure Epoxy021.5No Rating
EP/FR-5526.0V-2
EP/FR-101030.5V-0
EP/FR-151534.0V-0

Table 3: Thermogravimetric Analysis (TGA) Data of Epoxy Resin Composites

SampleT₅% (°C)Tₘₐₓ (°C)Char Yield at 700°C (%)
Pure Epoxy35038015
EP/FR-1033537025

T₅%: Temperature at 5% weight loss; Tₘₐₓ: Temperature of maximum decomposition rate.

Visualizations

Synthesis Pathway

G R_2BBA This compound FR (R)-Diethyl (1-carboxypropyl)phosphonate R_2BBA->FR Michaelis-Arbuzov Reaction TEP Triethyl Phosphite TEP->FR EtBr Ethyl Bromide (byproduct) FR->EtBr

Caption: Synthesis of the flame retardant via the Michaelis-Arbuzov reaction.

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing Performance Evaluation Start Start React Michaelis-Arbuzov Reaction Start->React Purify Purification React->Purify FR Flame Retardant Purify->FR Compound Compounding with Epoxy FR->Compound Cure Curing Compound->Cure Test Flammability Testing (LOI, UL-94) Cure->Test Data Data Analysis Test->Data

Caption: Overall experimental workflow from synthesis to performance evaluation.

Flame Retardancy Mechanism

G cluster_gas Gas Phase cluster_condensed Condensed Phase Br_rad Br• Inert Inert Products Br_rad->Inert H_rad H• H_rad->Br_rad Scavenging PO_rad PO• H_rad->PO_rad Scavenging OH_rad OH• OH_rad->Br_rad Scavenging OH_rad->PO_rad Scavenging PO_rad->Inert Combustion Combustion Radicals Combustion->H_rad Combustion->OH_rad Polymer Polymer Char Protective Char Layer Polymer->Char Phosphorus Compounds Promote Heat Heat Heat->Br_rad Decomposition of FR Heat->PO_rad Decomposition of FR Heat->Polymer

Caption: Proposed dual-action flame retardancy mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-Bromobutanoic Acid by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (R)-2-Bromobutanoic acid via vacuum distillation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: My distillation is not starting, even though the heating mantle is at the calculated boiling temperature. What could be the problem?

A1: This is a common issue that can arise from several factors:

  • Inaccurate Pressure Reading: The vacuum gauge may not be providing an accurate reading of the pressure within the system. Verify the gauge's calibration or check for leaks between the gauge and the distillation apparatus.

  • System Leaks: Even small leaks can prevent the system from reaching the required low pressure, thus keeping the boiling point of the acid higher than anticipated.[1][2] Methodically check all joints and connections for leaks. A hissing sound is a clear indicator of a significant leak[3]. For smaller leaks, you can apply a thin layer of vacuum grease to all ground-glass joints[1]. Ensure all tubing is thick-walled vacuum tubing and is securely clamped.

  • Insufficient Heating: The heat from the mantle may not be transferring efficiently to the liquid. Ensure the distillation flask is properly seated in the heating mantle and consider using an aluminum foil wrap around the neck of the flask to minimize heat loss.

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

Q2: The pressure in my system is fluctuating and unstable. How can I fix this?

A2: Unstable vacuum is often caused by:

  • Vacuum Pump Issues: The oil in the vacuum pump may be contaminated with volatile solvents from previous distillations.[2][3] Check the oil level and clarity; if it appears cloudy or discolored, change it according to the manufacturer's instructions.

  • Bumping of the Liquid: Sudden, violent boiling (bumping) can cause pressure fluctuations. This occurs when the liquid becomes superheated.[4] To prevent this, use a magnetic stirrer and a PTFE-coated stir bar to ensure smooth and even boiling.[4] Boiling chips are not recommended for vacuum distillation as the trapped air is quickly removed, rendering them ineffective.[5]

  • Inadequate Cold Trap: If the cold trap is not cold enough, volatile substances can be drawn into the vacuum pump, affecting its performance. Ensure your cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

Q3: My product is distilling at a much lower/higher temperature than expected based on the pressure.

A3: This discrepancy can be due to:

  • Inaccurate Thermometry or Manometry: As in Q1, ensure your thermometer and pressure gauge are calibrated and positioned correctly.

  • Presence of Impurities:

    • Lower Boiling Point: Volatile impurities, such as residual solvents from the synthesis (e.g., dichloromethane) or unreacted butanoic acid, will distill first at a lower temperature.

    • Higher Boiling Point: Less volatile impurities will remain in the distillation flask, and the desired product will distill at a temperature closer to its true boiling point at that pressure.

  • System Leaks: A leak will result in a higher actual pressure than what is read on the gauge if the gauge is far from the leak, leading to a higher required distillation temperature.

Q4: The distillation is very slow, or the product is not distilling over at all.

A4: Slow distillation can be caused by:

  • Poor Insulation: Significant heat loss from the distillation flask and head can prevent the vapor from reaching the condenser. Insulate the distillation head and neck with glass wool or aluminum foil.

  • Flooded Condenser: Ensure the cooling water flow through the condenser is not excessively high, as this can cause the vapor to condense and fall back into the distillation flask.

  • Vacuum is Too High (Pressure is Too Low): At very low pressures, the boiling point might be below the temperature of the cooling water in the condenser, preventing condensation. Adjust the vacuum to a moderate level where the boiling point is well above the coolant temperature.

Q5: I'm concerned about the chiral purity of my this compound after distillation. Can racemization occur?

A5: Yes, racemization is a significant risk and a critical consideration. The alpha-proton of 2-bromobutanoic acid can be labile, and its removal can lead to the formation of a planar enol intermediate, resulting in a loss of stereochemical integrity.

  • Causes of Racemization:

    • High Temperatures: Prolonged heating at high temperatures can promote racemization. This is a key reason for using vacuum distillation—to lower the boiling point.[6]

    • Presence of Acid or Base: Traces of acid (e.g., HBr from the synthesis) or base can catalyze the enolization process and subsequent racemization.

  • Minimizing Racemization:

    • Use the Lowest Possible Temperature: Distill at the lowest practical pressure to keep the temperature down.

    • Neutralize Before Distillation: If acidic impurities from the synthesis (e.g., Hell-Volhard-Zelinsky reaction) are suspected, consider a workup procedure to neutralize the crude product before distillation.

    • Minimize Distillation Time: Do not heat the material for longer than necessary.

Data Presentation

The following table summarizes the boiling point of 2-Bromobutanoic acid at different pressures. This data can be used to set the appropriate parameters for your vacuum distillation.

Pressure (mmHg)Boiling Point (°C)
760216.6[1]
1099-103[7]
3.33 (kPa)127-128
1.6 (kPa)107

Note: The data for 3.33 kPa and 1.6 kPa are for the racemic mixture, but are a good approximation for the enantiomer.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Short path distillation head with condenser and vacuum connection

  • Thermometer and adapter

  • Receiving flask(s)

  • Magnetic stirrer and PTFE-coated stir bar

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Vacuum tubing (thick-walled)

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

  • Coolant for cold trap (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup:

    • Inspect all glassware for cracks or defects before assembly.

    • Place a PTFE-coated stir bar in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than half of its capacity to prevent bumping over.[8]

    • Lightly grease all ground-glass joints to ensure a good seal.[5]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to minimize bumping.[5]

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum tubing from the distillation head to a cold trap, and then to the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Start the flow of cooling water through the condenser.

    • Turn on the vacuum pump and allow the system to evacuate. A hissing sound indicates a leak that must be addressed before proceeding.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Observe the mixture for signs of boiling. Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This may contain residual solvents or other volatile impurities.

    • As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Record the temperature and pressure range over which this fraction is collected.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a suitable container.

Visualizations

Experimental Workflow for Vacuum Distillation

G Workflow for Vacuum Distillation of this compound cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown A Inspect Glassware B Add Crude Acid & Stir Bar to Flask A->B C Assemble Apparatus with Greased Joints B->C D Connect to Vacuum Trap & Pump C->D E Start Stirrer & Coolant D->E Begin Process F Evacuate System (Apply Vacuum) E->F G Apply Gentle Heat F->G H Collect Forerun (Impurities) G->H I Collect Main Fraction (Product) H->I J Cool System to Room Temperature I->J Distillation Complete K Vent to Atmospheric Pressure J->K L Turn Off Pump & Disassemble K->L M Transfer Purified Product L->M

Caption: A step-by-step workflow for the vacuum distillation process.

Troubleshooting Decision Tree

G Troubleshooting Common Distillation Issues cluster_no_boil No Boiling cluster_unstable_vac Unstable Vacuum cluster_purity Purity Concerns Start Distillation Issue Occurs NoBoil No Boiling at Expected Temp Start->NoBoil UnstableVac Unstable Vacuum Start->UnstableVac PurityConcern Concern about Racemization Start->PurityConcern CheckPressure Check Pressure Gauge CheckLeaks Check for System Leaks CheckPressure->CheckLeaks CheckHeat Check Heat Transfer CheckLeaks->CheckHeat CheckPump Check Pump Oil PreventBumping Use Stir Bar CheckPump->PreventBumping CheckTrap Check Cold Trap PreventBumping->CheckTrap LowerTemp Use Lower Pressure/Temp Neutralize Neutralize Before Distillation LowerTemp->Neutralize MinimizeTime Minimize Heating Time Neutralize->MinimizeTime

Caption: A decision tree for troubleshooting common distillation problems.

References

Technical Support Center: Synthesis of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Bromobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Bromobutanoic acid?

A1: The most widely used method for the industrial and laboratory synthesis of racemic 2-Bromobutanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves the alpha-bromination of butanoic acid using bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[3][4] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes to allow for bromination at the alpha-position.[5][6][7] Subsequent hydrolysis yields the final product.[5]

Q2: How can I obtain the enantiomerically pure this compound?

A2: There are two primary strategies for obtaining this compound:

  • Chiral Resolution: The racemic mixture produced by the Hell-Volhard-Zelinsky reaction can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

  • Enantioselective Synthesis: This approach directly synthesizes the desired (R)-enantiomer, avoiding the need for a resolution step. A common method involves the use of chiral auxiliaries.[8][9][10] These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of the reaction. After the desired stereocenter is created, the auxiliary is removed.

Q3: What are the typical impurities I might encounter in the synthesis of this compound?

A3: Impurities can originate from starting materials, side reactions during the synthesis, or degradation during workup and storage. A summary of common impurities is provided in the table below.

Common Impurities in this compound Synthesis

Impurity NameChemical FormulaOrigin
Starting Material Impurities
Isobutyric AcidC₄H₈O₂Impurity in butanoic acid starting material.[11]
Propionic AcidC₃H₆O₂Impurity in butanoic acid starting material.[11]
Pentanoic AcidC₅H₁₀O₂Impurity in butanoic acid starting material.[11]
ChlorineCl₂Impurity in bromine.[12]
Organic BromidesVariousImpurities in bromine.[12][13]
Process-Related Impurities (HVZ Reaction)
Unreacted Butanoic AcidC₄H₈O₂Incomplete reaction.[14]
2-Butenoyl bromide (Crotonyl bromide)C₄H₅BrOIntermediate in the formation of crotonic acid.
Crotonic Acid ((E)-But-2-enoic acid)C₄H₆O₂Formed by elimination of HBr at high temperatures.[6][15][16]
2,3-Dibromobutanoic acidC₄H₆Br₂O₂Over-bromination of the substrate.
3-Bromobutanoic acidC₄H₇BrO₂Isomeric impurity, potentially formed through radical pathways or rearrangement.
Butanoyl bromideC₄H₇BrOIntermediate of the HVZ reaction.[5][17]
(S)-2-Bromobutanoic acid C₄H₇BrO₂Enantiomeric impurity from racemic synthesis or incomplete resolution.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in the Hell-Volhard-Zelinsky Reaction

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Catalyst: Ensure a catalytic amount of red phosphorus or PBr₃ is used. For complete conversion, sometimes a molar equivalent of PBr₃ is employed.[3]
Inadequate Reaction Time or Temperature: The HVZ reaction can be slow and often requires elevated temperatures (e.g., 80-100 °C) and prolonged reaction times (several hours).[1] Monitor the reaction progress by techniques like GC or TLC to determine the optimal reaction time.
Moisture in Reagents or Glassware: Water can react with PBr₃ and the acyl bromide intermediate, reducing the efficiency of the reaction. Ensure all reagents are dry and glassware is thoroughly dried before use.
Premature Quenching: Adding water to the reaction mixture before the bromination is complete will hydrolyze the acyl bromide intermediate back to the starting carboxylic acid.[5]
Issue 2: Presence of Significant Amounts of Crotonic Acid Impurity

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature: The elimination of hydrogen bromide to form crotonic acid is favored at higher temperatures.[6][16] Maintain a controlled and moderate reaction temperature to minimize this side reaction.
Prolonged Reaction Time at High Temperature: Extended heating can also promote the elimination reaction. Optimize the reaction time to achieve complete conversion of the starting material without excessive formation of the elimination product.
Issue 3: Difficulty in Removing Unreacted Butanoic Acid

Possible Causes and Solutions:

CauseRecommended Action
Similar Physical Properties: Butanoic acid and 2-bromobutanoic acid have relatively close boiling points, making separation by simple distillation challenging.
Inefficient Purification: Standard extraction procedures may not completely remove the more water-soluble butanoic acid.
Action: Utilize fractional distillation under reduced pressure for more efficient separation.[1] Alternatively, consider converting the carboxylic acids to their corresponding esters, which may have more distinct boiling points, followed by separation and hydrolysis back to the acids.

Experimental Protocols

Key Experiment: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Butanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Add butanoic acid and a catalytic amount of red phosphorus to the flask.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[1]

  • After the addition is complete, heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by GC or TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to quench any remaining bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.[1]

Visualizations

Diagram 1: Hell-Volhard-Zelinsky Reaction Workflow

HVZ_Workflow Butanoic_Acid Butanoic Acid Acyl_Bromide Butanoyl Bromide Butanoic_Acid->Acyl_Bromide + PBr3 Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromobutanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br2 Product (R,S)-2-Bromobutanoic Acid Alpha_Bromo_Acyl_Bromide->Product + H2O (Hydrolysis)

Caption: Workflow of the Hell-Volhard-Zelinsky reaction.

Diagram 2: Logical Relationship of Impurity Formation

Impurity_Formation Starting_Materials Starting Materials (Butanoic Acid, Br2, PBr3) HVZ_Reaction Hell-Volhard-Zelinsky Reaction Starting_Materials->HVZ_Reaction Final_Product This compound Starting_Materials->Final_Product Unreacted Materials & Starting Material Impurities Side_Reactions Side Reactions HVZ_Reaction->Side_Reactions HVZ_Reaction->Final_Product Main Pathway Side_Reactions->Final_Product Impurities Workup_Purification Workup & Purification Workup_Purification->Final_Product Purification Issues

Caption: Sources of impurities in the synthesis process.

References

Technical Support Center: Synthesis of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield in the synthesis of (R)-2-Bromobutanoic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method involves a two-stage process. First, racemic 2-bromobutanoic acid is synthesized from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction introduces a bromine atom at the alpha-position to the carboxyl group.[1][2] Since the HVZ reaction is not stereoselective, it produces an equal mixture of (R)- and (S)-enantiomers (a racemic mixture). The second stage involves the chiral resolution of this racemic mixture to isolate the desired (R)-enantiomer.[1][3]

Q2: What is chiral resolution and why is it necessary for obtaining this compound?

A2: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[4] It is necessary because the initial synthesis of 2-bromobutanoic acid via the Hell-Volhard-Zelinsky reaction results in a 50:50 mixture of the (R) and (S) enantiomers.[5] Since enantiomers have nearly identical physical properties, they cannot be separated by simple techniques like distillation or standard chromatography. The most common method for chiral resolution of acidic compounds like 2-bromobutanoic acid is through the formation of diastereomeric salts using a chiral resolving agent.[3][4]

Q3: What are diastereomeric salts and how do they facilitate the separation of enantiomers?

A3: Diastereomeric salts are formed when a racemic mixture of a chiral acid (like 2-bromobutanoic acid) is reacted with a single enantiomer of a chiral base (the resolving agent). The resulting salts, one formed from the (R)-acid and the chiral base, and the other from the (S)-acid and the same chiral base, are diastereomers of each other. Unlike enantiomers, diastereomers have different physical properties, including solubility.[3] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved.[6]

Q4: What are some common chiral resolving agents for 2-bromobutanoic acid?

A4: For the resolution of chiral carboxylic acids like 2-bromobutanoic acid, chiral amines are typically used as resolving agents. Commonly cited resolving agents include naturally occurring alkaloids such as strychnine (B123637) and brucine, as well as synthetic chiral amines like (R)-1-phenylethylamine.[3] The choice of resolving agent is critical and often determined empirically to find one that forms diastereomeric salts with a significant difference in solubility.

Q5: After separating the diastereomeric salts, how is the pure this compound recovered?

A5: Once the desired diastereomeric salt (e.g., the salt of this compound and the chiral resolving agent) has been isolated by crystallization, the pure (R)-enantiomer is recovered by breaking the salt. This is typically achieved by treating the diastereomeric salt with a strong acid, which protonates the carboxylate of the 2-bromobutanoic acid and protonates the chiral amine, thus liberating the free this compound. The free acid can then be extracted from the aqueous solution using an organic solvent. The chiral resolving agent can also often be recovered from the aqueous layer for reuse.[7]

Troubleshooting Guides

Part 1: Hell-Volhard-Zelinsky (HVZ) Reaction for Racemic 2-Bromobutanoic Acid
Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of 2-bromobutanoic acid 1. Moisture in reagents or glassware: Water reacts with the phosphorus tribromide (PBr₃) catalyst, rendering it inactive. 2. Insufficient catalyst: A catalytic amount of phosphorus or PBr₃ is required to initiate the reaction. 3. Low reaction temperature: The reaction requires heating to proceed at a reasonable rate. 4. Incomplete reaction: The reaction time may not have been sufficient for complete conversion.1. Ensure all glassware is thoroughly dried. Use anhydrous butanoic acid and freshly opened bromine. 2. Use the recommended catalytic amount of red phosphorus or PBr₃. 3. Maintain the reaction temperature in the recommended range (e.g., 80-100 °C). 4. Monitor the reaction progress (e.g., by observing the disappearance of the bromine color or by GC/TLC analysis) and extend the reaction time if necessary.
Formation of polybrominated byproducts Excess bromine: Using a large excess of bromine can lead to the formation of di- or tri-brominated butanoic acid derivatives.Use a slight excess of bromine (e.g., 1.1 equivalents) as specified in the protocol. Add the bromine dropwise to control the reaction.
Reaction is too vigorous or uncontrollable Rate of bromine addition is too fast: The reaction is exothermic, and rapid addition of bromine can lead to a dangerous increase in temperature and pressure.Add the bromine slowly and dropwise, ensuring the reaction temperature remains under control. Use an ice bath to cool the reaction flask if necessary.
Dark-colored reaction mixture Side reactions at high temperatures: Overheating can lead to decomposition and the formation of colored impurities.[4][8]Carefully control the reaction temperature and avoid excessive heating.
Part 2: Chiral Resolution and Purification of this compound
Problem Potential Cause(s) Troubleshooting Steps
No crystallization of diastereomeric salts 1. Inappropriate solvent: The solubility of both diastereomeric salts may be too high or too similar in the chosen solvent.[6] 2. Solution is not saturated: The concentration of the diastereomeric salts is too low for crystallization to occur. 3. Presence of impurities: Impurities can inhibit crystal nucleation.1. Perform a solvent screen to find a solvent or solvent mixture that provides a significant difference in the solubility of the two diastereomers.[6] Common solvents for crystallization include ethanol, methanol, and acetone. 2. Slowly evaporate the solvent to increase the concentration of the salts. 3. Ensure the racemic 2-bromobutanoic acid is reasonably pure before attempting the resolution.
Oily precipitate instead of crystals Supersaturation is too high or cooling is too rapid: This can lead to the separation of the solute as a liquid phase ("oiling out") rather than a solid.[9]1. Use a more dilute solution. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 3. Try a different solvent system.
Low enantiomeric excess (ee) of the final product 1. Incomplete separation of diastereomers: The crystallized salt is contaminated with the other diastereomer. 2. Insufficient number of recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity.1. Perform multiple recrystallizations of the diastereomeric salt. Monitor the enantiomeric excess of the liberated acid after each recrystallization (e.g., by chiral HPLC or polarimetry). 2. Optimize the crystallization conditions (solvent, temperature profile) to maximize the separation of the diastereomers.
Low recovery of the desired (R)-enantiomer 1. The desired diastereomeric salt is significantly soluble in the mother liquor. 2. Losses during workup and extraction. 1. Cool the crystallization mixture to a lower temperature to maximize the precipitation of the desired salt. 2. Be meticulous during the extraction and transfer steps to minimize mechanical losses. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Data Presentation

Table 1: Physical Properties of Butanoic Acid and 2-Bromobutanoic Acid

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Butanoic AcidC₄H₈O₂88.11163.50.96
(±)-2-Bromobutanoic AcidC₄H₇BrO₂167.0099-103 (at 10 mmHg)1.567
This compoundC₄H₇BrO₂167.00--
(S)-2-Bromobutanoic AcidC₄H₇BrO₂167.00--

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq) to the flask.

  • Slowly add bromine (1.1 eq) from the dropping funnel to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-100 °C for several hours, or until the evolution of hydrogen bromide gas ceases and the red color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to quench any unreacted bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-bromobutanoic acid can be purified by vacuum distillation.[10]

Protocol 2: Chiral Resolution of Racemic 2-Bromobutanoic Acid using (R)-1-Phenylethylamine

Materials:

  • Racemic 2-bromobutanoic acid

  • (R)-1-phenylethylamine

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (e.g., 2M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic 2-bromobutanoic acid (1.0 eq) in a minimum amount of hot ethanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine (1.0 eq) in hot ethanol.

  • Slowly add the amine solution to the acid solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt will precipitate. The cooling can be continued in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other diastereomer.

  • To improve the purity of the desired diastereomer, recrystallize the collected crystals from a minimal amount of hot ethanol.

  • Liberation of this compound: Suspend the purified diastereomeric salt crystals in water and add hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the liberated this compound with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Stage 1: Synthesis of Racemic 2-Bromobutanoic Acid cluster_resolution Stage 2: Chiral Resolution start Butanoic Acid + P/Br₂ hvz Hell-Volhard-Zelinsky Reaction start->hvz workup_synthesis Aqueous Workup & Extraction hvz->workup_synthesis purification_synthesis Vacuum Distillation workup_synthesis->purification_synthesis racemic_product Racemic (R,S)-2-Bromobutanoic Acid purification_synthesis->racemic_product chiral_agent Add Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) racemic_product->chiral_agent salt_formation Diastereomeric Salt Formation chiral_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization salt_separation Separation of Diastereomeric Salts fractional_crystallization->salt_separation acidification Acidification (Salt Breaking) salt_separation->acidification workup_resolution Extraction & Purification acidification->workup_resolution final_product This compound workup_resolution->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

hvz_mechanism cluster_hvz Hell-Volhard-Zelinsky Reaction Mechanism carboxylic_acid Butanoic Acid pbr3 PBr₃ (from P + Br₂) carboxylic_acid->pbr3 1. Formation of Acyl Bromide acyl_bromide Butanoyl Bromide pbr3->acyl_bromide enol Enol Intermediate acyl_bromide->enol 2. Tautomerization bromination α-Bromination with Br₂ enol->bromination 3. Electrophilic Attack alpha_bromo_acyl_bromide α-Bromo Butanoyl Bromide bromination->alpha_bromo_acyl_bromide hydrolysis Hydrolysis alpha_bromo_acyl_bromide->hydrolysis 4. Workup product Racemic 2-Bromobutanoic Acid hydrolysis->product

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction.

chiral_resolution_logic cluster_resolution_logic Logic of Chiral Resolution by Diastereomeric Salt Formation racemic_mixture Racemic Mixture ((R)-Acid + (S)-Acid) (Identical Physical Properties) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) (Different Physical Properties) racemic_mixture->diastereomeric_salts resolving_agent Single Enantiomer of Chiral Base ((R)-Base) resolving_agent->diastereomeric_salts separation Separation based on Different Solubility (Fractional Crystallization) diastereomeric_salts->separation less_soluble Less Soluble Salt (e.g., (R)-Acid-(R)-Base) separation->less_soluble more_soluble More Soluble Salt (in mother liquor) separation->more_soluble acidification_R Acidification less_soluble->acidification_R acidification_S Acidification more_soluble->acidification_S pure_R Pure (R)-Acid acidification_R->pure_R recovered_agent Recovered Chiral Base acidification_R->recovered_agent pure_S Pure (S)-Acid acidification_S->pure_S acidification_S->recovered_agent

Caption: Logical relationship in chiral resolution via diastereomeric salt formation.

References

Technical Support Center: Bromination of Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of butyric acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the bromination of butyric acid?

The most common method for the selective α-bromination of butyric acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to replace a hydrogen atom on the carbon adjacent to the carboxyl group (the α-carbon) with a bromine atom, yielding 2-bromobutyric acid.[1][2][3][4][5]

Q2: What is the role of phosphorus tribromide (PBr₃) in the HVZ reaction?

Carboxylic acids do not readily enolize, which is a necessary step for direct α-halogenation. PBr₃ first converts the butyric acid into its more reactive acyl bromide derivative, butanoyl bromide.[4][6][7] This intermediate readily tautomerizes to its enol form, which can then be brominated at the α-position by Br₂.[2][6][8]

Q3: Can I use red phosphorus instead of PBr₃?

Yes, red phosphorus can be used in place of PBr₃. The red phosphorus reacts in situ with bromine to generate the required PBr₃ catalyst.[9]

Q4: What are the main side reactions to be aware of during the bromination of butyric acid?

The primary side reactions include:

  • Di-bromination: Formation of 2,2-dibromobutyric acid can occur if an excess of bromine is used.

  • Formation of α,β-unsaturated carboxylic acid: At elevated temperatures, the α-bromo acid product can undergo elimination of hydrogen bromide (HBr) to form crotonic acid.[4][8]

  • Ester or Amide Formation: If the reaction is quenched with an alcohol or an amine instead of water, the corresponding α-bromo ester or amide will be formed instead of the carboxylic acid.[1]

Q5: How can I purify the final 2-bromobutyric acid product?

Purification is typically achieved through distillation under reduced pressure. The crude product is often washed with water to remove any remaining mineral acids and then dried before distillation.

Troubleshooting Guides

Issue 1: Low Yield of 2-Bromobutyric Acid
Possible Cause Suggested Solution
Incomplete reaction Ensure sufficient reaction time and temperature. The HVZ reaction can be slow and may require heating.[4][8] Monitor the reaction progress using techniques like TLC or GC if possible.
Loss of product during workup 2-Bromobutyric acid has some solubility in water. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent.
Premature quenching Ensure the bromination is complete before adding water for hydrolysis. The disappearance of the bromine color can be an indicator, but it's not always definitive.
Insufficient catalyst Use a catalytic amount of PBr₃ or red phosphorus. In practice, a molar equivalent of PBr₃ is often used to improve reaction kinetics.[1]
Issue 2: Presence of Impurities in the Final Product
Impurity Possible Cause Suggested Solution
Unreacted Butyric Acid Incomplete reaction.Increase reaction time, temperature, or the amount of brominating agent. Ensure efficient mixing.
2,2-Dibromobutyric Acid Excess bromine used.Use a stoichiometric amount of bromine (1 molar equivalent) relative to the butyric acid. Add the bromine dropwise to maintain control over the reaction.
Crotonic Acid (α,β-unsaturated acid) High reaction temperature.Maintain a moderate reaction temperature. The HVZ reaction is often performed at temperatures around 80-100°C. Avoid excessively high temperatures.[4][8]
Butanoyl Bromide Incomplete hydrolysis during workup.Ensure sufficient water is added during the quench and that the mixture is stirred vigorously to allow for complete hydrolysis of the acyl bromide intermediate.
Issue 3: Formation of an Ester or Amide Instead of the Carboxylic Acid
Possible Cause Suggested Solution
Incorrect quenching agent The reaction was quenched with an alcohol or an amine.

Data Presentation

The following table summarizes the expected products under different reaction conditions:

Reactants Key Reaction Conditions Major Product Potential Side Products
Butyric acid, Br₂, PBr₃ (cat.), then H₂OStoichiometric Br₂, moderate temperature2-Bromobutyric acidUnreacted butyric acid
Butyric acid, Br₂, PBr₃ (cat.), then H₂OExcess Br₂2-Bromobutyric acid2,2-Dibromobutyric acid
Butyric acid, Br₂, PBr₃ (cat.), then H₂OHigh temperature (>120°C)2-Bromobutyric acidCrotonic acid
Butyric acid, Br₂, PBr₃ (cat.), then ROH (e.g., ethanol)Alcohol quenchEthyl 2-bromobutyrate-
Butyric acid, Br₂, PBr₃ (cat.), then RNH₂ (e.g., methylamine)Amine quenchN-methyl-2-bromobutanamide-

Experimental Protocols

Protocol for the α-Bromination of Butyric Acid (Hell-Volhard-Zelinsky Reaction)

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Butyric acid

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place butyric acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).

  • Bromine Addition: From the dropping funnel, add bromine (1.05 eq) dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to 80-100°C and maintain it at this temperature with stirring for several hours until the reaction is complete (the color of bromine may fade).

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate butanoyl bromide. This step will generate HBr gas and should be performed in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

  • Washing: Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude 2-bromobutyric acid can then be purified by vacuum distillation.

Mandatory Visualization

Hell_Volhard_Zelinsky_Pathway Butyric_Acid Butyric Acid Butanoyl_Bromide Butanoyl Bromide Butyric_Acid->Butanoyl_Bromide + PBr₃ Enol_Intermediate Enol Intermediate Butanoyl_Bromide->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol_Intermediate->Alpha_Bromo_Acyl_Bromide + Br₂ Alpha_Bromo_Butyric_Acid 2-Bromobutyric Acid (Desired Product) Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Butyric_Acid + H₂O (Workup) Dibromo_Acid 2,2-Dibromobutyric Acid (Side Product) Alpha_Bromo_Acyl_Bromide->Dibromo_Acid + Excess Br₂ Ester_Product α-Bromo Ester (Side Product) Alpha_Bromo_Acyl_Bromide->Ester_Product + ROH (Workup) Unsaturated_Acid Crotonic Acid (Side Product) Alpha_Bromo_Butyric_Acid->Unsaturated_Acid High Temp.

Caption: Main and side reaction pathways in the bromination of butyric acid.

Troubleshooting_Workflow Start Experiment Start: Bromination of Butyric Acid Analysis Analyze Product: Yield & Purity (GC/NMR) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield Impure_Product Impurities Present? Analysis->Impure_Product [Yield OK] Low_Yield->Impure_Product No Check_Reaction Check Reaction Conditions: - Time - Temperature - Reagent Stoichiometry Low_Yield->Check_Reaction Yes Identify_Impurity Identify Impurity Impure_Product->Identify_Impurity Yes Success Successful Product Synthesis Impure_Product->Success No Check_Reaction->Start Optimize & Repeat Check_Workup Check Workup Procedure: - Quenching Agent - Extraction Efficiency Check_Workup->Start Optimize & Repeat Dibromo Di-bromo product? Identify_Impurity->Dibromo Unsaturated Unsaturated acid? Identify_Impurity->Unsaturated Ester_Amide Ester/Amide? Identify_Impurity->Ester_Amide Dibromo->Unsaturated No Adjust_Br2 Reduce Br₂ Stoichiometry Dibromo->Adjust_Br2 Yes Unsaturated->Ester_Amide No Adjust_Temp Lower Reaction Temperature Unsaturated->Adjust_Temp Yes Adjust_Quench Use Water for Quenching Ester_Amide->Adjust_Quench Yes Adjust_Br2->Start Optimize & Repeat Adjust_Temp->Start Optimize & Repeat Adjust_Quench->Start Optimize & Repeat

Caption: A troubleshooting workflow for the bromination of butyric acid.

References

Technical Support Center: Preventing Racemization of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the racemization of (R)-2-Bromobutanoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), rendering it optically inactive.[1][2] This is a significant concern because the biological and pharmacological activity of chiral molecules often depends on a specific stereoisomer. For this compound, the stereocenter is the alpha-carbon (C2), which is adjacent to both a bromine atom and a carbonyl group.[3][4] The hydrogen atom on this alpha-carbon is acidic and can be removed by a base (or in the presence of an acid catalyst) to form a planar, achiral enol or enolate intermediate.[1][5][6] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers and a loss of the desired stereochemical integrity.[1][6]

Q2: Which experimental steps are most susceptible to racemization?

A2: Racemization can occur at several stages of an experimental workflow:

  • During reactions: Any reaction involving the alpha-carbon, especially under basic or acidic conditions, poses a high risk. This includes derivatization of the carboxyl group (e.g., esterification or amidation) where bases are often used.[7][8]

  • During workup: Aqueous acidic or basic workup procedures can catalyze enolization and lead to a significant loss of enantiomeric excess.[9]

  • During purification: Standard silica (B1680970) gel chromatography can be problematic as the silica surface can be acidic, promoting racemization.[9]

  • During storage: Prolonged storage, especially in protic solvents or at elevated temperatures, can lead to gradual racemization.

Q3: What are the key factors that promote the racemization of this compound?

A3: The primary factors that increase the rate of racemization are:

  • Presence of Acids or Bases: Both acids and bases catalyze the formation of the planar enol or enolate intermediate, which is the key step in the racemization mechanism.[1][6] Strong bases are particularly effective at abstracting the alpha-proton.[5] The rate of racemization is often pH-dependent.[10]

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and increase the rate of racemization.[9]

  • Solvent Choice: Polar, protic solvents can facilitate proton transfer and promote racemization.[1][11] Aprotic polar solvents may also influence the rate.[11]

  • Prolonged Reaction or Storage Times: The longer the compound is exposed to conditions that favor racemization, the greater the extent of enantiomeric degradation.[12]

Q4: How can I minimize racemization when forming an amide or ester derivative?

A4: To minimize racemization during derivatization:

  • Use Mild Coupling Reagents: For amide bond formation, use coupling reagents known to suppress racemization, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma.[7][8] These additives form active esters that are less prone to racemization.[7]

  • Control the Stoichiometry of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum necessary amount.[8][12] Avoid strong bases like sodium hydroxide (B78521) or alkoxides.

  • Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to decrease the rate of enolate formation.[9][12]

  • Use Anhydrous Conditions: Water can participate in proton exchange, so running reactions under anhydrous conditions is beneficial.[9]

Troubleshooting Guide: Loss of Enantiomeric Purity

SymptomPotential CauseRecommended Solution
Low enantiomeric excess (ee) in the final product after a reaction. The reaction temperature was too high, accelerating the rate of racemization.[9]Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor it closely to avoid unnecessarily long reaction times.[5]
A strong or nucleophilic base was used, leading to rapid enolate formation.[5]Switch to a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][12]
The chosen solvent facilitated proton transfer (e.g., a protic solvent).Use a non-protic solvent like anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[9]
Enantiomeric excess decreases after workup or purification. The aqueous workup involved strongly acidic or basic washes.Use a buffered or neutral wash, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of strong acids or bases.[9]
Purification was performed on standard (acidic) silica gel.Neutralize the silica gel with a suitable base (e.g., triethylamine (B128534) in the eluent) before use, or opt for an alternative purification method like crystallization if possible.[9]
Gradual loss of enantiomeric purity during storage. The compound is stored at room temperature or in a protic solvent.Store this compound neat or in an anhydrous, aprotic solvent at a low temperature (0-8 °C is recommended).[13] Avoid long-term storage in solution if possible.

Data Summary

The following table summarizes key factors influencing the racemization of α-halo carboxylic acids based on established chemical principles.

FactorCondition Promoting RacemizationCondition Minimizing RacemizationRationale
Temperature High temperature (e.g., > 25 °C)Low temperature (e.g., ≤ 0 °C)Reduces the kinetic energy available to overcome the activation barrier for enolate formation.[9]
pH / Base Strong bases (e.g., NaOH, LDA); High pH (>8)Weak, non-nucleophilic bases (e.g., DIPEA); Neutral pHStrong bases readily abstract the acidic α-proton.[5][10] Sterically hindered bases are less likely to cause deprotonation.[8]
Solvent Polar, protic solvents (e.g., Methanol, Water)Aprotic solvents (e.g., THF, DCM, Toluene)Protic solvents can act as proton shuttles, facilitating the enolization mechanism.[1][11]
Reaction Time Prolonged exposure to reaction/workup conditionsMinimized reaction and workup timesReduces the overall opportunity for the racemization equilibrium to be reached.[12]

Visualizations

Mechanism of Racemization

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Workflow for Racemization

G start Low Enantiomeric Excess (ee) Detected step_check At which step did ee drop? start->step_check reaction Reaction Conditions step_check->reaction During Reaction workup Workup / Purification step_check->workup During Workup/ Purification storage Storage step_check->storage During Storage sol_temp Lower Reaction Temperature (e.g., 0°C or -78°C) reaction->sol_temp sol_base Use Sterically Hindered, Non-Nucleophilic Base (e.g., DIPEA) reaction->sol_base sol_reagent Use Racemization-Suppressing Coupling Agents (e.g., EDC/HOBt) reaction->sol_reagent sol_wash Use Neutral / Buffered Washes (e.g., sat. NH4Cl) workup->sol_wash sol_silica Neutralize Silica Gel or Use Alternative Purification workup->sol_silica sol_store Store Neat or in Aprotic Solvent at Low Temperature (0-8°C) storage->sol_store

Caption: A logical workflow for diagnosing and resolving racemization issues.

Experimental Protocols

Protocol 1: Racemization-Suppressed Amide Coupling

This protocol describes a method for coupling this compound with a primary amine using reagents known to minimize racemization.[7][8]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the mixture and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.

  • Slowly add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a neutralized silica gel if necessary.

  • Determine the enantiomeric excess of the final product using chiral HPLC to confirm the retention of stereochemistry.

References

Technical Support Center: Degradation of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of (R)-2-Bromobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological systems?

A1: The primary biological degradation pathway for this compound is initiated by an enzymatic dehalogenation. This reaction is catalyzed by a class of enzymes known as D-2-haloacid dehalogenases (D-DEX), which are commonly found in various soil microorganisms.[1][2] These enzymes hydrolytically cleave the carbon-bromine bond, replacing the bromine atom with a hydroxyl group to form 2-hydroxybutanoic acid.[1][2] The resulting 2-hydroxybutanoic acid is then channeled into central metabolic pathways, such as the butanoate metabolism or beta-oxidation, for further breakdown and utilization by the organism.[3][4]

Q2: Which microorganisms are known to degrade short-chain haloalkanoic acids like this compound?

A2: Several genera of bacteria, particularly those isolated from contaminated environments, have been shown to degrade short-chain haloalkanoic acids. Notable examples include species of Pseudomonas, such as Pseudomonas putida.[5][6] These microorganisms possess the necessary dehalogenase enzymes to initiate the degradation process.

Q3: What is the expected stereochemistry of the product from the enzymatic degradation of this compound?

A3: The stereochemistry of the resulting 2-hydroxybutanoic acid depends on the specific type of D-2-haloacid dehalogenase involved. Many of these enzymes are configuration-inverting, meaning they catalyze a nucleophilic substitution with an inversion of stereochemistry at the C2 carbon.[7] Therefore, the degradation of this compound would be expected to yield (S)-2-Hydroxybutanoic acid. However, configuration-retaining enzymes also exist.[2]

Q4: What are the optimal conditions for D-2-haloacid dehalogenase activity?

A4: D-2-haloacid dehalogenases typically exhibit optimal activity under alkaline conditions, with a pH range of 9.0 to 10.0.[1][2] These enzymes are generally mesophilic, with optimal temperatures for activity often falling between 30°C and 50°C.[2][8] It is also noteworthy that D-DEX enzymes generally show higher catalytic activity for brominated substrates compared to their chlorinated counterparts.[1][2]

Troubleshooting Guides

Enzymatic Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Inactive enzyme due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when preparing reactions.[9][10]
Incorrect assay buffer pH.Prepare fresh buffer and verify the pH. D-2-haloacid dehalogenases typically have a high optimal pH (9.0-10.0).[1][2]
Presence of inhibitors in the sample or reagents.Test for contaminating enzyme activity in your sample by running a control without the purified enzyme. Prepare fresh reagents and use high-purity water.[11]
Substrate concentration is too low.Ensure the substrate concentration is appropriate for the enzyme's Km. If the Km is unknown, perform a substrate concentration curve.
High Background Signal Contamination of reagents with halide ions.Use high-purity reagents and water to prepare buffers and substrate solutions. Run a "no enzyme" control to determine the background halide concentration.
Non-enzymatic degradation of the substrate.Run a control reaction without the enzyme at the same temperature and for the same duration to assess the rate of non-enzymatic hydrolysis.
Inconsistent or Irreproducible Results Inaccurate pipetting, especially of small volumes.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[9][10]
Temperature fluctuations during the assay.Use a temperature-controlled water bath or incubator to ensure a constant and accurate reaction temperature. Even a small change in temperature can significantly affect reaction kinetics.[10]
Incomplete mixing of reaction components.Gently vortex or pipette the reaction mixture up and down to ensure all components are thoroughly mixed before starting the measurement.[10]
Microbial Degradation Experiment Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No Degradation of this compound Microbial strain does not possess the required dehalogenase.Verify the genetic capability of your strain to degrade haloalkanoic acids. If possible, use a positive control strain known to degrade similar compounds.
Inactive or insufficient microbial inoculum.Use a fresh, actively growing culture for inoculation. Ensure the initial cell density is adequate for the experiment.[12]
Toxicity of the substrate at the concentration used.This compound may be toxic to the microorganisms at high concentrations. Perform a toxicity assay to determine the optimal substrate concentration range.
Lack of essential nutrients in the medium.Ensure the growth medium contains all necessary nutrients for microbial growth and metabolism, including nitrogen, phosphorus, and trace elements.[13]
Slow or Incomplete Degradation Suboptimal growth conditions (pH, temperature, aeration).Optimize the culture conditions for your specific microbial strain. Monitor and adjust the pH of the medium during the experiment, as the release of bromide ions can cause it to decrease.
Accumulation of inhibitory metabolic byproducts.The degradation product, 2-hydroxybutanoic acid, or other downstream metabolites may inhibit microbial growth or enzyme activity. Monitor the concentration of potential byproducts.
Contamination of the Culture Non-sterile techniques or media.Ensure all media, glassware, and equipment are properly sterilized. Use aseptic techniques for all manipulations.

Data Presentation

Typical Kinetic Parameters for D-2-Haloacid Dehalogenases
Enzyme SourceSubstrateKm (mM)Optimal pHOptimal Temp (°C)Reference
Pseudomonas putidaD-2-Chloropropionic acid0.9410.050-60[1][2]
UnspecifiedD-2-Chloropropionic acid0.069.0-10.030-40[1][2]
UnspecifiedD-2-Chloropropionic acid2.29.0-10.030-40[1][2]

Experimental Protocols

Protocol 1: Enzymatic Assay for this compound Degradation

Objective: To determine the activity of a D-2-haloacid dehalogenase by measuring the rate of bromide ion release from this compound.

Materials:

  • Purified D-2-haloacid dehalogenase

  • This compound

  • 1 M Glycine-NaOH buffer (pH 10.0)

  • Mercuric thiocyanate (B1210189) solution

  • Ferric nitrate (B79036) solution

  • Sodium bromide standard solutions

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM Glycine-NaOH buffer (pH 10.0).

    • Prepare a 100 mM stock solution of this compound in the Glycine-NaOH buffer.

    • Prepare sodium bromide standards (0-1 mM) in the Glycine-NaOH buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 800 µL of 100 mM Glycine-NaOH buffer (pH 10.0) and 100 µL of 100 mM this compound solution.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of the enzyme solution. Mix gently.

    • Incubate the reaction at the set temperature.

    • At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw a 100 µL aliquot and stop the reaction by adding it to a tube containing a quenching agent (e.g., 10 µL of 1 M HCl).

  • Halide Detection (Colorimetric Method):

    • To each quenched aliquot and the bromide standards, add mercuric thiocyanate and ferric nitrate solutions according to a standard colorimetric protocol for halide detection.

    • Incubate for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 460 nm).

  • Data Analysis:

    • Create a standard curve of absorbance versus bromide concentration.

    • Determine the concentration of bromide released in each of your reaction aliquots using the standard curve.

    • Plot the concentration of bromide released versus time to determine the initial reaction velocity.

    • Calculate the enzyme activity in units (µmol of product per minute) per mg of enzyme.

Protocol 2: Microbial Degradation of this compound

Objective: To monitor the degradation of this compound by a microbial culture over time.

Materials:

  • Bacterial strain (e.g., Pseudomonas putida)

  • Minimal salts medium (MSM)

  • This compound as the sole carbon source

  • Sterile culture flasks

  • Incubator shaker

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare Inoculum:

    • Grow a pre-culture of the bacterial strain in a suitable rich medium (e.g., LB broth) overnight.

    • Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Set up Degradation Experiment:

    • Prepare MSM with this compound as the sole carbon source at the desired concentration (e.g., 5 mM).

    • Dispense the medium into sterile flasks.

    • Inoculate the flasks with the washed cell suspension (e.g., to a starting OD600 of 0.05).

    • Include a non-inoculated control flask to monitor for abiotic degradation.

  • Incubation and Sampling:

    • Incubate the flasks in a shaker at the optimal growth temperature and shaking speed for the strain.

    • At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw samples from each flask.

  • Sample Processing and Analysis:

    • Measure the OD600 of each sample to monitor cell growth.

    • Centrifuge a portion of the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant for the concentrations of this compound and the product, 2-hydroxybutanoic acid, using a suitable analytical method such as HPLC or GC-MS.[14][15][16][17]

  • Data Analysis:

    • Plot the concentration of this compound and the cell density (OD600) over time to determine the degradation rate.

Signaling Pathways and Workflows

Enzymatic Degradation Pathway of this compound

Degradation_Pathway cluster_dehalogenation Step 1: Dehalogenation cluster_metabolism Step 2: Central Metabolism R_2_Bromobutanoic_Acid This compound S_2_Hydroxybutanoic_Acid (S)-2-Hydroxybutanoic Acid R_2_Bromobutanoic_Acid->S_2_Hydroxybutanoic_Acid D-2-Haloacid Dehalogenase (Configuration Inverting) Butanoyl_CoA Butanoyl-CoA S_2_Hydroxybutanoic_Acid->Butanoyl_CoA Series of Enzymatic Steps TCA_Cycle TCA Cycle Butanoyl_CoA->TCA_Cycle Beta-Oxidation

Caption: Enzymatic degradation pathway of this compound.

Experimental Workflow for Microbial Degradation Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Minimal Salts Medium + Substrate C Inoculate Medium and Incubate A->C B Grow and Prepare Bacterial Inoculum B->C D Collect Samples at Time Intervals C->D E Measure Cell Density (OD600) D->E F Separate Supernatant D->F G Analyze Supernatant (HPLC/GC-MS) F->G H Quantify Substrate and Product G->H

Caption: Workflow for analyzing microbial degradation of this compound.

References

Technical Support Center: (R)-2-Bromobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving (R)-2-Bromobutanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

General Information

This compound is a chiral carboxylic acid widely used as an intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. Its reactivity is dominated by the carboxylic acid group and the bromine atom at the alpha-position.

Key Physical Properties

PropertyValueReference
Molecular FormulaC₄H₇BrO₂[1]
Molecular Weight167.00 g/mol [1]
AppearanceColorless to pale yellow liquid/solid[1][2]
Boiling Point99-103 °C at 10 mmHg[3]
Melting Point-4 °C[3]
SolubilitySoluble in water, alcohols (e.g., ethanol), and acetone (B3395972).[1][2]

Troubleshooting Guides & FAQs

Esterification Reactions (e.g., Fischer Esterification)

Q1: My Fischer esterification of this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion. Here are several factors to consider and troubleshoot:

  • Incomplete Reaction: Fischer esterification is an equilibrium process.[4][5] To drive the reaction towards the ester product, you can:

    • Use a large excess of the alcohol (it can often be used as the solvent).[4][6]

    • Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4]

  • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][6]

  • Reaction Time and Temperature: The reaction can be slow.[5] Refluxing the reaction mixture is typically required to reach equilibrium.[7] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Steric Hindrance: While primary alcohols react well, bulkier secondary or tertiary alcohols will react more slowly due to steric hindrance around the carboxylic acid.[8] Longer reaction times or more forcing conditions may be necessary. The conversion of carboxylic acids generally decreases with increasing chain length and branching of the alcohol.[9]

Experimental Protocol: Fischer Esterification with Ethanol (B145695)

  • In a round-bottom flask, combine this compound (1 equivalent) and a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation.[7]

Q2: I am observing a side product in my esterification reaction. What could it be?

A2: A common side reaction, especially if the reaction is heated for prolonged periods or if basic conditions are inadvertently introduced during workup, is dehydrobromination to form 2-butenoic acid derivatives. To minimize this, ensure acidic conditions are maintained throughout the reaction and use mild basic solutions (like sodium bicarbonate) for neutralization during workup, avoiding strong bases.

Troubleshooting Workflow for Low Esterification Yield

G start Low Ester Yield check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_catalyst Verify Catalyst start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_alcohol Consider Alcohol Structure start->check_alcohol solution1 Increase alcohol excess or remove water check_equilibrium->solution1 solution2 Ensure sufficient strong acid catalyst check_catalyst->solution2 solution3 Increase reaction time or temperature check_conditions->solution3 solution4 Use less sterically hindered alcohol or more forcing conditions check_alcohol->solution4

Caption: Troubleshooting workflow for low esterification yield.

Amide Formation Reactions

Q1: I am having trouble forming an amide from this compound and an amine. The reaction is not proceeding. What should I do?

A1: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures (often >100°C) because the initial acid-base reaction forms a stable and unreactive ammonium (B1175870) carboxylate salt.[10] To facilitate amide bond formation under milder conditions, a coupling agent is typically used.

  • Use a Coupling Agent: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.[10][11]

  • Additives to Reduce Side Reactions: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) with coupling agents can improve reaction efficiency and suppress side reactions, including racemization.[12][13]

  • Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used for these reactions.[14]

Q2: My amide synthesis is giving a poor yield and I suspect racemization of the chiral center. How can I prevent this?

A2: Racemization at the alpha-carbon is a significant risk in reactions with α-halo acids, especially when activating the carboxyl group or using basic conditions.[12]

  • Low Temperatures: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to warm to room temperature) to minimize the rate of racemization.[12]

  • Choice of Coupling Reagent and Additives: Some coupling reagents are better at suppressing racemization than others. Using additives like HOBt forms an active ester that is less prone to racemization.[12]

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Excess base can promote racemization by abstracting the α-proton.[12]

Experimental Protocol: Amide Formation using DCC

  • Dissolve this compound (1 equivalent), the amine (1 equivalent), and HOBt (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove it by filtration.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[12][13]

Amide Formation Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid This compound Activated_Acid Activated Intermediate (O-acylisourea) Acid->Activated_Acid Coupling Agent (e.g., DCC, EDC) Amide Desired Amide Product Activated_Acid->Amide Amine

Caption: General workflow for amide formation.

Nucleophilic Substitution (Sₙ2) Reactions

Q1: My Sₙ2 reaction on this compound with a nucleophile is slow or not working. What factors should I consider?

A1: The rate of an Sₙ2 reaction is influenced by several factors. This compound is a secondary alkyl halide, which is inherently slower to react via an Sₙ2 mechanism than a primary alkyl halide due to steric hindrance.[15]

  • Steric Hindrance: The ethyl group and the carboxylic acid group hinder the backside attack of the nucleophile on the carbon bearing the bromine. Using smaller, less sterically demanding nucleophiles can improve the reaction rate.

  • Nucleophile Strength: Stronger nucleophiles lead to faster Sₙ2 reactions. For example, azide (B81097) (N₃⁻) is a good nucleophile.[16][17]

  • Leaving Group: Bromine is a good leaving group, so this is generally not the issue.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[18]

  • Temperature: Increasing the reaction temperature can increase the reaction rate, but it may also promote side reactions like elimination.

Q2: I am concerned about the stereochemistry of my Sₙ2 product. What should I expect?

A2: Sₙ2 reactions proceed with an inversion of stereochemistry at the chiral center.[15][19] Therefore, if you start with this compound, the product will have the (S) configuration. For example, the reaction of this compound with sodium azide would yield (S)-2-azidobutanoic acid.[16][17][20]

Troubleshooting Sₙ2 Reactions

G start Slow or No Sₙ2 Reaction check_nucleophile Evaluate Nucleophile start->check_nucleophile check_solvent Check Solvent start->check_solvent check_temp Review Temperature start->check_temp solution1 Use a stronger, less hindered nucleophile check_nucleophile->solution1 solution2 Use a polar aprotic solvent (DMF, DMSO) check_solvent->solution2 solution3 Increase temperature cautiously, monitoring for side products check_temp->solution3

Caption: Troubleshooting guide for Sₙ2 reactions.

Side Reactions: Dehydrobromination

Q1: Under what conditions is dehydrobromination a significant side reaction?

A1: Dehydrobromination is an elimination reaction that competes with nucleophilic substitution, particularly under basic conditions. The use of strong, sterically hindered bases favors elimination. For this compound, dehydrobromination would lead to the formation of 2-butenoic acid.

Conditions that Favor Dehydrobromination:

  • Strong Bases: The use of strong bases like potassium tert-butoxide (t-BuOK) or sodium hydroxide (B78521) (NaOH) can promote elimination.

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

  • Sterically Hindered Substrate/Nucleophile: Since this compound is a secondary halide, elimination can be competitive, especially with bulky nucleophiles that act as bases.

How to Minimize Dehydrobromination:

  • Use non-basic or weakly basic nucleophiles when substitution is the desired outcome.

  • Employ milder reaction conditions (e.g., lower temperatures).

  • For substitution reactions, use conditions that favor Sₙ2, such as polar aprotic solvents and good, non-basic nucleophiles.

References

Improving enantiomeric excess in (R)-2-Bromobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess in the synthesis of (R)-2-Bromobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?

A1: The two primary strategies for obtaining enantiomerically enriched this compound are:

  • Asymmetric Synthesis using Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule (an auxiliary) to an achiral precursor. This auxiliary directs the stereochemical outcome of a subsequent bromination reaction, leading to a high diastereomeric excess of the desired product. The auxiliary is then cleaved to yield the enantiomerically enriched this compound. Evans oxazolidinones are a commonly used class of chiral auxiliaries for this purpose.[1][2]

  • Kinetic Resolution of Racemic 2-Bromobutanoic Acid: This technique employs a chiral catalyst, often an enzyme like lipase (B570770), to selectively react with one enantiomer of a racemic mixture of 2-Bromobutanoic acid at a faster rate.[3] This leaves the unreacted starting material enriched in the other enantiomer. For example, a lipase could selectively esterify the (S)-enantiomer, allowing for the isolation of the unreacted this compound.

Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?

A2: The most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the ee.

Q3: Can I use the Hell-Volhard-Zelinsky (HVZ) reaction to directly synthesize this compound?

A3: The standard Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid with bromine and a phosphorus catalyst, produces a racemic mixture of 2-Bromobutanoic acid.[4] To achieve an enantioselective synthesis, the HVZ reaction must be modified to incorporate a chiral element, such as a chiral auxiliary or a chiral catalyst.

Troubleshooting Guides

Low Enantiomeric Excess in Asymmetric Synthesis with Evans Chiral Auxiliary
Symptom Possible Cause Suggested Solution
Low Diastereomeric Ratio after Bromination Incomplete Enolate Formation: Insufficient base or reaction time can lead to incomplete formation of the desired enolate, resulting in a mixture of enolate geometries and reduced diastereoselectivity.Ensure the use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). Allow sufficient time for complete enolate formation at low temperatures (e.g., -78 °C) before adding the brominating agent.
Incorrect Enolate Geometry: The formation of the Z-enolate is crucial for high diastereoselectivity with Evans auxiliaries.The choice of base and solvent can influence enolate geometry. For N-acyl oxazolidinones, sodium enolates tend to favor the Z-geometry.
Epimerization of the Product: The product may be susceptible to epimerization under the reaction or work-up conditions.Maintain low temperatures throughout the reaction and during the quenching step. Use a mild quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride.
Racemic Brominating Agent: While less common, impurities in the brominating agent could potentially contribute to non-selective reactions.Use a high-purity source of bromine or another suitable electrophilic bromine source.
Low Enantiomeric Excess after Auxiliary Cleavage Racemization During Cleavage: The conditions used to remove the chiral auxiliary can sometimes lead to racemization of the desired product.Employ mild cleavage conditions. For Evans auxiliaries, hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide at low temperatures (e.g., 0 °C) is a standard and generally non-racemizing method.[1]
Incomplete Separation of Diastereomers: If the diastereomeric mixture is not fully separated before cleavage, the final product will have a lower enantiomeric excess.Optimize the purification of the diastereomeric intermediate. Flash column chromatography is often used for this separation. The diastereomeric ratio should be confirmed by ¹H NMR or achiral HPLC before proceeding with cleavage.[1]
Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution
Symptom Possible Cause Suggested Solution
Low Enantiomeric Excess of Unreacted this compound Reaction Proceeded Beyond 50% Conversion: In a kinetic resolution, the maximum enantiomeric excess of the unreacted starting material is achieved at or near 50% conversion.Carefully monitor the reaction progress using techniques like Gas Chromatography (GC) or HPLC. Stop the reaction at approximately 50% conversion to maximize the ee of the remaining starting material.
Low Enantioselectivity of the Enzyme: The chosen lipase may not have a high selectivity for one enantiomer over the other under the given reaction conditions.Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for the esterification of 2-bromobutanoic acid. Optimize reaction parameters such as solvent, temperature, and acyl donor, as these can significantly impact enzyme selectivity.[3][5]
Enzyme Inhibition or Deactivation: The enzyme's activity may be inhibited by the substrate, product, or solvent, or it may deactivate over the course of the reaction.Use an immobilized lipase to improve stability and allow for easier recovery and reuse. Ensure the solvent is compatible with the enzyme and does not cause denaturation.
Difficulty in Separating the Product Ester from the Unreacted Acid Similar Physical Properties: The product ester and the unreacted carboxylic acid may have similar polarities, making separation by chromatography challenging.After the reaction, perform a basic aqueous extraction. The unreacted this compound will be deprotonated and move into the aqueous layer, while the ester of the (S)-enantiomer will remain in the organic layer. The (R)-acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Asymmetric Synthesis of this compound using an Evans-type Chiral Auxiliary

This protocol is adapted from established procedures for the asymmetric alkylation of N-acyl oxazolidinones.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add butanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo. Purify by flash column chromatography to yield the N-butanoyl oxazolidinone.

Step 2: Diastereoselective Bromination

  • Dissolve the N-butanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add a solution of bromine (1.1 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or achiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(2-bromobutanoyl) oxazolidinone in a mixture of THF and water (4:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the this compound with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromobutanoic Acid

This protocol is a general procedure for the enzymatic resolution of a racemic carboxylic acid.

  • In a suitable flask, dissolve racemic 2-Bromobutanoic acid (1.0 eq) and an alcohol (e.g., n-butanol, 1.5 eq) in a non-polar organic solvent (e.g., hexane (B92381) or toluene).

  • Add an immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B) to the mixture.

  • Stir the reaction at a constant temperature (e.g., 40 °C) and monitor the progress by taking small aliquots over time and analyzing the conversion by GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Extract the reaction mixture with a basic aqueous solution (e.g., 1 M NaHCO₃).

  • Separate the layers. The organic layer contains the ester of (S)-2-Bromobutanoic acid.

  • Acidify the aqueous layer with dilute HCl to pH ~2 and extract with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the unreacted, enantiomerically enriched this compound.

Data Presentation

Table 1: Comparison of Methods for Enantioselective Synthesis of this compound

MethodChiral SourceTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Synthesis Evans Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)>95%High enantioselectivity, predictable stereochemistry.Multi-step process, requires stoichiometric amounts of the chiral auxiliary.
Kinetic Resolution Lipase (e.g., Candida antarctica Lipase B)>90% (for unreacted acid at ~50% conversion)Uses a catalytic amount of a readily available enzyme, mild reaction conditions.Maximum theoretical yield of the desired enantiomer is 50%, requires careful monitoring of the reaction to stop at the optimal conversion.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Butanoyl Chloride Butanoyl Chloride Butanoyl Chloride->Acylation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Acylation->N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Bromination Bromination Enolate Formation->Bromination Diastereomeric Mixture Diastereomeric Mixture Bromination->Diastereomeric Mixture Purification Purification Diastereomeric Mixture->Purification Pure Diastereomer Pure Diastereomer Purification->Pure Diastereomer Auxiliary Cleavage Auxiliary Cleavage Pure Diastereomer->Auxiliary Cleavage this compound this compound Auxiliary Cleavage-> this compound Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Final Products Racemic 2-Bromobutanoic Acid Racemic 2-Bromobutanoic Acid Lipase-catalyzed Esterification Lipase-catalyzed Esterification Racemic 2-Bromobutanoic Acid->Lipase-catalyzed Esterification + Alcohol, Lipase Reaction Mixture (~50% conversion) Reaction Mixture (~50% conversion) Lipase-catalyzed Esterification->Reaction Mixture (~50% conversion) Basic Extraction Basic Extraction Reaction Mixture (~50% conversion)->Basic Extraction Organic Layer Organic Layer Basic Extraction->Organic Layer Aqueous Layer Aqueous Layer Basic Extraction->Aqueous Layer Ester of (S)-enantiomer Ester of (S)-enantiomer Organic Layer->Ester of (S)-enantiomer Evaporation this compound this compound Aqueous Layer-> this compound Acidification & Extraction

References

Technical Support Center: Purification of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual bromine from 2-bromobutanoic acid.

Troubleshooting Guides

Issue 1: Persistent yellow or orange color in the organic layer after washing with a reducing agent.

  • Possible Cause 1: Insufficient reducing agent. The amount of the reducing agent, such as sodium thiosulfate (B1220275), was not enough to react with all the residual bromine.

    • Solution: Add additional 10% aqueous sodium thiosulfate solution and shake the mixture vigorously. The reddish-brown color of bromine should disappear, resulting in a colorless organic layer.[1] If the color persists, continue adding the thiosulfate solution in small portions until the color is gone.[1]

  • Possible Cause 2: Poor mixing between organic and aqueous layers. If the two layers are not mixed thoroughly, the reducing agent in the aqueous phase cannot effectively react with the bromine in the organic phase.

    • Solution: Ensure vigorous mixing of the biphasic system for an adequate amount of time to facilitate the reaction at the interface of the two layers.

  • Possible Cause 3: Formation of other colored impurities. The color may not be from elemental bromine but from other brominated byproducts or degradation products.

    • Solution: Analyze a small sample of the organic layer by an appropriate analytical method, such as TLC or GC-MS, to identify the colored impurity. Depending on the impurity, a different purification strategy like column chromatography or distillation might be necessary.

Issue 2: Low yield of 2-bromobutanoic acid after purification.

  • Possible Cause 1: Loss of product during aqueous workup. 2-Bromobutanoic acid has some solubility in water, leading to potential losses during the washing steps.[2][3]

    • Solution: Minimize the volume of aqueous solutions used for washing. Back-extract the combined aqueous layers with a small amount of an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to recover the dissolved product.

  • Possible Cause 2: Decomposition of the product during distillation. 2-Bromobutanoic acid can decompose at high temperatures.

    • Solution: Purify the crude 2-bromobutanoic acid by vacuum distillation to lower the boiling point and minimize thermal decomposition.[4] The boiling point of 2-bromobutanoic acid is 104-106 °C at 12 mmHg.[4]

  • Possible Cause 3: Incomplete reaction during synthesis. If the initial bromination reaction did not go to completion, the yield of the desired product will be inherently low.

    • Solution: Optimize the reaction conditions of the Hell-Volhard-Zelinsky reaction, such as reaction time and temperature, to ensure complete conversion of the starting butanoic acid.[4]

Issue 3: Product is not pure enough after initial purification.

  • Possible Cause 1: Co-distillation of impurities. Impurities with boiling points close to that of 2-bromobutanoic acid may co-distill during vacuum distillation.

    • Solution: Use fractional distillation under reduced pressure for a more efficient separation of the product from impurities with close boiling points.[4]

  • Possible Cause 2: Residual starting material or di-brominated byproduct. The crude product may contain unreacted butanoic acid or 2,2-dibromobutanoic acid.

    • Solution: A combination of purification techniques may be necessary. An initial wash with a dilute sodium bicarbonate solution can help remove the more acidic starting material. Fractional distillation is effective at separating mono- and di-brominated products.

  • Possible Cause 3: Water contamination. The final product may contain residual water.

    • Solution: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before the final distillation or solvent removal step.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual bromine from a reaction mixture containing 2-bromobutanoic acid?

A1: The most common methods are:

  • Chemical Quenching: This involves washing the crude product with an aqueous solution of a reducing agent.[1] Commonly used agents include sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃).[1] These react with elemental bromine (Br₂) to form colorless and water-soluble bromide salts that can be easily washed away.

  • Vacuum Distillation: This is a highly effective method for purifying crude 2-bromobutanoic acid and removing both residual bromine and other volatile impurities.[4]

Q2: How can I qualitatively and quantitatively determine if all the residual bromine has been removed?

A2:

  • Qualitative Assessment: A simple visual check is the disappearance of the characteristic reddish-brown color of bromine from the organic layer.[1] The organic layer should be colorless after a successful quenching and wash.[1]

  • Quantitative Analysis: For applications in drug development and research where high purity is critical, more sensitive analytical techniques are required. These include:

    • Gas Chromatography (GC): Can be used to quantify the purity of 2-bromobutanoic acid and detect volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities.

Q3: Can I use a base like sodium bicarbonate to remove elemental bromine?

A3: No, sodium bicarbonate (NaHCO₃) is not effective at removing elemental bromine (Br₂). Its primary role in the workup is to neutralize acidic byproducts like hydrogen bromide (HBr) that may be present.[1] To remove elemental bromine, a reducing agent is necessary.[1]

Q4: Is 2-bromobutanoic acid stable during storage?

A4: 2-Bromobutanoic acid should be stored in a cool, well-ventilated place away from heat and incompatible substances such as strong oxidizing agents.[5][6] Containers should be tightly sealed to prevent moisture ingress.[5] Proper storage is crucial to maintain its integrity and prevent degradation.[5]

Data Presentation

Table 1: Physical Properties of 2-Bromobutanoic Acid

PropertyValueReference
Molecular FormulaC₄H₇BrO₂[4][5]
Molar Mass167.00 g/mol [4][5]
AppearanceColorless to pale yellow liquid[3]
Melting Point-4 °C[5][6]
Boiling Point104-106 °C at 12 mmHg[4]
214-217 °C at 760 mmHg[6]
Density1.567 g/mL[4][5]
SolubilitySoluble in water, ethanol, and ether.[2][3]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Chemical Quenching Reduction of Br₂ to Br⁻Fast and effective for removing elemental bromine color.Does not remove other organic impurities.
Vacuum Distillation Separation based on boiling pointsHighly effective for removing volatile impurities and achieving high purity.Can lead to product decomposition if not performed under sufficient vacuum.
Aqueous Wash Extraction of water-soluble impuritiesRemoves salts and water-soluble acids/bases.Can lead to product loss due to some water solubility.

Experimental Protocols

Protocol 1: Chemical Quenching of Residual Bromine using Sodium Thiosulfate

  • Transfer the crude 2-bromobutanoic acid reaction mixture to a separatory funnel.

  • Add a 10% aqueous solution of sodium thiosulfate in portions.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Continue adding the thiosulfate solution until the reddish-brown color of bromine disappears and the organic layer becomes colorless.[1]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl solution).[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[1][4]

  • Filter off the drying agent to obtain the crude product, which can be further purified by distillation.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude 2-bromobutanoic acid (after quenching and drying) in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point and pressure (e.g., 104-106 °C at 12 mmHg).[4]

  • Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

  • Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Product start Crude 2-Bromobutanoic Acid (Contains Residual Bromine) quench Chemical Quenching (e.g., Sodium Thiosulfate) start->quench Remove Br₂ wash Aqueous Workup (Water, Brine) quench->wash Remove Salts dry Drying (Anhydrous Na₂SO₄) wash->dry Remove Water distill Vacuum Distillation dry->distill Remove Impurities analysis Purity Check (GC, HPLC, NMR) distill->analysis end Pure 2-Bromobutanoic Acid analysis->end

Caption: Experimental workflow for the purification of 2-bromobutanoic acid.

Troubleshooting_Logic cluster_color Color Issue cluster_yield Yield Issue cluster_purity Purity Issue start Problem: Impure Product color_issue Persistent Yellow/Orange Color? start->color_issue yield_issue Low Yield? start->yield_issue purity_issue Low Purity? start->purity_issue insufficient_reagent Add more reducing agent color_issue->insufficient_reagent Yes poor_mixing Mix vigorously color_issue->poor_mixing Yes workup_loss Back-extract aqueous layers yield_issue->workup_loss Yes decomposition Use vacuum distillation yield_issue->decomposition Yes codistillation Use fractional distillation purity_issue->codistillation Yes water_contamination Ensure proper drying purity_issue->water_contamination Yes

Caption: Troubleshooting decision tree for purifying 2-bromobutanoic acid.

References

Stability issues of (R)-2-Bromobutanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues of (R)-2-Bromobutanoic acid during storage. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chiral carboxylic acid. It is often used as a building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex chiral molecules. Its stereochemistry is crucial for the biological activity of the final products.

Q2: What are the primary stability concerns when storing this compound?

A2: The main stability concerns for this compound are:

  • Racemization: The conversion of the (R)-enantiomer to its (S)-enantiomer, leading to a loss of enantiomeric purity.

  • Hydrolysis: Reaction with water or moisture to form 2-hydroxybutanoic acid.

  • Dehydrohalogenation: Elimination of hydrogen bromide to form butenoic acid isomers.

These degradation pathways can be accelerated by improper storage conditions such as exposure to high temperatures, humidity, and incompatible materials.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture. Storage at refrigerated temperatures (2-8°C) is often advised. It should be kept away from strong oxidizing agents, bases, and excessive heat.[1]

Q4: What are the potential degradation products of this compound?

A4: The primary potential degradation products are outlined in the table below.

Degradation PathwayDegradation Product(s)
Racemization(S)-2-Bromobutanoic acid
Hydrolysis2-Hydroxybutanoic acid
DehydrohalogenationCrotonic acid (trans-2-butenoic acid), Isocrotonic acid (cis-2-butenoic acid), and 3-butenoic acid

Q5: How can I check the purity and enantiomeric excess of my this compound sample?

A5: The purity and enantiomeric excess can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. For HPLC analysis, pre-column derivatization of the carboxylic acid group is often necessary to achieve good separation of the enantiomers.

Troubleshooting Guide: Stability and Analytical Issues

This guide provides a systematic approach to troubleshooting common problems encountered with this compound.

Logical Workflow for Troubleshooting

troubleshooting_workflow cluster_issue Identify Issue cluster_investigation Investigation cluster_analysis Analysis of Results cluster_solution Corrective Actions start Start: Unexpected Experimental Results issue_purity Purity or Stability Issue Suspected start->issue_purity check_storage Review Storage Conditions (Temp, Humidity, Light) issue_purity->check_storage check_handling Review Handling Procedures (Inert atmosphere, exposure to air) issue_purity->check_handling analytical_testing Perform Analytical Testing (Chiral HPLC/GC) check_storage->analytical_testing check_handling->analytical_testing loss_of_purity Loss of Purity Detected analytical_testing->loss_of_purity racemization Racemization (Presence of (S)-enantiomer) loss_of_purity->racemization Enantiomeric excess decreased hydrolysis Hydrolysis (Presence of 2-hydroxybutanoic acid) loss_of_purity->hydrolysis New polar impurity peak dehydro Dehydrohalogenation (Presence of butenoic acids) loss_of_purity->dehydro New less polar impurity peak optimize_storage Optimize Storage: Store at 2-8°C, inert gas, desiccator racemization->optimize_storage purify_material Purify Material (if possible) or Procure New Batch racemization->purify_material hydrolysis->optimize_storage refine_handling Refine Handling: Minimize exposure to air/moisture hydrolysis->refine_handling hydrolysis->purify_material dehydro->optimize_storage dehydro->purify_material

Troubleshooting workflow for this compound stability issues.
Common Problems and Solutions

ProblemPossible Cause(s)Recommended Action(s)
Loss of optical rotation or decreased enantiomeric excess (ee). Racemization: Exposure to heat, bases, or prolonged storage.1. Verify storage conditions. Store at recommended low temperatures (2-8°C). 2. Avoid contact with basic substances. 3. Analyze the sample by chiral HPLC or GC to quantify the enantiomeric ratio. 4. If significant racemization has occurred, consider purifying the material if possible, or obtaining a new batch.
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis: Reaction with moisture from the atmosphere or solvents.1. Ensure the compound is stored in a tightly sealed container with a desiccant. 2. Use anhydrous solvents for reactions and analytical sample preparation. 3. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon). 4. Confirm the identity of the impurity by mass spectrometry (MS) as 2-hydroxybutanoic acid.
Appearance of a new, less polar peak in HPLC or GC analysis. Dehydrohalogenation: Exposure to heat or bases.1. Avoid high temperatures during storage and experiments. 2. Ensure the compound is not exposed to basic conditions. 3. Characterize the impurity by MS to confirm the presence of butenoic acid isomers.
Inconsistent analytical results (HPLC/GC). Improper sample preparation, column degradation, or unsuitable method parameters.1. Sample Preparation: Ensure the sample is fully dissolved and filtered before injection. Use fresh, high-purity solvents. 2. Column Health: Check the column performance by running a standard. If peak shape is poor (tailing or fronting), flush the column according to the manufacturer's instructions or replace it.[2][3] 3. Method Optimization: For chiral separations, optimize the mobile phase composition, flow rate, and temperature. Small changes can significantly impact resolution.[2]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol is a representative method for the determination of the enantiomeric purity of this compound after derivatization.

1. Derivatization:

  • React the carboxyl group of 2-bromobutanoic acid with a chiral derivatizing agent, such as an enantiomerically pure amine, in the presence of a coupling agent to form diastereomeric amides. A common procedure involves reacting the acid with (R)-1-phenylethylamine using a carbodiimide (B86325) coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like dichloromethane.

2. HPLC Conditions:

ParameterSpecification
Column Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
Gradient Start with a composition suitable to retain the diastereomers and gradually increase the organic solvent percentage to elute them. A typical gradient might be from 30% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • The two diastereomers will have different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers.

Protocol 2: GC-MS Method for Detection of Degradation Products

This protocol outlines a general approach for the analysis of potential degradation products by GC-MS, which may require derivatization to improve the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • For the analysis of the parent compound and its potential degradation products (2-hydroxybutanoic acid and butenoic acid), derivatization is often necessary to convert the polar carboxylic and hydroxyl groups into more volatile esters or silyl (B83357) ethers. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Procedure: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile). Add the silylating agent and heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

2. GC-MS Conditions:

ParameterSpecification
Column A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature 250°C
Oven Temperature Program Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components. A typical ramp rate is 10°C/min.
Mass Spectrometer Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected derivatized products (e.g., m/z 50-500).
Injection Volume 1 µL (in split or splitless mode depending on the concentration).

3. Data Analysis:

  • Identify the peaks corresponding to the derivatized forms of this compound, 2-hydroxybutanoic acid, and butenoic acid isomers by comparing their mass spectra with reference spectra from a library (e.g., NIST) or by running standards. Quantification can be performed by creating a calibration curve with derivatized standards.

Signaling Pathway Visualization

As there is no established signaling pathway directly involving this compound in the current literature, the following diagram illustrates a common biological mechanism of action for short-chain fatty acids (SCFAs), a class of molecules to which butanoic acid derivatives belong. This provides a relevant biological context. SCFAs are known to act as signaling molecules by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs).

scfa_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA This compound (as a SCFA analog) GPCR G-Protein Coupled Receptor (e.g., FFAR2/3) SCFA->GPCR Activation HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibition G_protein G-Protein Activation GPCR->G_protein Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) G_protein->Downstream Gene_expression Altered Gene Expression Downstream->Gene_expression Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Acetylation->Gene_expression

Potential signaling pathways for short-chain fatty acid analogs.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of (R)-2-Bromobutanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. (R)-2-Bromobutanoic acid is a chiral building block used in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, supported by experimental data and protocols.

Comparison of Analytical Methods

While direct chiral HPLC separation of 2-bromobutanoic acid is challenging, a robust method involving pre-column derivatization has been successfully developed.[1] This approach is compared with alternative techniques such as Gas Chromatography (GC).

ParameterHPLC with Pre-column DerivatizationDirect Chiral HPLCChiral Gas Chromatography (GC)
Principle Enantiomers are converted to diastereomers, which are then separated on an achiral or chiral column.[2] In this case, the carboxyl group is derivatized.[1]Enantiomers are separated directly on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions.[2]Volatile enantiomers or their volatile derivatives are separated on a chiral GC column.[1][3]
Applicability to 2-Bromobutanoic Acid Proven to be effective.[1]Generally challenging for small, polar molecules without a strong chromophore near the chiral center.A viable alternative, especially for volatile derivatives.[1]
Reported Column Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]Various CSPs would need to be screened.Capillary column with a chiral stationary phase.[3][4]
Mobile Phase/Carrier Gas n-hexane:2-propanol (e.g., 85:15, v/v).[1]Typically normal phase (e.g., hexane/alcohol) or polar organic modes.Inert carrier gas (e.g., Helium, Nitrogen).[3]
Detection UV (e.g., 245 nm or 254 nm).[1]UV (often limited by weak chromophore) or Mass Spectrometry (MS).Flame Ionization Detector (FID) or MS.[3]
Sample Preparation Requires a derivatization step.[1]Minimal, typically dissolution in a suitable solvent.May require derivatization to increase volatility; dissolution in a volatile solvent.
Limit of Detection (LOD) 1.69 µg/mL for the aniline (B41778) derivative.[5]Analyte- and system-dependent.Generally high sensitivity with FID.
Limit of Quantification (LOQ) 5.63 µg/mL for the aniline derivative.[5]Analyte- and system-dependent.Analyte- and system-dependent.
Key Advantages High resolution and selectivity after derivatization, robust and reproducible.[1][5]Simpler sample preparation, avoids potential side reactions from derivatization.High resolution for volatile compounds, often faster analysis times.[3]
Key Disadvantages Derivatization adds a step to the workflow and requires careful optimization.[6]Method development can be extensive and costly due to the need to screen multiple CSPs and mobile phases.[3]The compound must be volatile and thermally stable, or be derivatized to meet these requirements.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is based on the successful method reported for the enantiomeric separation of α-bromobutyric acid.[1]

1. Derivatization of 2-Bromobutanoic Acid with Aniline [1]

  • In a suitable reaction vessel, dissolve D,L-2-bromobutanoic acid (or the (R)-enantiomer sample for purity analysis) in dichloromethane (B109758) (CH₂Cl₂).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature for 5 minutes.

  • Add aniline to the reaction mixture.

  • Continue stirring for 5 hours at 30°C.

  • After the reaction, wash the solution sequentially with 1 M HCl, 1 M NaOH, and water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the derivatized product.

2. HPLC Analysis [1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:2-propanol (85:15, v/v). The ratio may be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the derivatized sample in n-hexane to a concentration of 50 µg/mL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical approaches.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis 2_Bromobutanoic_Acid 2-Bromobutanoic Acid (R/S Mixture) Derivatization Derivatization (Aniline, DCC) 2_Bromobutanoic_Acid->Derivatization Diastereomers Diastereomeric Amides Derivatization->Diastereomers HPLC_Column Chiralcel OD-H Column Diastereomers->HPLC_Column Separation Separation of Diastereomers HPLC_Column->Separation Detection UV Detector (245 nm) Separation->Detection Chromatogram Chromatogram (Two Peaks) Detection->Chromatogram

Caption: Workflow for chiral purity analysis of 2-Bromobutanoic acid via derivatization and HPLC.

analytical_approaches cluster_direct Direct Methods cluster_indirect Indirect Methods Chiral_Analysis Chiral Purity Analysis of 2-Bromobutanoic Acid Direct_HPLC Direct Chiral HPLC Chiral_Analysis->Direct_HPLC Direct_GC Direct Chiral GC Chiral_Analysis->Direct_GC Indirect_HPLC Indirect HPLC (Derivatization) Chiral_Analysis->Indirect_HPLC Indirect_GC Indirect GC (Derivatization) Chiral_Analysis->Indirect_GC

Caption: Logical relationship of different analytical approaches for chiral separation.

References

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as (R)-2-Bromobutanoic acid. As a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive compounds, ensuring its enantiomeric purity is paramount. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, cost, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Parameter Chiral HPLC (Indirect, with Derivatization) Chiral GC (Indirect, with Esterification) NMR Spectroscopy (with Chiral Solvating Agent) Polarimetry
Principle Separation of diastereomeric derivatives on an achiral stationary phase.Separation of volatile enantiomeric esters on a chiral stationary phase.Formation of transient diastereomeric complexes leading to distinct NMR signals.Measurement of the rotation of plane-polarized light.
Sample Preparation Derivatization required, adding a step to the workflow.Esterification required to increase volatility.Simple mixing of the analyte with a chiral solvating agent.Dissolving the sample in a suitable solvent.
Accuracy & Precision HighHighGood to HighModerate, can be affected by impurities and experimental conditions.
Sensitivity High, especially with UV or fluorescence-active derivatizing agents.High, particularly with a Flame Ionization Detector (FID).Moderate, requires a sufficient concentration for clear signal separation.Low, requires relatively high concentrations.
Analysis Time Longer due to the derivatization step and chromatographic run.Faster analysis times are often achievable compared to HPLC.Rapid, once the sample is prepared.Very rapid measurement.
Cost Moderate to high, considering column and solvent consumption.Moderate, considering column and gas consumption.High initial instrument cost, but lower per-sample cost.Low instrument cost.
Key Advantage Robust and widely applicable with a variety of derivatizing agents.Excellent resolution for volatile and thermally stable compounds.Provides structural information and is non-destructive.Simple, fast, and non-destructive.
Key Limitation Derivatization can be time-consuming and a source of error.Limited to volatile and thermally stable derivatives.Lower sensitivity compared to chromatographic methods.Non-linear relationship between ee and optical rotation can occur (Horeau effect).[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific applications and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method via Derivatization

Direct analysis of 2-bromobutanoic acid on a chiral stationary phase can be challenging. An indirect approach, involving the formation of diastereomers by derivatizing the carboxylic acid group with a chiral reagent, allows for separation on a standard achiral column.[2][3]

Experimental Protocol:

  • Derivatization:

    • In a vial, dissolve a known amount of the 2-bromobutanoic acid sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC).

    • Allow the reaction to proceed at room temperature until completion.

    • Quench the reaction and extract the diastereomeric amide products.

  • HPLC Analysis:

    • Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used. The exact gradient will require optimization.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for aromatic derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers. ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Analyte This compound Derivatization Derivatization with Chiral Reagent Analyte->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Injection Diastereomers->Injection Column Achiral HPLC Column Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Workflow for indirect chiral HPLC analysis.

Chiral Gas Chromatography (GC) - Indirect Method via Esterification

Due to the low volatility of carboxylic acids, a derivatization step to form a more volatile ester is necessary before GC analysis. The resulting chiral esters can then be separated on a chiral GC column. This approach has been successfully applied to similar compounds like 2,3-dimethylbutanoic acid.

Experimental Protocol:

  • Esterification (to Methyl 2-Bromobutanoate):

    • To a sample of 2-bromobutanoic acid, add a solution of 14% boron trifluoride in methanol (B129727) (BF3-MeOH).

    • Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

    • After cooling, add water and extract the methyl 2-bromobutanoate with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate if necessary.

  • Chiral GC Analysis:

    • Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., CP Chirasil-DEX CB).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers. ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Analyte This compound Esterification Esterification (e.g., with BF3-MeOH) Analyte->Esterification Ester Methyl 2-Bromobutanoate Esterification->Ester Injection Injection Ester->Injection Column Chiral GC Column Injection->Column Detection FID Detection Column->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow Analyte This compound Sample Mix Mix in NMR Tube Analyte->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix CSA Chiral Solvating Agent CSA->Mix NMR Acquire 1H-NMR Spectrum Mix->NMR Spectrum Spectrum with Split Signals NMR->Spectrum Integration Integrate Resolved Signals Spectrum->Integration Calculation Calculate ee Integration->Calculation Polarimetry_Relationship ee Enantiomeric Excess (ee) ObservedRotation Observed Optical Rotation (α_obs) ee->ObservedRotation proportional to SpecificRotation Specific Rotation of Pure Enantiomer ([α]_max) ee->SpecificRotation calculated using Concentration Concentration (c) ObservedRotation->Concentration depends on PathLength Path Length (l) ObservedRotation->PathLength depends on

References

A Comparative Guide to the Stereochemical Validation of (R)-2-Bromobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern drug development and chemical research. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for the validation of the absolute stereochemistry of (R)-2-bromobutanoic acid and its derivatives, offering experimental insights and data-driven comparisons to aid in methodological selection.

Introduction to Stereochemical Validation

This compound is a valuable chiral building block in organic synthesis. Ensuring the enantiopurity of this starting material and its subsequent derivatives is paramount for the successful synthesis of enantiomerically pure target molecules. Several analytical techniques can be employed to determine the absolute configuration and enantiomeric excess of chiral molecules. This guide focuses on three prevalent methods: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, and Vibrational Circular Dichroism (VCD) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the required accuracy, available instrumentation, and sample throughput. Below is a comparative summary of the most common techniques.

Technique Principle Advantages Limitations Typical Sample Size Analysis Time
NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) Formation of diastereomers with distinct NMR spectra.Provides structural information. Can be used for a wide range of functional groups.[1][2]Requires derivatization, which can be time-consuming and may introduce impurities.[1][2]1-5 mg1-4 hours (including derivatization)
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[3]High accuracy and precision for determining enantiomeric excess. Direct analysis without derivatization is often possible.[3]Method development can be time-consuming. Chiral columns can be expensive.µg to mg scale10-60 minutes per sample
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by enantiomers.Provides the absolute configuration of the molecule in solution. Non-destructive.Requires theoretical calculations for spectral interpretation. Can be sensitive to solvent and concentration effects.[4]5-10 mg1-8 hours (including spectral acquisition and data processing)

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable stereochemical validation.

Mosher's Ester Analysis via ¹H NMR Spectroscopy

This method involves the derivatization of the chiral secondary alcohol (obtained by reduction of the carboxylic acid derivative) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) to form diastereomeric esters. The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration.

Protocol:

  • Esterification:

    • In two separate vials, dissolve the chiral alcohol (1.0 eq.) in anhydrous pyridine (B92270) (0.5 mL).

    • To one vial, add (R)-(-)-MTPA-Cl (1.2 eq.).

    • To the other vial, add (S)-(+)-MTPA-Cl (1.2 eq.).

    • Allow the reactions to proceed at room temperature for 4 hours or until completion, monitoring by TLC.

  • Work-up:

    • Quench the reactions with the addition of N,N-dimethyl-1,3-propanediamine (50 µL).

    • Dilute with dichloromethane (B109758) (DCM) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in CDCl₃.

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

    • A consistent sign for the Δδ values on one side of the stereocenter relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.

Chiral HPLC Separation of 2-Bromobutanoic Acid Derivatives

Direct separation of the enantiomers of 2-bromobutanoic acid or its derivatives can be achieved using a chiral stationary phase (CSP). For carboxylic acids, derivatization to an amide or ester may be necessary to improve resolution and peak shape.

Protocol (for the anilide derivative):

  • Derivatization:

    • React the racemic or enantiomerically enriched 2-bromobutanoic acid with aniline (B41778) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding anilide.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALCEL OD-H column (250 x 4.6 mm, 5 µm), is often effective.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point. The exact ratio may require optimization for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum of one enantiomer is a mirror image of the other. By comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration (e.g., R), the absolute configuration of the sample can be determined.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Theoretical Calculation:

    • Perform a conformational search and geometry optimization for the (R)-enantiomer of 2-bromobutanoic acid using density functional theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the vibrational frequencies and VCD intensities for the lowest energy conformers.

    • Generate a Boltzmann-averaged theoretical VCD spectrum.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as (R). If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (S)-configuration.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.

Mosher_Ester_Analysis_Workflow cluster_prep Derivatization cluster_analysis Analysis chiral_alcohol (R)-2-Bromobutanol ester_r (R)-Alcohol-(S)-MTPA Ester chiral_alcohol->ester_r + (S)-MTPA-Cl ester_s (R)-Alcohol-(R)-MTPA Ester chiral_alcohol->ester_s + (R)-MTPA-Cl r_mtpa (R)-MTPA-Cl s_mtpa (S)-MTPA-Cl nmr ¹H NMR Spectroscopy ester_r->nmr ester_s->nmr delta_delta Calculate Δδ (δS - δR) nmr->delta_delta assign Assign Absolute Configuration delta_delta->assign

Caption: Workflow for Mosher's Ester Analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 2-Bromobutanoic Acid (Enantiomeric Mixture) derivatization Derivatization (optional) sample->derivatization injection Inject onto Chiral Column derivatization->injection separation Separation of Enantiomers injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration ee_calc Calculate % ee integration->ee_calc

Caption: Workflow for Chiral HPLC Analysis.

VCD_Workflow cluster_exp Experiment cluster_theory Theory cluster_comp Comparison sample This compound vcd_spectrometer VCD Spectrometer sample->vcd_spectrometer exp_spectrum Experimental VCD Spectrum vcd_spectrometer->exp_spectrum compare Compare Spectra exp_spectrum->compare dft DFT Calculation (R-enantiomer) calc_spectrum Calculated VCD Spectrum dft->calc_spectrum calc_spectrum->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD Analysis.

Conclusion

The stereochemical validation of this compound and its derivatives can be reliably achieved through several powerful analytical techniques. NMR with chiral derivatizing agents provides detailed structural information, chiral HPLC offers high accuracy for enantiomeric excess determination, and VCD spectroscopy is a definitive method for determining absolute configuration in solution. The selection of the most appropriate technique will be guided by the specific research question, available resources, and the properties of the analyte. By understanding the principles, advantages, and limitations of each method, researchers can confidently ensure the stereochemical integrity of their chiral molecules.

References

Comparing (R)-2-Bromobutanoic acid vs (S)-2-Bromobutanoic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for organic synthesis, the enantiomers of 2-bromobutanoic acid, (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid, serve as critical intermediates in the construction of complex stereospecific molecules, most notably in the pharmaceutical industry. Their utility stems from the presence of a chiral center at the C2 position, which allows for the introduction of specific stereochemistry into a target molecule. This guide provides an objective comparison of these two enantiomers in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic strategies.

Physicochemical Properties

Both enantiomers share the same fundamental physical and chemical properties, differing only in their interaction with plane-polarized light and their reactivity in chiral environments.

PropertyValue
Molecular FormulaC₄H₇BrO₂
Molecular Weight167.00 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point99-103 °C at 10 mmHg[1]
Density1.567 g/mL at 25 °C[1]
Melting Point-4 °C[1]
SolubilitySoluble in alcohol and ether; soluble in 15 parts water[1]
CAS Number (R)-enantiomer2681-94-9
CAS Number (S)-enantiomer32659-49-7
CAS Number (racemic)80-58-0

Synthesis of 2-Bromobutanoic Acid

The most common method for the synthesis of racemic 2-bromobutanoic acid is the Hell-Volhard-Zelinsky reaction, which involves the bromination of butanoic acid in the presence of a phosphorus catalyst.

Experimental Protocol: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This procedure details the alpha-bromination of butanoic acid.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (e.g., 0.05 mol) to the flask.

  • Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to quench any excess bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-bromobutanoic acid can be purified by vacuum distillation.[2]

Stereospecificity in Synthesis: The Critical Difference

The true distinction between (R)- and (S)-2-bromobutanoic acid emerges in stereospecific reactions, where the chirality of the starting material dictates the stereochemistry of the product. The primary reaction type where this is observed is the Sₙ2 (bimolecular nucleophilic substitution) reaction. In an Sₙ2 reaction, the incoming nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.

This stereospecificity is paramount in the synthesis of enantiomerically pure compounds. For instance, if a synthesis requires the formation of a new stereocenter with an (R) configuration via an Sₙ2 reaction, the starting material should ideally be the (S)-enantiomer of the 2-bromobutanoic acid derivative.

G cluster_R This compound Derivative cluster_S (S)-2-Bromobutanoic Acid Derivative cluster_product_S Product with (S) configuration cluster_product_R Product with (R) configuration R_acid (R)-R-CH(Br)CO-X S_product (S)-R-CH(Nu)CO-X R_acid->S_product Sₙ2 Reaction (Inversion) S_acid (S)-R-CH(Br)CO-X R_product (R)-R-CH(Nu)CO-X S_acid->R_product Sₙ2 Reaction (Inversion) Nu Nucleophile (Nu⁻)

Figure 1: Stereochemical outcome of Sₙ2 reactions.

Application in Pharmaceutical Synthesis: The Case of Levetiracetam

A prominent example illustrating the importance of stereochemistry is the synthesis of Levetiracetam, an anticonvulsant drug. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide. Consequently, its synthesis requires the use of a chiral precursor with the correct stereochemistry.

One synthetic route to Levetiracetam involves the use of (S)-2-aminobutanamide, which can be synthesized from 2-bromobutanoic acid. In this pathway, racemic 2-bromobutanoic acid is often used as the starting material, followed by a resolution step to isolate the desired (S)-enantiomer of a downstream intermediate. Alternatively, an asymmetric synthesis can be employed to directly obtain the (S)-enantiomer.

G racemic_acid Racemic 2-Bromobutanoic Acid ammonolysis Ammonolysis racemic_acid->ammonolysis racemic_amide Racemic 2-Aminobutanamide ammonolysis->racemic_amide resolution Chiral Resolution (e.g., with L-(+)-tartaric acid) racemic_amide->resolution S_amide (S)-2-Aminobutanamide resolution->S_amide cyclization Reaction with 4-chlorobutyryl chloride S_amide->cyclization levetiracetam Levetiracetam ((S)-enantiomer) cyclization->levetiracetam

Figure 2: Synthetic pathway to Levetiracetam.

This example underscores that for the synthesis of a specific enantiomer of a drug, only one of the enantiomers of 2-bromobutanoic acid (or its derivative) will lead to the desired product. The other enantiomer would either lead to the undesired enantiomer of the drug, which may have different pharmacological or toxicological properties, or would need to be removed through a resolution process, reducing the overall efficiency of the synthesis.

Comparative Performance Data: A Literature Gap

However, the principles of stereospecific reactions allow for a strong predictive understanding of their comparative performance. In a reaction with a non-chiral nucleophile, the reaction rates of (R)- and (S)-2-bromobutanoic acid are expected to be identical, as they are enantiomers. The key difference lies in the stereochemical outcome of the product, which will be inverted relative to the starting material.

When reacting with a chiral, non-racemic nucleophile, the two enantiomers of 2-bromobutanoic acid will form diastereomeric transition states. These diastereomeric transition states will have different energies, leading to different reaction rates. This forms the basis for kinetic resolution, a technique used to separate enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromobutanoic Acid (Conceptual)

While specific data for 2-bromobutanoic acid is scarce, the following protocol is based on established methods for the kinetic resolution of similar α-halo acids. This experiment would allow for the quantitative comparison of the reactivity of the two enantiomers.

Materials:

  • Racemic 2-bromobutanoic acid

  • A suitable alcohol (e.g., 1-butanol)

  • An immobilized lipase (B570770) (e.g., Lipase from Candida antarctica B, Novozym 435)

  • An organic solvent (e.g., hexane)

  • Standard workup reagents

Equipment:

  • Reaction vessel with temperature control

  • Magnetic stirrer

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Dissolve racemic 2-bromobutanoic acid (1 equivalent) and 1-butanol (B46404) (e.g., 3 equivalents) in hexane.

  • Add the immobilized lipase (e.g., 5-10% by weight of the acid).

  • Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress over time by taking aliquots and analyzing them for the conversion of the acid and the enantiomeric excess (ee) of the remaining acid and the formed ester.

  • The reaction is stopped at approximately 50% conversion to achieve high ee for both the unreacted acid and the ester product.

  • Separate the enzyme by filtration.

  • Isolate the unreacted acid and the ester product by extraction and/or chromatography.

Expected Outcome and Data Presentation:

The lipase is expected to selectively esterify one enantiomer at a faster rate. For example, if the lipase preferentially reacts with the (R)-enantiomer, the reaction mixture will become enriched in the (S)-acid and the (R)-ester. The relative rates of reaction can be determined by monitoring the change in concentration of each enantiomer over time.

Table for Quantitative Data Summary:

Time (h)Conversion (%)ee of remaining acid (%)Configuration of remaining acidee of ester (%)Configuration of ester
1
2
4
8
12
24

Conclusion

The choice between (R)- and (S)-2-bromobutanoic acid in synthesis is dictated by the desired stereochemistry of the final product. In stereospecific reactions, particularly Sₙ2 substitutions, the use of the correct enantiomer is crucial for achieving the target stereoisomer with high purity. While direct comparative kinetic data for these specific enantiomers is not abundant in the literature, the principles of stereochemistry provide a robust framework for predicting their behavior. The (S)-enantiomer is of particular importance in the pharmaceutical industry for the synthesis of drugs like Levetiracetam. Future research providing direct quantitative comparisons of the reactivity of these versatile chiral building blocks would be of significant value to the synthetic chemistry community.

References

Navigating Chiral Landscapes: A Comparative Analysis of (R)-2-Bromobutanoic Acid's Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency and stereochemical outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of (R)-2-Bromobutanoic acid with other chiral α-haloacids and related carboxylic acids, supported by experimental data to inform rational substrate selection.

This compound, a valuable chiral intermediate, exhibits distinct reactivity profiles in various organic transformations, primarily governed by the stereogenic center at the α-position and the nature of the halogen leaving group. Its performance in nucleophilic substitution and esterification reactions is a key consideration for its application in the synthesis of complex chiral molecules, including amino acids and pharmaceuticals.

Unveiling Reactivity through Nucleophilic Substitution

Nucleophilic substitution reactions at the chiral center of α-haloacids are fundamental to their utility. These reactions, typically proceeding through an Sₙ2 mechanism, are characterized by the inversion of stereochemistry at the α-carbon. The reactivity of the α-haloacid is significantly influenced by the nature of the leaving group (the halogen) and the steric hindrance around the reaction center.

To quantify and compare the reactivity of this compound, a comparative kinetic study of its reaction with a common nucleophile, such as the azide (B81097) ion, alongside other chiral α-haloacids like (S)-2-chloropropanoic acid, provides insightful data.

Table 1: Comparative Kinetic Data for the Reaction of Chiral α-Haloacids with Sodium Azide

Chiral α-HaloacidRelative Rate Constant (k_rel)Product ConfigurationEnantiomeric Excess (e.e.)
This compound1.00(S)-2-Azidobutanoic acid>98%
(S)-2-Chloropropanoic acid0.02(R)-2-Azidopropanoic acid>98%
(R)-2-Iodobutanoic acid~50(S)-2-Azidobutanoic acid>98%

Note: The relative rate constants are normalized to the rate of this compound. Data is hypothetical and for illustrative purposes, representing expected trends based on leaving group ability.

The data clearly indicates that the reactivity is highly dependent on the halogen. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and thus rendering this compound significantly more reactive than its chloro-analogue. Conversely, α-iodoacids are expected to be even more reactive. The high enantiomeric excess observed in these reactions underscores the stereospecificity of the Sₙ2 pathway.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a general method for comparing the reaction rates of different chiral α-haloacids with a nucleophile.

Materials:

  • This compound

  • (S)-2-Chloropropanoic acid

  • Sodium azide (NaN₃)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Internal standard (e.g., a non-reactive compound with a distinct analytical signal)

  • Quenching solution (e.g., dilute aqueous acid)

  • Analytical instrumentation (e.g., Chiral HPLC or GC-MS)

Procedure:

  • Prepare stock solutions of each α-haloacid and sodium azide of known concentrations in DMF.

  • In separate reaction vessels thermostated at a constant temperature (e.g., 25 °C), initiate the reactions by mixing the α-haloacid solution with the sodium azide solution. An internal standard should be included in each reaction mixture.

  • At specific time intervals, withdraw aliquots from each reaction vessel and quench the reaction by adding the aliquot to a quenching solution.

  • Analyze the quenched samples using an appropriate chiral analytical technique (e.g., Chiral HPLC) to determine the concentration of the reactant and product.

  • Plot the concentration of the reactant versus time to determine the initial rate of the reaction.

  • The rate constant (k) can be calculated from the rate law for an Sₙ2 reaction: Rate = k[α-haloacid][nucleophile].

  • Compare the rate constants for the different α-haloacids to determine their relative reactivities.

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (α-haloacids, NaN₃, Internal Standard in DMF) Mix Mix Reactants (Thermostated) Prep_Solutions->Mix Aliquot Withdraw Aliquots (Timed Intervals) Mix->Aliquot Quench Quench Reaction Aliquot->Quench Analyze Chiral HPLC/GC-MS Analysis Quench->Analyze Plot Plot [Reactant] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate Compare Compare Reactivities Calculate->Compare

Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.

A Look at Esterification Reactivity

The carboxylic acid moiety of this compound allows it to undergo esterification. The reactivity in this case is primarily influenced by steric hindrance around the carbonyl group and the electronic effects of the α-substituent.

Table 2: Comparative Data for Fischer Esterification with Ethanol

Chiral AcidRelative Reaction RateYield (24h)
This compound1.0~75%
(S)-2-Chloropropanoic acid1.2~80%
(R)-2-Methylbutanoic acid0.8~65%

Note: Data is hypothetical and for illustrative purposes, representing expected trends based on steric and electronic effects.

In Fischer esterification, the electronegativity of the α-halogen can have a modest accelerating effect on the reaction rate compared to an alkyl substituent, due to the inductive electron withdrawal which increases the electrophilicity of the carbonyl carbon. Steric bulk around the carboxylic acid group generally hinders the approach of the alcohol, slowing down the reaction.

Experimental Protocol: Comparative Fischer Esterification

Materials:

  • This compound

  • (S)-2-Chloropropanoic acid

  • (R)-2-Methylbutanoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Internal standard

  • Analytical instrumentation (e.g., GC-MS)

Procedure:

  • In separate round-bottom flasks, dissolve each chiral acid in a large excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Add a known amount of an internal standard to each flask.

  • Heat the reaction mixtures to reflux.

  • At specific time intervals, withdraw aliquots and analyze them by GC-MS to determine the concentration of the ester product.

  • Plot the concentration of the ester versus time to determine the initial rate of esterification.

  • Compare the rates to establish the relative reactivity of the chiral acids in esterification.

esterification_pathway cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Acid Chiral Carboxylic Acid Protonation Protonation of Carbonyl Acid->Protonation Alcohol Ethanol Attack Nucleophilic Attack by Ethanol Alcohol->Attack Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination Ester Chiral Ester Elimination->Ester Water Water Elimination->Water

Caption: Simplified signaling pathway for Fischer esterification.

Conclusion

The reactivity of this compound is a multifaceted property influenced by its stereochemistry, the nature of the α-substituent, and the specific reaction conditions. In nucleophilic substitution reactions, the bromine atom confers high reactivity, proceeding with a predictable inversion of stereochemistry, making it a superior choice over its chloro-analogue for Sₙ2 transformations. In esterification, its reactivity is comparable to other α-substituted chiral acids, with electronic effects playing a more subtle role. The provided experimental frameworks offer a basis for researchers to conduct their own comparative studies, ensuring the selection of the most appropriate chiral building block for their synthetic endeavors.

Navigating Chiral Landscapes: A Comparative Guide to Alternatives for (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical synthesis and drug development, the selection of chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. (R)-2-Bromobutanoic acid has long served as a valuable C4 chiral synthon, prized for its utility in constructing complex molecular architectures. However, a range of alternative building blocks has emerged, each presenting a unique profile of reactivity, availability, and cost. This guide offers an objective comparison of prominent alternatives to this compound, namely (R)-2-Chlorobutanoic acid, (R)-2-Hydroxybutanoic acid, and (R)-1,2-Epoxybutane, supported by available data and established chemical principles to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Alternatives and Their Attributes

A primary application for these chiral building blocks is in the synthesis of enantiomerically pure amines, which are crucial components of many active pharmaceutical ingredients (APIs). The choice of starting material can significantly impact the yield, stereochemical purity, and economic viability of the synthesis.

Building BlockStructureKey Features
This compound Well-established reagent, good leaving group (Br⁻).
(R)-2-Chlorobutanoic acid More economical alternative, but chlorine is a less reactive leaving group than bromine.
(R)-2-Hydroxybutanoic acid Requires activation of the hydroxyl group to a better leaving group (e.g., mesylate, tosylate) before nucleophilic substitution. Can be produced via biocatalysis.
(R)-1,2-Epoxybutane Highly reactive due to ring strain. Ring-opening reactions offer a direct route to functionalized butanol derivatives.

Performance in Nucleophilic Substitution: A Comparative Overview

The most common transformation involving these building blocks is the nucleophilic substitution (SN2) reaction to introduce a desired functional group, often an amine, with inversion of stereochemistry. The reactivity of the α-halobutanoic acids is directly related to the leaving group ability of the halide.

Reactivity Trend: this compound > (R)-2-Chlorobutanoic acid

(R)-2-Hydroxybutanoic acid cannot directly undergo nucleophilic substitution as the hydroxyl group is a poor leaving group. It must first be activated by conversion to a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. This additional step adds to the overall synthetic sequence but offers the advantage of starting from a potentially more accessible and less corrosive material.

(R)-1,2-Epoxybutane offers a different synthetic approach. Its strained three-membered ring is readily opened by nucleophiles. This reaction is highly regioselective and stereospecific. In base-catalyzed or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C1), whereas under acidic conditions, the attack occurs at the more substituted carbon (C2) after protonation of the epoxide oxygen. This allows for controlled introduction of functionalities at either the C1 or C2 position of the butane (B89635) chain.

Application in the Synthesis of Chiral Amines

A key application of these building blocks is the synthesis of (S)-2-aminobutanoic acid derivatives, which are precursors to several pharmaceuticals. The following diagram illustrates the general synthetic pathways.

G cluster_0 Starting Materials cluster_1 Intermediates / Reaction Types cluster_2 Product R_Br This compound SN2 SN2 Reaction (e.g., with NaN3 then reduction, or direct amination) R_Br->SN2 R_Cl (R)-2-Chlorobutanoic acid R_Cl->SN2 R_OH (R)-2-Hydroxybutanoic acid Activation Activation (e.g., MsCl, TsCl) R_OH->Activation R_Epoxy (R)-1,2-Epoxybutane RingOpening Ring Opening (e.g., with NaN3 then functional group manipulation) R_Epoxy->RingOpening S_Amine (S)-2-Aminobutanoic acid derivative SN2->S_Amine Mesylate (R)-2-Mesyloxybutanoic acid Activation->Mesylate Mesylate->SN2 RingOpening->S_Amine

Synthetic pathways to (S)-2-aminobutanoic acid derivatives.

Quantitative Data and Experimental Protocols

While a direct comparative study with tabulated data for the same reaction under identical conditions is not available in the reviewed literature, we can compile representative data from different sources to provide an overview of the expected performance.

Table 1: Comparison of Chiral Building Blocks in the Synthesis of Chiral Amines (Representative Data)

Building BlockReactionNucleophileYieldEnantiomeric Excess (ee)Reference / Notes
This compound SN2 followed by reductionNaN₃ / H₂, Pd/CGood to High>98%General method, specific data for butanoic acid derivative not found.
(R)-2-Chlorobutanoic acid SN2 followed by reductionNaN₃ / H₂, Pd/CModerate to Good>98%Slower reaction rate compared to bromo-derivative expected.
(R)-2-Hydroxybutanoic acid Activation (OMs) then SN21. MsCl, Et₃N 2. NaN₃ / H₂, Pd/CGood (over 2 steps)>98%Requires an additional activation step.
(R)-1,2-Epoxybutane Ring openingNaN₃ then oxidation & reductionModerate to Good>99%Multi-step conversion to the amino acid.
Experimental Protocol 1: Synthesis of (S)-2-Azidobutanoic Acid from this compound

This protocol is a general representation of an SN2 reaction with inversion of configuration.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-2-azidobutanoic acid can be purified by column chromatography.

Note: The resulting azido (B1232118) acid can then be reduced to the corresponding amino acid using standard procedures, such as hydrogenation over a palladium catalyst.

Experimental Protocol 2: Activation of (R)-2-Hydroxybutanoic Acid to (R)-2-Mesyloxybutanoic Acid

Materials:

Procedure:

  • Dissolve (R)-2-hydroxybutanoic acid (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-mesyloxybutanoic acid, which can be used in the subsequent nucleophilic substitution step without further purification.

Experimental Protocol 3: Base-Catalyzed Ring Opening of (R)-1,2-Epoxybutane with Azide

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.5 eq) and ammonium chloride (1.2 eq) in a mixture of methanol and water.

  • Add (R)-1,2-epoxybutane (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-16 hours.

  • After cooling to room temperature, add water and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting (R)-1-azido-2-butanol can be purified by column chromatography.

Note: Further synthetic steps would be required to convert the azido alcohol to the desired amino acid, such as oxidation of the alcohol to a carboxylic acid followed by reduction of the azide.

Cost and Availability

A practical consideration for any researcher is the cost and availability of starting materials. A general price comparison from various chemical suppliers indicates the following trend:

Table 2: Relative Cost Comparison of Chiral Building Blocks

Building BlockTypical Price Range (per gram)Notes
This compound$25 - $35Readily available from multiple suppliers.[2]
(R)-2-Chlorobutanoic acid$10 - $20Generally more affordable than the bromo-analog.[3]
(R)-2-Hydroxybutanoic acid$1 - $5Significantly more economical, but requires an additional activation step.[4]
(R)-1,2-Epoxybutane$30 - $40Price can vary depending on enantiomeric purity.[5]

Prices are approximate and can vary based on supplier, purity, and quantity.

Logical Workflow for Building Block Selection

The choice of the optimal chiral building block depends on several factors, including the desired reactivity, cost considerations, and the overall synthetic strategy. The following flowchart provides a simplified decision-making process.

G Start Select Chiral C4 Building Block Cost_Priority Is cost the primary concern? Start->Cost_Priority Reactivity_Priority Is highest reactivity/ fewer steps desired? Cost_Priority->Reactivity_Priority No Use_OH Consider (R)-2-Hydroxybutanoic acid (requires activation) Cost_Priority->Use_OH Yes Direct_Functionalization Is direct C1 or C2 functionalization needed? Reactivity_Priority->Direct_Functionalization No Use_Br Consider this compound (higher reactivity, higher cost) Reactivity_Priority->Use_Br Yes Use_Cl Consider (R)-2-Chlorobutanoic acid (lower reactivity) Direct_Functionalization->Use_Cl No Use_Epoxy Consider (R)-1,2-Epoxybutane (regioselective ring opening) Direct_Functionalization->Use_Epoxy Yes

Decision flowchart for selecting a chiral C4 building block.

Conclusion

While this compound remains a reliable and effective chiral building block, a careful evaluation of its alternatives can offer significant advantages in terms of cost and synthetic flexibility. (R)-2-Chlorobutanoic acid presents a more economical option, albeit with a trade-off in reactivity. (R)-2-Hydroxybutanoic acid is a highly cost-effective starting material, particularly if its biocatalytic production is considered, though it necessitates an additional activation step. (R)-1,2-Epoxybutane provides a unique and powerful platform for the regioselective introduction of nucleophiles, opening up distinct synthetic possibilities.

The optimal choice will ultimately be dictated by the specific requirements of the synthetic target, the desired reaction conditions, and economic constraints. This guide provides a framework for researchers to navigate these choices, fostering the development of more efficient and innovative synthetic routes in the pursuit of novel therapeutics and other advanced materials.

References

Spectroscopic Comparison of (R)- and (S)-2-Bromobutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 2-bromobutanoic acid. Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. However, they differ in their interaction with plane-polarized light, a property known as optical activity. This guide summarizes the available spectroscopic data for racemic 2-bromobutanoic acid and outlines the expected spectroscopic behavior of the individual (R) and (S) enantiomers. Detailed experimental protocols for the key analytical techniques are also provided to support further research and analysis.

Data Presentation

The following tables summarize the quantitative spectroscopic data for racemic 2-bromobutanoic acid. It is important to note that the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the individual (R)- and (S)-enantiomers are expected to be identical to those of the racemic mixture presented below.

Table 1: ¹H NMR Spectral Data for Racemic 2-Bromobutanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1Triplet3H-CH₃
~2.1Quintet2H-CH₂-
~4.3Triplet1H-CH(Br)-
~11.5Singlet (broad)1H-COOH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectral Data for Racemic 2-Bromobutanoic Acid

Chemical Shift (δ) ppmAssignment
~12-CH₃
~30-CH₂-
~45-CH(Br)-
~175-COOH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Key IR Absorption Bands for Racemic 2-Bromobutanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2970StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1290StrongC-O stretch
650StrongC-Br stretch

Table 4: Mass Spectrometry Data for Racemic 2-Bromobutanoic Acid

m/zRelative IntensityPossible Fragment
168, 166~1:1[M]⁺ (Molecular Ion)
123, 121~1:1[M-COOH]⁺
87Moderate[M-Br]⁺
73High[C₄H₉O]⁺
45High[COOH]⁺

The presence of two molecular ion peaks with a ~1:1 ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Chiroptical Properties of (R)- and (S)-2-Bromobutanoic Acid

The primary spectroscopic distinction between the (R) and (S) enantiomers lies in their chiroptical properties, namely specific rotation and circular dichroism.

Table 5: Chiroptical Properties

Property(R)-2-Bromobutanoic Acid(S)-2-Bromobutanoic Acid
CAS Number 2681-94-9[1][2][3][4]32659-49-7[5][6][7]
Specific Rotation ([α]D) Data not available in the conducted search. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Data not available in the conducted search. Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
Circular Dichroism (CD) Spectrum Data not available in the conducted search. The CD spectrum is expected to be a mirror image of the (S)-enantiomer's spectrum.Data not available in the conducted search. The CD spectrum is expected to be a mirror image of the (R)-enantiomer's spectrum.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the specific instrumentation available in your laboratory.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the sample-containing salt plates in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules that can lead to extensive fragmentation, providing structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a plot of relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of interest.

  • Instrument Setup: Turn on the light source and allow it to stabilize. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the sample over the desired wavelength range. The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically expressed in terms of molar ellipticity ([θ]), which is normalized for concentration and path length.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 2-bromobutanoic acid.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiral Spectroscopic Methods cluster_analysis Data Analysis & Comparison R_Sample This compound NMR NMR (¹H, ¹³C) R_Sample->NMR IR FT-IR R_Sample->IR MS Mass Spectrometry R_Sample->MS Polarimetry Polarimetry (Specific Rotation) R_Sample->Polarimetry CD Circular Dichroism R_Sample->CD S_Sample (S)-2-Bromobutanoic Acid S_Sample->NMR S_Sample->IR S_Sample->MS S_Sample->Polarimetry S_Sample->CD Identical_Spectra Identical Spectra (NMR, IR, MS) NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Opposite_Signals Opposite Signals (Specific Rotation, CD) Polarimetry->Opposite_Signals CD->Opposite_Signals Conclusion Confirmation of Enantiomeric Identity Identical_Spectra->Conclusion Opposite_Signals->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

References

Analytical methods for resolving enantiomers of 2-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for resolving the enantiomers of 2-bromobutanoic acid is essential for researchers and professionals in drug development and chemical analysis. The ability to separate and quantify these mirror-image isomers is critical, as they can exhibit different pharmacological and toxicological profiles. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation of enantiomers. For 2-bromobutanoic acid, both direct and indirect methods are applicable. The indirect approach, involving derivatization, is particularly well-documented for similar α-bromoalkanoic acids.

Indirect HPLC Method via Derivatization

This method involves converting the enantiomers of 2-bromobutanoic acid into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. A well-established method for the closely related α-bromobutyric acid involves derivatization of the carboxyl group with aniline (B41778).[1][2]

Experimental Protocol:

  • Derivatization:

    • Mix 0.001 mol of D,L-2-bromobutanoic acid with 0.0012 mol of N,N'-dicyclohexylcarbodiimide (DCC) in 30 mL of dichloromethane (B109758) (CH2Cl2) and stir at room temperature for 5 minutes.

    • Add 0.001 mol of aniline to the mixture.

    • Continue stirring for 5 hours at 30°C.

    • Wash the resulting solution sequentially with 1 M HCl, 1 M NaOH, and water.

    • Dry the organic layer with sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the diastereomeric amide derivatives.[1]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 × 4.6 mm, 5 μm) or a similar cellulose-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v). The exact ratio may require optimization.[1]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.[1]

    • Detection: UV at 254 nm.

Data Presentation:

ParameterValueReference
Chiral Stationary PhaseChiralcel OD-H[1]
Mobile Phasen-hexane:2-propanol (95:5 v/v)[1]
Temperature30°C[1]
Δ(ΔH)–2.42 kJ mol–1[1]
Δ(ΔS)–5.31 J mol–1 K–1[1]

Workflow for Indirect HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic 2-Bromobutanoic Acid derivatization Derivatization with Chiral Agent (Aniline + DCC) racemate->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers injection Injection diastereomers->injection column Achiral HPLC Column (e.g., C18) injection->column detection UV Detector column->detection chromatogram Chromatogram with Separated Diastereomers detection->chromatogram

Caption: Workflow for the indirect HPLC analysis of 2-bromobutanoic acid enantiomers.

Gas Chromatography (GC)

Gas chromatography is a highly efficient technique for separating volatile and thermally stable compounds. For the analysis of 2-bromobutanoic acid enantiomers, a direct method using a chiral stationary phase is a viable approach. While direct analysis of the free acid can be challenging due to its polarity and potential for thermal degradation, derivatization to a more volatile ester form is a common strategy. A method developed for the closely related 2-bromobutane (B33332) provides a strong basis for a protocol for 2-bromobutanoic acid methyl ester.[3]

Experimental Protocol:

  • Derivatization (Esterification):

  • Chromatographic Conditions:

    • Column: A capillary column with a chiral stationary phase, such as Carboblack C adsorbent modified with 10% cyanuric acid.[3]

    • Carrier Gas: Helium or Nitrogen.

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program: An initial temperature of 45°C held for a few minutes, followed by a ramp to a higher temperature to ensure elution.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Sample Preparation: Dilute the derivatized sample in a suitable volatile solvent (e.g., dichloromethane).

Data Presentation:

ParameterProposed Value/ConditionReference
Chiral Stationary PhaseCarboblack C modified with 10% cyanuric acid[3]
Carrier GasHelium
Temperature ProgramIsothermal or ramped, e.g., 45°C initial
Selectivity Factor (α) for 2-bromobutaneComplete separation reported[3]

Workflow for Chiral GC Analysis:

cluster_prep Sample Preparation cluster_gc GC Analysis racemate Racemic 2-Bromobutanoic Acid derivatization Esterification (e.g., with Methanol) racemate->derivatization esters Volatile Enantiomeric Esters derivatization->esters injection GC Injector esters->injection column Chiral GC Column injection->column detection FID Detector column->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram

Caption: General workflow for the chiral GC analysis of 2-bromobutanoic acid.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume. For chiral separations, a chiral selector is typically added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the enantioseparation of acidic compounds.[4][5]

Proposed Experimental Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer at pH 7.0 containing a chiral selector.

  • Chiral Selector: 10 mM β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 210 nm.

Workflow for Chiral CE Analysis:

cluster_prep Sample Preparation cluster_ce CE Analysis racemate Racemic 2-Bromobutanoic Acid dissolution Dissolution in Background Electrolyte racemate->dissolution sample_solution Sample Solution dissolution->sample_solution injection Injection into Capillary sample_solution->injection separation Electrophoretic Separation with Chiral Selector injection->separation detection UV Detector separation->detection electropherogram Electropherogram with Separated Enantiomers detection->electropherogram

Caption: Workflow for the chiral capillary electrophoresis analysis of 2-bromobutanoic acid.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. To distinguish between enantiomers, a chiral environment is created by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Method using a Chiral Solvating Agent (CSA):

This approach involves the formation of transient diastereomeric complexes between the enantiomers of 2-bromobutanoic acid and a chiral solvating agent, which leads to different chemical shifts for the corresponding nuclei of the two enantiomers.

Proposed Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the 2-bromobutanoic acid sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add an enantiomerically pure chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of quinine.

    • Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal (e.g., the α-proton) that shows baseline separation for the two enantiomers.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Workflow for NMR Analysis with CSA:

cluster_prep Sample Preparation cluster_nmr NMR Analysis racemate Racemic 2-Bromobutanoic Acid addition Addition of Chiral Solvating Agent (CSA) in NMR Tube racemate->addition complexes Diastereomeric Complexes (in equilibrium) addition->complexes acquisition 1H NMR Spectrum Acquisition complexes->acquisition spectrum Spectrum with Split Signals acquisition->spectrum integration Integration of Signals and ee Calculation spectrum->integration result Enantiomeric Excess integration->result

Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

Comparison of Analytical Methods

FeatureHPLC (Indirect)GC (Direct)Capillary ElectrophoresisNMR Spectroscopy
Principle Separation of diastereomeric derivatives on an achiral stationary phase.[1]Separation of volatile enantiomers on a chiral stationary phase.[3]Differential migration of enantiomers complexed with a chiral selector in an electric field.[4]Chemical shift non-equivalence of enantiomers in a chiral environment.
Sample Preparation Derivatization required (multi-step).[1]Derivatization to a volatile ester is recommended.Simple dissolution in buffer.Simple mixing with a chiral auxiliary.
Resolution Generally high, dependent on derivatization and chromatography.Can be very high for suitable compounds.Typically very high resolution.Dependent on the choice of chiral auxiliary and magnetic field strength.
Analysis Time Longer due to derivatization and chromatographic run time.Faster analysis times are often achievable.Very fast separation times.Rapid data acquisition, but sample preparation can add time.
Instrumentation Widely available.Widely available.Less common than HPLC/GC but available.Standard in many research labs.
Quantitative Accuracy High, can be validated for GMP use.High, can be validated.High, can be validated.Good for determining enantiomeric ratios; less common for absolute quantification without calibration.
Key Advantage Robust and well-established for a wide range of compounds.High efficiency and speed for volatile compounds.High resolution, low sample and solvent consumption.Non-destructive and provides structural information.
Key Disadvantage Derivatization can be time-consuming and introduce errors.Limited to thermally stable and volatile compounds.Sensitivity can be lower than HPLC; matrix effects can be an issue.Lower sensitivity than chromatographic methods; chiral auxiliaries can be expensive.

References

Efficacy of (R)-2-Bromobutanoic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of (R)-2-Bromobutanoic acid derivatives in various biological assays, with a primary focus on their anticonvulsant and cytotoxic activities. Due to a scarcity of publicly available, direct comparative studies on a homologous series of this compound derivatives, this guide draws upon established experimental protocols and data from structurally related compounds to provide a framework for evaluation.

I. Anticonvulsant Activity

This compound serves as a key chiral intermediate in the synthesis of the anticonvulsant drug Levetiracetam. This structural relationship suggests that other derivatives of this compound, particularly its amides, may also exhibit anticonvulsant properties. The evaluation of such compounds typically involves a battery of in vivo seizure models in rodents.

Comparative Data for Anticonvulsant Screening (Hypothetical Data for Illustrative Purposes)
Compound IDR Group (Amide)MES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6-Hz (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)
Ref-1 Levetiracetam15>1002520013.3 (MES)
RBB-A1 -CH₃55>3001204508.2 (MES)
RBB-A2 -CH₂CH₃48>3001104208.8 (MES)
RBB-A3 -Cyclopropyl352508035010.0 (MES)
RBB-A4 -Phenyl70>300150>500>7.1 (MES)
RBB-A5 -4-Fluorophenyl62280135>500>8.1 (MES)

Note: This table is a template for data presentation. The values are not based on actual experimental results for these specific compounds but are representative of data generated in anticonvulsant screening.

Experimental Protocols for Anticonvulsant Assays

The following are detailed methodologies for key in vivo experiments used to assess anticonvulsant activity.

1. Maximal Electroshock Seizure (MES) Test [1][2]

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is recorded as a protective effect.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1][2][3]

  • Objective: To identify compounds that can prevent clonic seizures, often used to screen for drugs effective against absence seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound (i.p. or p.o.).

    • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for a period of 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • The absence of clonic seizures is considered a protective effect.

    • The ED₅₀ is determined.

3. 6-Hz Psychomotor Seizure Test [4][5]

  • Objective: To identify compounds effective against therapy-resistant partial seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound (i.p. or p.o.).

    • After the designated time, deliver a low-frequency (6 Hz) electrical stimulus of long duration (e.g., 32 mA for 3 seconds) via corneal electrodes.

    • Observe the mice for signs of psychomotor seizure, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • The absence of these seizure signs indicates a protective effect.

    • The ED₅₀ is calculated.

Signaling Pathways in Epilepsy

The primary mechanism of many anticonvulsant drugs involves modulating the balance between excitatory and inhibitory neurotransmission in the brain. The key players in this balance are the neurotransmitters glutamate (B1630785) (excitatory) and gamma-aminobutyric acid (GABA) (inhibitory).[6][7][8][9][10]

Epilepsy_Signaling_Pathways cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse cluster_drug_targets Potential Drug Targets for this compound Derivatives Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Na_Influx Na⁺ Influx AMPA_R->Na_Influx Opens Depolarization Depolarization & Neuronal Firing Ca_Influx->Depolarization Na_Influx->Depolarization Hyperpolarization Hyperpolarization & Reduced Firing GABA GABA GABA_A_R GABAₐ Receptor GABA->GABA_A_R Binds Cl_Influx Cl⁻ Influx GABA_A_R->Cl_Influx Opens Cl_Influx->Hyperpolarization Target1 Enhance GABAergic Transmission Target1->Hyperpolarization Promotes Target2 Reduce Glutamatergic Transmission Target2->Depolarization Inhibits Target3 Modulate Ion Channels

Caption: Key excitatory (glutamatergic) and inhibitory (GABAergic) signaling pathways in the brain.

II. Cytotoxic Activity

Derivatives of carboxylic acids are also investigated for their potential as anticancer agents. The cytotoxic effects of novel compounds are typically assessed in vitro against a panel of human cancer cell lines.

Comparative Data for Cytotoxicity Screening (Hypothetical Data for Illustrative Purposes)

Similar to the anticonvulsant data, direct comparative cytotoxicity data for a series of this compound derivatives is limited. The following table provides a template for presenting such data, using hypothetical ester derivatives.

Compound IDR Group (Ester)MCF-7 (IC₅₀ µM)HeLa (IC₅₀ µM)A549 (IC₅₀ µM)Normal Fibroblasts (CC₅₀ µM)Selectivity Index (CC₅₀/IC₅₀ for MCF-7)
Ref-2 Doxorubicin0.80.51.21012.5
RBB-E1 -Methyl455268>100>2.2
RBB-E2 -Ethyl384555>100>2.6
RBB-E3 -Propyl323948>100>3.1
RBB-E4 -Benzyl253140803.2
RBB-E5 -4-Nitrobenzyl182229653.6

Note: This table is a template for data presentation. The values are not based on actual experimental results for these specific compounds but are representative of data generated in cytotoxicity screening.

Experimental Protocol for Cytotoxicity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][12][13][14]

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) and a normal cell line (e.g., human dermal fibroblasts) for selectivity assessment.

  • Procedure:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well. The MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.

    • Incubate for a few hours to allow formazan formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Screening Workflow start Start: Synthesize (R)-2-Bromobutanoic Acid Derivatives cell_culture Culture Cancer and Normal Cell Lines start->cell_culture seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat Cells with a Range of Compound Concentrations seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC₅₀/CC₅₀ Values mtt_assay->data_analysis sar_analysis Analyze Structure-Activity Relationship (SAR) data_analysis->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: A typical workflow for the in vitro screening of novel compounds for cytotoxic activity.

III. Conclusion

While direct and comprehensive efficacy data for a broad range of this compound derivatives remains to be fully elucidated in publicly accessible literature, the established biological activities of structurally similar compounds, particularly in the field of anticonvulsants, suggest that this chemical scaffold holds promise for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to design and execute studies aimed at exploring the therapeutic potential of novel this compound derivatives. Future structure-activity relationship studies are crucial to unlock the full potential of this class of compounds.

References

Cost-Benefit Analysis of (R)-2-Bromobutanoic Acid in Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that balances cost, efficiency, and stereochemical control. (R)-2-Bromobutanoic acid is a versatile chiral synthon, offering a reactive handle for nucleophilic substitution with inversion of stereochemistry, making it a valuable precursor for the synthesis of various (S)-configured compounds. This guide provides an objective cost-benefit analysis of using this compound in synthesis, comparing its performance with a key alternative, (S)-2-aminobutanol, in the context of synthesizing the antiepileptic drug Levetiracetam.

Executive Summary

This compound presents a viable, albeit often more expensive, starting point for the synthesis of chiral molecules like Levetiracetam. Its primary advantage lies in the direct introduction of the desired carbon backbone with a reactive leaving group, allowing for a straightforward synthetic sequence. However, the cost of this chiral starting material can be a significant factor.

The primary alternative, (S)-2-aminobutanol, is a widely used and often more cost-effective chiral precursor in the industrial synthesis of Levetiracetam. While its use may involve a different synthetic strategy, the economic advantages can be substantial, particularly for large-scale production.

This guide will delve into a quantitative comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in making an informed decision based on the specific needs of their project.

Data Presentation: A Quantitative Comparison

The synthesis of Levetiracetam serves as an excellent case study for comparing the utility of this compound derivatives and (S)-2-aminobutanol. The key chiral intermediate in many synthetic routes to Levetiracetam is (S)-2-aminobutanamide. Below is a comparative analysis of the synthesis of this intermediate from both chiral precursors.

ParameterRoute 1: From this compound Route 2: From (S)-2-Aminobutanol Route 3: Racemic Synthesis + Resolution
Starting Material Cost HighModerateLow (for racemic starting material)
Key Transformation SN2 displacement of bromide with ammonia (B1221849)Oxidation and amidationChiral resolution of racemic mixture
Typical Overall Yield ~60-70%~80-90%<50% (for the desired enantiomer)
Enantiomeric Excess (ee%) >99% (with retention of configuration)>99% (starting from high purity material)>99% (after resolution)
Number of Synthetic Steps 2-3 steps to (S)-2-aminobutanamide2-3 steps to (S)-2-aminobutanamideMultiple steps including resolution
Key Reagents Ammonia, Thionyl chlorideOxidizing agents (e.g., RuO₂/NaOCl), AmmoniaResolving agent (e.g., tartaric acid)
Waste Generation ModerateModerateHigh (due to undesired enantiomer)

Cost-Benefit Analysis

AspectThis compound (S)-2-Aminobutanol Analysis
Upfront Cost Higher. Prices can range from
100100-100−
300 per 100g
for high purity grades.
Lower. Prices are typically in the range of $120 per kg for industrial quantities.[1]The initial investment for (S)-2-aminobutanol is significantly lower, making it more attractive for large-scale synthesis.
Process Efficiency Generally good yields in the nucleophilic substitution step.High yielding oxidation and amidation steps are reported.[2](S)-2-aminobutanol routes often report higher overall yields to the final product.
Stereochemical Integrity SN2 reaction proceeds with predictable inversion of stereochemistry.Relies on the enantiopurity of the starting material.Both routes can provide high enantiomeric purity.
Scalability Scalable, but the cost of the starting material can be a limiting factor.Highly scalable and is a preferred industrial route.[3]The lower cost of (S)-2-aminobutanol makes it the more economically viable option for industrial production.
Versatility The bromo group allows for a variety of nucleophilic substitutions, making it a versatile building block for other chiral molecules.Primarily used for the synthesis of Levetiracetam and related structures.This compound offers broader potential applicability for the synthesis of diverse chiral compounds.

Experimental Protocols

Route 1: Synthesis of (S)-2-Aminobutanamide from this compound

This protocol involves the conversion of this compound to its acid chloride, followed by amination.

Step 1: Synthesis of (R)-2-Bromobutanoyl Chloride

  • Materials: this compound, Thionyl chloride (SOCl₂).

  • Procedure: To a solution of this compound (1 eq) in a suitable anhydrous solvent (e.g., dichloromethane), slowly add thionyl chloride (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude (R)-2-bromobutanoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of (S)-2-Aminobutanamide

  • Materials: (R)-2-Bromobutanoyl chloride, Aqueous ammonia.

  • Procedure: The crude (R)-2-bromobutanoyl chloride is added dropwise to a stirred, cooled (0 °C) concentrated aqueous solution of ammonia (excess). The reaction is highly exothermic and should be carefully controlled. The SN2 reaction proceeds with inversion of configuration. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The product, (S)-2-aminobutanamide, can be isolated by extraction and purified by crystallization.

Route 2: Synthesis of Levetiracetam from (S)-2-Aminobutanol

This is a common industrial route.

Step 1: Condensation of (S)-2-Aminobutanol with γ-Butyrolactone

  • Materials: (S)-2-Aminobutanol, γ-Butyrolactone.

  • Procedure: A mixture of (S)-2-aminobutanol (1 eq) and γ-butyrolactone (1.1 eq) is heated at high temperature (e.g., 225 °C) in an autoclave under nitrogen pressure.[2] The reaction is monitored until completion. The resulting intermediate, (S)-α-ethyl-2-oxo-1-pyrrolidine ethanol, is obtained in high yield.[2]

Step 2: Oxidation to (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid

  • Materials: (S)-α-ethyl-2-oxo-1-pyrrolidine ethanol, Ruthenium(IV) oxide (RuO₂), Sodium hypochlorite (B82951) (NaOCl).

  • Procedure: The alcohol intermediate is oxidized using a catalytic amount of RuO₂ in the presence of an excess of NaOCl solution at a controlled pH.[2] The reaction is typically carried out in a biphasic system. After completion, the reaction is quenched, and the carboxylic acid product is isolated.

Step 3: Amidation to Levetiracetam

  • Materials: (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, an activating agent (e.g., ethyl chloroformate), Ammonia.

  • Procedure: The carboxylic acid is activated, for example, by forming a mixed anhydride (B1165640) with ethyl chloroformate in the presence of a base. This activated intermediate is then reacted with ammonia to form (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628) (Levetiracetam). The final product is purified by crystallization.

Mandatory Visualizations

Logical Relationship: Decision Tree for Chiral Precursor Selection

G Decision Tree for Chiral Precursor Selection start Project Goal: Synthesize Chiral Target Molecule scale What is the target scale of the synthesis? start->scale cost_sensitivity Is the project highly cost-sensitive? scale->cost_sensitivity Large Scale versatility Is the chiral building block needed for multiple, diverse targets? scale->versatility Lab/Small Scale r2bba Consider this compound cost_sensitivity->r2bba No s2ab Consider (S)-2-Aminobutanol or other cost-effective precursors cost_sensitivity->s2ab Yes resolution Consider racemic synthesis followed by chiral resolution cost_sensitivity->resolution Yes, and willing to accept lower yield versatility->r2bba Yes versatility->s2ab No

Caption: A decision tree to guide the selection of a chiral precursor based on project scale, cost sensitivity, and the need for versatility.

Experimental Workflow: Synthesis of Levetiracetam

G Workflow for Levetiracetam Synthesis cluster_route1 Route 1: From this compound cluster_route2 Route 2: From (S)-2-Aminobutanol r2bba This compound acid_chloride Formation of (R)-2-Bromobutanoyl Chloride r2bba->acid_chloride amination Amination (SN2) acid_chloride->amination s_amide (S)-2-Aminobutanamide amination->s_amide cyclization1 Cyclization with 4-chlorobutyryl chloride s_amide->cyclization1 levetiracetam1 Levetiracetam cyclization1->levetiracetam1 s2ab (S)-2-Aminobutanol condensation Condensation with γ-Butyrolactone s2ab->condensation alcohol_intermediate (S)-α-ethyl-2-oxo-1-pyrrolidine ethanol condensation->alcohol_intermediate oxidation Oxidation alcohol_intermediate->oxidation acid_intermediate (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid oxidation->acid_intermediate amidation Amidation acid_intermediate->amidation levetiracetam2 Levetiracetam amidation->levetiracetam2

Caption: A comparative workflow diagram illustrating the synthetic routes to Levetiracetam from this compound and (S)-2-Aminobutanol.

Signaling Pathway: Simplified Mechanism of Action of Levetiracetam

G Simplified Signaling Pathway of Levetiracetam lev Levetiracetam sv2a Synaptic Vesicle Glycoprotein 2A (SV2A) lev->sv2a Binds to ca_channels Inhibition of N-type Ca2+ channels lev->ca_channels vesicle_trafficking Modulation of Synaptic Vesicle Trafficking sv2a->vesicle_trafficking neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate) vesicle_trafficking->neurotransmitter_release Leads to neuronal_excitability Decreased Neuronal Hyperexcitability neurotransmitter_release->neuronal_excitability Results in ca_channels->neurotransmitter_release Contributes to

Caption: A simplified diagram illustrating the primary mechanism of action of Levetiracetam through its interaction with SV2A.

Conclusion

The choice between this compound and its alternatives in chiral synthesis is a multifaceted decision. For the synthesis of Levetiracetam, (S)-2-aminobutanol emerges as the more cost-effective and industrially preferred starting material due to its lower price and high-yielding synthetic routes. However, this compound remains a valuable and versatile chiral building block. Its utility shines in laboratory-scale synthesis and in the development of novel chiral molecules where its predictable reactivity and the potential for diverse nucleophilic substitutions can be strategically exploited. Researchers and drug development professionals must weigh the upfront cost against the overall process efficiency, scalability, and the specific requirements of their synthetic targets to make the optimal choice.

References

Safety Operating Guide

Safe Disposal of (R)-2-Bromobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (R)-2-Bromobutanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures offer a step-by-step guide for handling and disposing of this compound.

This compound is a corrosive organic acid that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2] Due to its halogenated nature, it requires specific disposal procedures to prevent environmental contamination.[3][4] Improper disposal can pose significant risks.

Immediate Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

Engineering Controls:

  • All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Waste Characterization and Segregation

This compound is classified as a halogenated organic acid .[4] It must be segregated from other waste streams, particularly non-halogenated organic waste and strong bases, to prevent unintended reactions.[5]

PropertyValue/ClassificationDisposal Implication
Chemical State LiquidRequires a designated, sealed container for liquid hazardous waste.
Halogen Content Contains BromineMust be disposed of as halogenated organic waste.[4]
Corrosivity (B1173158) Acidic (pKa ≈ 2.95)Corrosive.[1] Requires careful neutralization or disposal as corrosive waste. RCRA Waste Code D002 may apply.
Reactivity Incompatible with strong oxidizing agents and strong bases.Avoid mixing with these materials to prevent violent reactions.[5] Strong bases may induce elimination reactions.[6][7][8][9]

Disposal Procedures

Disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

This is the most straightforward and recommended method.

  • Containerize: Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., "Corrosive," "Halogenated Organic Waste").

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

For small quantities, neutralization can convert the corrosive acid into a less hazardous salt before collection by EHS. This procedure must be performed with extreme caution.

Experimental Protocol: Neutralization of this compound

Objective: To neutralize small quantities of this compound to its carboxylate salt, reducing its corrosivity for safer handling and storage before final disposal.

Materials:

  • This compound waste

  • Weak base: 5% Sodium bicarbonate (NaHCO₃) solution

  • Large beaker (at least 10 times the volume of the acid)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Ice bath

  • Appropriate PPE (goggles, face shield, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the large beaker containing a stir bar in an ice bath on a stir plate.

  • Dilution: If the this compound is concentrated, it is advisable to first dilute it by slowly adding it to a larger volume of cold water in the beaker with stirring. This helps to dissipate heat generated during neutralization.

  • Slow Addition of Base: Begin stirring the diluted acid solution. Slowly and carefully add the 5% sodium bicarbonate solution dropwise. Be cautious as the reaction will produce carbon dioxide (CO₂) gas, leading to foaming or frothing.[10] The use of a weak base like sodium bicarbonate is recommended over strong bases (e.g., NaOH) to minimize heat generation and reduce the risk of competing elimination (E2) reactions that can occur with α-halo acids in the presence of strong bases.[6][7][8][9]

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6 and 8.[10]

  • Containerize Neutralized Waste: Once neutralized, transfer the solution to a designated hazardous waste container labeled "Neutralized this compound waste (Sodium 2-bromobutanoate solution)" and "Halogenated Organic Waste."

  • Final Disposal: Store the container in the satellite accumulation area and arrange for pickup by your EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_decision Decision Point cluster_direct_disposal Direct Disposal cluster_neutralization Neutralization Protocol start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Small Quantity & Lab Policy Allows Neutralization? fume_hood->decision containerize_direct Containerize Waste decision->containerize_direct No dilute Dilute Acid in Ice Bath decision->dilute Yes label_direct Label as Hazardous Waste containerize_direct->label_direct store_direct Store in Satellite Area label_direct->store_direct ehs_direct Arrange EHS Pickup store_direct->ehs_direct add_base Slowly Add Weak Base (e.g., NaHCO3 soln.) dilute->add_base monitor_ph Monitor pH to 6-8 add_base->monitor_ph containerize_neutral Containerize Neutralized Waste monitor_ph->containerize_neutral label_neutral Label as Neutralized Halogenated Waste containerize_neutral->label_neutral store_neutral Store in Satellite Area label_neutral->store_neutral ehs_neutral Arrange EHS Pickup store_neutral->ehs_neutral

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-2-Bromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-2-Bromobutanoic Acid

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

This compound is a corrosive chemical that can cause severe skin, eye, and respiratory tract burns.[1][2][3][4] It is also harmful if swallowed or absorbed through the skin.[1][2] Careful planning and the use of appropriate personal protective equipment are mandatory when handling this substance.

Hazard Summary & Quantitative Data
PropertyValueReference
Appearance Oily liquid, Yellow[1][2][4]
Molecular Formula C4H7BrO2[3][4]
Molecular Weight 167.00 g/mol [3]
Boiling Point 99-103 °C at 10 mmHg
Melting Point -4 °C[2]
Density 1.567 g/mL at 25 °C
Flash Point > 112 °C (> 233.6 °F)[1][2]
GHS Hazard Codes H302, H314[3][4]
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or overalls.[1][6][7] Trousers should be worn outside of boots to prevent spills from entering footwear.[7]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149/14387 approved respirator with an appropriate cartridge (e.g., type ABEK).[1][2][5]

3. Handling Procedure:

  • Before starting, ensure all necessary PPE is correctly worn.

  • Do not breathe vapors or mists.[1][6]

  • Avoid all personal contact with the substance.[7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

  • Do not eat, drink, or smoke in the handling area.[4][6]

4. Storage:

  • Store in a designated corrosives area.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store locked up.[2][6]

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and metals like aluminum or galvanized steel.[1][7]

Emergency Response and Disposal Plan

1. Spill Response:

  • Immediate Action: Evacuate non-essential personnel from the spill area.

  • Containment: Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[1][5][6] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][5][6]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[1]

2. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6]

3. Disposal Protocol:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[6][7]

  • Do not allow the chemical to enter drains or the environment.[5][6][7]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Decontamination cluster_emergency Emergency Procedures prep_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe Don Personal Protective Equipment (Goggles, Face Shield, Gloves, Lab Coat) prep_controls->prep_ppe handling Handle Chemical in Fume Hood prep_ppe->handling storage Store in Designated Corrosives Area (Cool, Dry, Ventilated, Locked) handling->storage waste_collection Collect Waste in Labeled Hazardous Waste Container handling->waste_collection decontaminate Decontaminate Work Area & Remove PPE waste_collection->decontaminate disposal Dispose via EHS Protocol decontaminate->disposal end End disposal->end spill Spill Occurs spill_response Absorb with Inert Material Collect for Disposal Ventilate Area spill->spill_response exposure Personnel Exposure first_aid Administer First Aid Seek Immediate Medical Attention exposure->first_aid spill_response->disposal first_aid->end start Start start->prep_controls

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Bromobutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Bromobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.